Product packaging for Ingliforib(Cat. No.:CAS No. 186392-65-4)

Ingliforib

Cat. No.: B1671947
CAS No.: 186392-65-4
M. Wt: 457.9 g/mol
InChI Key: GVDRRZOORHCTAN-MJUUVYJYSA-N
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Description

Ingliforib is an indolecarboxamide.
This compound is a glycogen phosphorylase inhibitor with antihyperglycemic and cardioprotective activities. This compound inhibits glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis, thereby preventing the release of glucose-1 phosphate from a glycogen molecule in liver. This agent also inhibits glycogen phosphorylase in cardiac muscle and may protect the heart from myocardial ischemic injury by preserving glycogen content and improving glycolytic-oxidative coupling.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24ClN3O5 B1671947 Ingliforib CAS No. 186392-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRRZOORHCTAN-MJUUVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047252
Record name Ingliforib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-65-4
Record name Ingliforib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INGLIFORIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ingliforib's Mechanism of Action on Glycogen Phosphorylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth analysis of the allosteric inhibition of glycogen phosphorylase by ingliforib, detailing its binding mechanism, isoform selectivity, and the experimental methodologies used for its characterization.

Executive Summary

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] Its activity is particularly crucial in the liver for maintaining blood glucose levels.[2] In type 2 diabetes, elevated hepatic glucose output contributes significantly to hyperglycemia, making liver glycogen phosphorylase (PYGL) a key therapeutic target.[2] this compound (formerly CP-368,296) is a potent, selective, and allosteric inhibitor of glycogen phosphorylase that has been investigated for its potential as an antihyperglycemic agent.[3][4] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Allosteric Inhibition

This compound exerts its inhibitory effect not by competing with substrates at the catalytic site, but by binding to a distinct, novel allosteric site.[5][6] This mode of action allows for fine-tuned modulation of enzyme activity.

2.1 Binding to a Novel Allosteric Site (The "Indole Site") Crystallographic studies have revealed that this compound binds to a previously uncharacterized site located at the dimer interface of the glycogen phosphorylase homodimer.[5][6] This site is approximately 33 Å away from the catalytic site and 15 Å from the AMP allosteric site.[6][7] Because many inhibitors targeting this location, including this compound, are based on an indole-2-carboxamide scaffold, this pocket is often referred to as the "indole site".[4]

2.2 Stabilization of the Inactive T-State Glycogen phosphorylase exists in a conformational equilibrium between two major states: a highly active R (relaxed) state and a less active T (tense) state.[1][6] The enzyme's activity is regulated by phosphorylation (interconverting the 'b' and 'a' forms) and by the binding of allosteric effectors.[1]

This compound's mechanism hinges on its ability to selectively bind to and stabilize the inactive T-state of the dephosphorylated enzyme, glycogen phosphorylase b (GPb).[6] By locking the enzyme in this conformation, this compound shifts the equilibrium away from the active R-state and prevents the subsequent phosphorylation and activation to the GPa form.[6][7] This stabilization effectively shuts down the catalytic breakdown of glycogen.

2.3 Isoform Selectivity Humans have three isoforms of glycogen phosphorylase: liver (PYGL), muscle (PYGM), and brain (PYGB). For treating type 2 diabetes, selective inhibition of the liver isoform is desirable to avoid potential side effects related to impaired glycogenolysis in muscle during exercise.[7] this compound demonstrates significant selectivity for the liver isoform over the muscle and brain isoforms.[3] Computational studies suggest this selectivity arises from subtle differences in the amino acid residues within the allosteric binding pocket across the isoforms, leading to differential binding affinities. For example, stable hydrogen bond interactions with residues like Glu190 are common across isoforms, while interactions with Thr38' and Lys191 vary, contributing to the specificity.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against the three human glycogen phosphorylase isoforms. The data clearly illustrates its selectivity for the liver isoform.

Parameter Liver GP (PYGL) Muscle GP (PYGM) Brain GP (PYGB) Reference
IC₅₀ 52 nM352 nM150 nM[3]

Table 1: Comparative inhibitory concentrations (IC₅₀) of this compound across human glycogen phosphorylase isoforms.

Visualizing the Mechanism and Workflows

4.1 Signaling Pathway of Glycogen Phosphorylase Regulation

The following diagram illustrates the allosteric regulation of Glycogen Phosphorylase and the specific point of intervention by this compound.

GP_Regulation GPb_T GPb (Inactive T-State) GPb_R GPb (Active R-State) GPb_T->GPb_R Allosteric Activation GPb_R->GPb_T Allosteric Inhibition GPa_R GPa (Highly Active R-State) GPb_R->GPa_R Phosphorylation GPa_R->GPb_R Dephosphorylation PP1 Protein Phosphatase 1 GPa_R->PP1 This compound This compound This compound->GPb_T Binds & Stabilizes AMP AMP AMP->GPb_R Promotes ATP_G6P ATP, G6P ATP_G6P->GPb_T Promotes PK Phosphorylase Kinase PK->GPb_R

Caption: Regulation of Glycogen Phosphorylase activity and inhibition by this compound.

4.2 General Experimental Workflow for Inhibitor Characterization

This workflow outlines the typical progression from initial discovery to in vivo validation for a glycogen phosphorylase inhibitor like this compound.

Inhibitor_Workflow cluster_0 In Vitro Analysis cluster_1 Structural & Computational Analysis cluster_2 In Vivo & Ex Vivo Validation a High-Throughput Screening b Hit Confirmation & IC₅₀ Determination a->b c Kinetic Analysis (Mode of Inhibition) b->c d Isoform Selectivity Assays (PYGL, PYGM, PYGB) c->d e X-Ray Co-crystallography d->e g Molecular Dynamics Simulations d->g h Hepatocyte Assays (Glycogenolysis) d->h f Binding Site Identification e->f i Animal Models of Diabetes (e.g., ob/ob mice) h->i j Measurement of Blood Glucose, Liver Glycogen Content i->j k Pharmacokinetic & Toxicology Studies j->k

Caption: Experimental workflow for characterizing a GP inhibitor like this compound.

Key Experimental Protocols

5.1 Enzyme Inhibition and Kinetic Analysis This protocol outlines a method for determining the inhibitory kinetics of a compound against glycogen phosphorylase.

  • Objective: To determine the IC₅₀ and kinetic parameters (e.g., Kᵢ) of this compound.

  • Principle: The assay measures the enzymatic activity of GP in the direction of glycogen synthesis. The production of inorganic phosphate (Pi) from glucose-1-phosphate (G-1-P) is monitored in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Purified recombinant human glycogen phosphorylase b (liver, muscle, or brain isoform).

    • Glycogen (as primer).

    • Glucose-1-Phosphate (G-1-P) (as substrate).

    • This compound stock solution (in DMSO).

    • Reaction Buffer (e.g., 50 mM HEPES, 100 mM KCl, 2.5 mM MgCl₂, pH 7.2).

    • Malachite green reagent or other phosphate detection system.

  • Procedure:

    • Prepare serial dilutions of this compound in the reaction buffer.

    • In a 96-well plate, add the reaction buffer, a fixed concentration of GPb enzyme, and the this compound dilutions. Include a no-inhibitor control (DMSO vehicle).

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding a mixture of glycogen and G-1-P.

    • Allow the reaction to proceed for a fixed time (e.g., 20 minutes) within the linear range of the assay.

    • Stop the reaction by adding the phosphate detection reagent (e.g., malachite green solution).

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

    • Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • To determine the mode of inhibition, the experiment is repeated with varying concentrations of the substrate (G-1-P) and inhibitor. The data is then analyzed using double-reciprocal plots (Lineweaver-Burk) to determine the Kᵢ.[8]

5.2 X-ray Crystallography for Binding Site Determination This method was crucial for identifying the novel allosteric site.

  • Objective: To determine the three-dimensional structure of glycogen phosphorylase in complex with this compound.

  • Procedure:

    • Protein Expression and Purification: Express and purify high-quality, homogenous glycogen phosphorylase b.

    • Crystallization: Screen for crystallization conditions (pH, precipitant, temperature) to obtain well-ordered protein crystals.

    • Co-crystallization or Soaking: Grow crystals in the presence of a saturating concentration of this compound (co-crystallization) or soak pre-formed crystals in a solution containing the inhibitor.

    • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots.

    • Data Processing and Structure Solution: Process the diffraction data to determine the electron density map of the unit cell. A molecular model of the protein-inhibitor complex is built into the electron density map.

    • Structural Refinement: The model is refined to best fit the experimental data, revealing the precise location and orientation of the inhibitor and its interactions with the protein residues.[6]

5.3 Molecular Dynamics (MD) Simulations MD simulations provide insight into the dynamic behavior and binding energetics that underpin isoform selectivity.

  • Objective: To investigate the binding stability and key molecular interactions between this compound and the different GP isoforms.

  • Procedure:

    • System Setup: Start with the crystal structure of the GP-ingliforib complex or a docked model. The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

    • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure (e.g., 310 K, 1 atm) while protein atom positions are restrained.

    • Production Run: Long-duration simulations (nanoseconds to microseconds) are run without restraints, during which atomic trajectories are saved at regular intervals.

    • Analysis: The trajectories are analyzed to calculate root-mean-square deviation (RMSD) for stability, identify key hydrogen bonds and hydrophobic interactions, and compute binding free energies using methods like MM-PBSA to quantify the strength of the interaction.[3]

Conclusion

This compound is a highly specific allosteric inhibitor of liver glycogen phosphorylase. Its mechanism of action is centered on its binding to a unique site at the dimer interface, which locks the enzyme in its inactive T-state, thereby preventing glycogenolysis. This isoform-selective inhibition, confirmed by quantitative kinetic data and elucidated through structural and computational biology, underscores its design as a targeted therapeutic agent for reducing hepatic glucose production in type 2 diabetes. The experimental protocols detailed herein represent the standard methodologies required to characterize such inhibitors from discovery through preclinical validation.

References

Preclinical Cardioprotective Profile of Ingliforib: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingliforib (CP-368,296) is a potent and selective inhibitor of glycogen phosphorylase, an enzyme that plays a critical role in the mobilization of glycogen stores. In the context of myocardial ischemia, the breakdown of glycogen via glycogenolysis contributes to anaerobic glycolysis and the subsequent production of intracellular protons, exacerbating ischemic injury. This technical guide provides an in-depth overview of the preclinical studies evaluating the cardioprotective effects of this compound. The data presented herein summarizes the significant reduction in myocardial infarct size observed in both in vitro and in vivo models of ischemia-reperfusion injury. Detailed experimental protocols for the key studies are provided, along with a discussion of the underlying mechanism of action and the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of glycogen phosphorylase inhibition for cardioprotection.

Introduction

Myocardial ischemia and subsequent reperfusion injury are leading causes of morbidity and mortality worldwide. During ischemia, the cardiac muscle is deprived of oxygen and nutrients, leading to a switch from aerobic to anaerobic metabolism. The breakdown of stored glycogen is a key source of glucose for anaerobic glycolysis. While this provides a temporary source of ATP, the accumulation of metabolic byproducts, particularly lactate and protons, leads to a decrease in intracellular pH (acidosis), which contributes to cellular damage and dysfunction.

This compound is a novel small molecule inhibitor of glycogen phosphorylase. By blocking the rate-limiting step of glycogenolysis, this compound is hypothesized to limit the production of protons during ischemia, thereby preserving the intracellular environment and protecting cardiomyocytes from ischemic injury. This whitepaper consolidates the key preclinical findings that support this hypothesis and details the experimental approaches used to evaluate the cardioprotective efficacy of this compound.

Quantitative Data Presentation

The cardioprotective effects of this compound have been quantified in various preclinical models. The following tables summarize the key efficacy data.

Table 1: In Vitro Cardioprotective Efficacy of this compound in Langendorff-Perfused Rabbit Hearts

This compound Concentration (µM)Infarct Size (% of Area at Risk)% Reduction vs. Vehicle
Vehicle (Control)52 ± 2-
135 ± 332.7%
324 ± 453.8%
1016 ± 269.2%

Data presented as mean ± SEM.[1][2]

Table 2: In Vivo Cardioprotective Efficacy of this compound in Anesthetized Rabbits

Treatment GroupDoseInfarct Size (% of Area at Risk)% Reduction vs. Vehicle
Vehicle-48 ± 3-
This compound15 mg/kg load; 23 mg/kg/h infusion23 ± 452.1%

Data presented as mean ± SEM.[1][2]

Table 3: Effect of this compound on Myocardial Glycogen Metabolism In Vivo

ParameterVehicleThis compound% Change vs. Vehicle
Glycogen Phosphorylase 'a' Activity (nmol/min/mg)12.3 ± 1.54.3 ± 0.8-65%
Total Glycogen Phosphorylase Activity (nmol/min/mg)25.4 ± 2.115.2 ± 1.9-40%
Myocardial Glycogen Content (µmol/g)18.6 ± 2.332.1 ± 3.1+72.6%

Data presented as mean ± SEM.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this whitepaper.

In Vitro Model: Langendorff-Perfused Rabbit Heart

This model allows for the study of cardiac function in an isolated heart, free from systemic influences.

  • Animal Preparation: Male New Zealand White rabbits are anesthetized, and the hearts are rapidly excised.

  • Perfusion Setup: The aorta is cannulated, and the heart is retrogradely perfused with a modified Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 and maintained at 37°C. The perfusion pressure is kept constant.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period of 30 minutes.

    • Drug Administration: this compound or vehicle is infused into the perfusion buffer for 30 minutes prior to ischemia.

    • Regional Ischemia: A ligature is placed around a major coronary artery to induce regional ischemia for 30 minutes.

    • Reperfusion: The ligature is released, and the heart is reperfused for 120 minutes.

  • Infarct Size Measurement: At the end of reperfusion, the coronary artery is re-occluded, and the area at risk is delineated by perfusing with a fluorescent dye. The heart is then sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.

In Vivo Model: Open-Chest Anesthetized Rabbit

This model assesses the cardioprotective effects of this compound in a whole-animal system, which is more physiologically relevant.

  • Animal Preparation: Male New Zealand White rabbits are anesthetized, intubated, and mechanically ventilated. A thoracotomy is performed to expose the heart.

  • Instrumentation: Catheters are placed for drug administration, blood sampling, and monitoring of hemodynamic parameters (e.g., blood pressure, heart rate).

  • Ischemia-Reperfusion Protocol:

    • Drug Administration: A loading dose of this compound is administered intravenously, followed by a constant infusion.

    • Regional Ischemia: A ligature is placed around a major coronary artery for 30 minutes.

    • Reperfusion: The ligature is released, and the heart is reperfused for 120 minutes.

  • Infarct Size Measurement: The infarct size is determined using a similar TTC staining method as described for the in vitro model.

Biochemical Assays
  • Glycogen Phosphorylase Activity Assay:

    • Heart tissue samples are homogenized in an appropriate buffer.

    • The activity of glycogen phosphorylase 'a' (the active form) and total glycogen phosphorylase (after activation with AMP) is measured by monitoring the rate of conversion of glycogen and inorganic phosphate to glucose-1-phosphate.

    • The produced glucose-1-phosphate is then coupled to a series of enzymatic reactions that result in the reduction of NADP+ to NADPH, which can be measured spectrophotometrically.

  • Myocardial Glycogen Content Assay:

    • Heart tissue is digested in hot alkali to solubilize the glycogen.

    • Glycogen is precipitated with ethanol and then hydrolyzed to glucose using amyloglucosidase.

    • The resulting glucose is quantified using a glucose oxidase-peroxidase-based colorimetric assay.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of glycogen phosphorylase. This has several downstream consequences that contribute to its cardioprotective effects.

G cluster_0 Myocardial Ischemia cluster_1 Metabolic Consequences cluster_2 Cellular Injury cluster_3 Therapeutic Intervention Ischemia Ischemia Glycogenolysis Glycogenolysis Ischemia->Glycogenolysis stimulates Anaerobic_Glycolysis Anaerobic Glycolysis Glycogenolysis->Anaerobic_Glycolysis provides substrate Proton_Production H+ Production (Acidosis) Anaerobic_Glycolysis->Proton_Production Cellular_Injury Cardiomyocyte Injury Proton_Production->Cellular_Injury exacerbates This compound This compound This compound->Glycogenolysis inhibits

Caption: this compound's mechanism of action in cardioprotection.

By inhibiting glycogenolysis, this compound reduces the fuel available for anaerobic glycolysis during ischemia. This, in turn, mitigates the drop in intracellular pH. The preservation of a more physiological intracellular environment during ischemia is thought to be a key factor in reducing myocardial injury.

While the direct target of this compound is well-defined, the downstream signaling pathways affected by the preservation of glycogen and attenuation of acidosis are areas of active investigation. Key signaling nodes that are likely influenced include:

  • AMP-activated protein kinase (AMPK): AMPK is a master regulator of cellular energy homeostasis. During ischemia, the increase in the AMP/ATP ratio activates AMPK, which in turn stimulates glucose uptake and glycolysis. The inhibition of glycogenolysis by this compound may modulate AMPK activity by altering the cellular energy state and substrate availability.

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme in glycogen metabolism and is also implicated in cell survival and apoptosis. Its activity is regulated by upstream kinases such as Akt. The metabolic shifts induced by this compound could potentially influence the Akt/GSK-3β signaling axis, contributing to cardioprotection.

G This compound This compound GP_inhibition Glycogen Phosphorylase Inhibition This compound->GP_inhibition Reduced_Glycogenolysis Reduced Glycogenolysis GP_inhibition->Reduced_Glycogenolysis Reduced_H_production Reduced H+ Production Reduced_Glycogenolysis->Reduced_H_production Preserved_Glycogen Preserved Glycogen Stores Reduced_Glycogenolysis->Preserved_Glycogen GSK3b GSK-3β Reduced_Glycogenolysis->GSK3b influences AMPK AMPK Reduced_H_production->AMPK modulates Cardioprotection Cardioprotection Reduced_H_production->Cardioprotection prevents acidosis-mediated injury Preserved_Glycogen->AMPK modulates Preserved_Glycogen->Cardioprotection maintains energy reserve for reperfusion AMPK->Cardioprotection promotes cell survival GSK3b->Cardioprotection regulates apoptosis

References

The Therapeutic Potential of Glycogen Phosphorylase Inhibitors in Type 2 Diabetes: A Technical Overview with a Focus on Ingliforib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a logical therapeutic strategy for managing hyperglycemia in type 2 diabetes by reducing hepatic glucose output. This technical guide explores the therapeutic potential of glycogen phosphorylase inhibitors (GPIs), with a specific focus on the preclinical data available for Ingliforib (CP-368,296). While the clinical development of many GPIs has been challenging, the existing preclinical evidence provides valuable insights into their mechanism, efficacy, and potential liabilities. This document summarizes the quantitative data from key studies, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Rationale for Glycogen Phosphorylase Inhibition in Type 2 Diabetes

In type 2 diabetes, excessive hepatic glucose production is a major contributor to the hyperglycemic state.[1][2] This overproduction is a result of both increased gluconeogenesis and glycogenolysis.[2] Glycogen phosphorylase, the enzyme responsible for breaking down stored glycogen into glucose-1-phosphate, is therefore a key target for therapeutic intervention.[1][2] By inhibiting this enzyme, particularly the liver isoform (PYGL), it is hypothesized that the rapid release of glucose from hepatic stores can be curtailed, leading to a reduction in blood glucose levels.[1][2] Several small molecule inhibitors of glycogen phosphorylase, including this compound, have been developed and investigated for their potential as antihyperglycemic agents.[3] These agents have been shown to lower glucose in various diabetic animal models.[1]

Mechanism of Action: The Role of Glycogen Phosphorylase Inhibitors

Glycogen phosphorylase exists in two interconvertible forms: a more active phosphorylated 'a' form and a less active dephosphorylated 'b' form. Allosteric inhibitors, such as this compound, typically bind to a regulatory site on the enzyme, stabilizing the inactive conformation and thus preventing the breakdown of glycogen. This leads to an accumulation of glycogen in the liver and a subsequent decrease in hepatic glucose output. Some studies also suggest that GPIs may have beneficial effects on beta-cell function.[3]

GPi_Mechanism cluster_liver Hepatocyte cluster_blood Bloodstream Glycogen Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate Glycogenolysis Hepatic Glucose Output Hepatic Glucose Output Glucose-1-Phosphate->Hepatic Glucose Output Blood_Glucose Blood Glucose Hepatic Glucose Output->Blood_Glucose Increases Glycogen_Phosphorylase Glycogen Phosphorylase (GP) Glycogen_Phosphorylase->Glycogen Activates This compound This compound (GPI) This compound->Glycogen_Phosphorylase Inhibits

Caption: Mechanism of Action of Glycogen Phosphorylase Inhibitors.

Preclinical Data on this compound (CP-368,296)

The primary publicly available data for this compound comes from a preclinical study investigating its cardioprotective effects in a rabbit model of ischemia-reperfusion injury. While the main focus was on the heart, this study provides the most detailed in vivo data for the compound, including its effects on glucose metabolism.

Quantitative Data

The following tables summarize the key quantitative findings from the study by Tracey et al. (2004).

Table 1: In Vitro Efficacy of this compound on Infarct Size in Langendorff-Perfused Rabbit Hearts

This compound ConcentrationInfarct Size Reduction (%)
10 µM69%

Table 2: In Vivo Efficacy and Metabolic Effects of this compound in Anesthetized Rabbits

ParameterTreatment GroupResult
Infarct Size ReductionThis compound (15 mg/kg loading dose; 23 mg/kg/h infusion)52%
Plasma GlucoseThis compoundReduced
Plasma LactateThis compoundReduced
Myocardial Glycogen Phosphorylase 'a' ActivityThis compoundReduced by 65%
Total Myocardial Glycogen Phosphorylase ActivityThis compoundReduced by 40%
Myocardial Glycogen StoresThis compoundPreserved
Experimental Protocols
  • Animal Model: Male New Zealand White rabbits.

  • Heart Preparation: Hearts were rapidly excised, cannulated via the aorta, and perfused in a Langendorff apparatus with Krebs-Henseleit buffer.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: Hearts were stabilized for 30 minutes.

    • Drug Perfusion: this compound or vehicle was perfused for 30 minutes prior to ischemia.

    • Regional Ischemia: A suture around a branch of the left coronary artery was tightened for 30 minutes.

    • Reperfusion: The suture was released, and hearts were reperfused for 120 minutes.

  • Infarct Size Measurement: The area at risk was delineated with fluorescent particles, and the infarct size was determined by staining with triphenyltetrazolium chloride.

  • Animal Model: Male New Zealand White rabbits, anesthetized.

  • Surgical Preparation: A thoracotomy was performed to expose the heart, and a coronary artery was occluded.

  • Drug Administration: A loading dose of this compound (15 mg/kg) was administered, followed by a constant infusion (23 mg/kg/h).

  • Ischemia-Reperfusion Protocol:

    • Regional Ischemia: The coronary artery was occluded for 30 minutes.

    • Reperfusion: The occlusion was released for 120 minutes.

  • Measurements: Arterial blood samples were taken for glucose and lactate analysis. At the end of reperfusion, hearts were excised for infarct size and glycogen phosphorylase activity measurements.

experimental_workflow cluster_invitro In Vitro: Langendorff-Perfused Heart cluster_invivo In Vivo: Anesthetized Rabbit iv_start Heart Excision & Perfusion iv_stabilize 30 min Stabilization iv_start->iv_stabilize iv_drug 30 min this compound/Vehicle Perfusion iv_stabilize->iv_drug iv_ischemia 30 min Regional Ischemia iv_drug->iv_ischemia iv_reperfusion 120 min Reperfusion iv_ischemia->iv_reperfusion iv_end Infarct Size Measurement iv_reperfusion->iv_end inv_start Anesthesia & Surgical Prep inv_drug This compound/Vehicle Administration inv_start->inv_drug inv_ischemia 30 min Coronary Occlusion inv_drug->inv_ischemia inv_reperfusion 120 min Reperfusion inv_ischemia->inv_reperfusion inv_end Blood & Tissue Analysis inv_reperfusion->inv_end

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Broader Context: Other Glycogen Phosphorylase Inhibitors and Clinical Development Challenges

While data on this compound is limited, studies on other GPIs provide a broader context for the therapeutic potential and challenges of this drug class.

Efficacy in Diabetic Animal Models

Studies with other GPIs, such as GPi921, in Zucker Diabetic Fatty (ZDF) rats have demonstrated efficacy in glycemic control.[4] Twenty-eight days of administration of GPi921 led to reductions in 24-hour glucose profiles and glycated hemoglobin levels.[4] This supports the general principle that GPIs can be effective in animal models of type 2 diabetes.

Safety and Translatability

A significant challenge for the clinical development of GPIs has been the potential for hepatic adverse effects. In the same study with GPi921, prolonged inhibition of glycogen phosphorylase resulted in significant increases in hepatic glycogen, leading to hepatomegaly, increased hepatic lipids, inflammation, fibrosis, and necrosis.[4] This phenotype resembles human glycogen storage diseases.[4] These findings highlight a critical safety concern that needs to be addressed for any GPI intended for chronic administration in type 2 diabetes.

Furthermore, a lack of isoform selectivity between the liver and muscle glycogen phosphorylase has been a concern, as inhibition of the muscle isoform could potentially impair exercise capacity.[5][6] However, some studies suggest that at therapeutic doses aimed at hyperglycemia, the impact on muscle function may not be significant.[5]

logical_relationship cluster_therapeutic Therapeutic Potential cluster_risks Potential Risks GPI_Therapy Glycogen Phosphorylase Inhibitor Therapy Hepatic_GP_Inhibition Inhibition of Hepatic Glycogen Phosphorylase GPI_Therapy->Hepatic_GP_Inhibition Prolonged_Inhibition Prolonged/High-Dose Inhibition GPI_Therapy->Prolonged_Inhibition Muscle_GP_Inhibition Inhibition of Muscle Glycogen Phosphorylase GPI_Therapy->Muscle_GP_Inhibition Reduced_HGO Reduced Hepatic Glucose Output Hepatic_GP_Inhibition->Reduced_HGO Lower_Blood_Glucose Lowering of Blood Glucose Reduced_HGO->Lower_Blood_Glucose Hepatic_Glycogen_Accumulation Excessive Hepatic Glycogen Accumulation Prolonged_Inhibition->Hepatic_Glycogen_Accumulation Hepatotoxicity Hepatotoxicity (Hepatomegaly, Fibrosis) Hepatic_Glycogen_Accumulation->Hepatotoxicity Impaired_Exercise Potential for Impaired Exercise Capacity Muscle_GP_Inhibition->Impaired_Exercise

Caption: Therapeutic Potential and Risks of GPIs.

Conclusion and Future Directions

This compound, as a representative of the glycogen phosphorylase inhibitor class, demonstrates a clear mechanism-based potential for lowering blood glucose. The available preclinical data in a cardioprotection model confirms its biological activity in vivo, including effects on glucose and lactate levels. However, the lack of dedicated, long-term studies on glycemic control and the significant safety concerns raised by studies of other GPIs, particularly regarding liver toxicity, highlight the substantial hurdles for the clinical development of this drug class.

For future research, a critical path forward would involve the development of highly selective liver-specific GPIs to minimize off-target effects on muscle. Additionally, a deeper understanding of the dose-response relationship between glycemic efficacy and hepatic glycogen accumulation is necessary to identify a therapeutic window that avoids the adverse effects observed in preclinical models. While no clinical trial data for this compound in type 2 diabetes could be identified, the lessons learned from the preclinical evaluation of GPIs provide valuable guidance for the design and development of novel antihyperglycemic agents targeting hepatic glucose production.

References

An In-depth Technical Guide to the Target Validation of Ingliforib in Liver Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingliforib, a potent and selective small molecule inhibitor, has emerged as a promising therapeutic agent targeting aberrant glycogen metabolism in hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the target validation of this compound in liver cells, with a focus on its mechanism of action, target engagement, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support the validation of liver glycogen phosphorylase (PYGL) as the primary target of this compound. Furthermore, this guide explores the downstream signaling consequences of PYGL inhibition and its potential impact on key cellular processes implicated in liver cancer progression.

Introduction: The Rationale for Targeting Glycogen Metabolism in Liver Cancer

Hepatocellular carcinoma (HCC) is a highly aggressive malignancy with limited therapeutic options. A growing body of evidence highlights the critical role of metabolic reprogramming in supporting the rapid proliferation and survival of cancer cells. One such metabolic adaptation is the dysregulation of glycogen metabolism. In HCC, the liver isoform of glycogen phosphorylase (PYGL), the rate-limiting enzyme in glycogenolysis, is frequently upregulated. This leads to increased breakdown of glycogen, providing a readily available source of glucose-6-phosphate to fuel various anabolic pathways essential for tumor growth, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and NADPH production for redox homeostasis. Therefore, targeting PYGL presents a rational therapeutic strategy to disrupt the metabolic engine of liver cancer cells.

This compound: A Selective Inhibitor of Liver Glycogen Phosphorylase (PYGL)

This compound is a potent and selective inhibitor of the liver isoform of glycogen phosphorylase (PYGL). Its selectivity is a key attribute, minimizing off-target effects on other glycogen phosphorylase isoforms, such as the muscle (PYGM) and brain (PYGB) isoforms.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against the different glycogen phosphorylase isoforms has been quantified, demonstrating its high selectivity for PYGL.

IsoformIC50 (nM)Reference
Liver (PYGL)52[1]
Muscle (PYGM)352[1]
Brain (PYGB)150[1]

Table 1: In vitro inhibitory potency of this compound against human glycogen phosphorylase isoforms.

Target Validation of this compound in Liver Cells

The validation of PYGL as the direct target of this compound in liver cells is a critical step in its preclinical development. This involves demonstrating target engagement in a cellular context and linking this engagement to a functional cellular response.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Objective: To confirm the direct binding of this compound to PYGL in intact liver cancer cells.

Materials:

  • Hepatocellular carcinoma (HCC) cell line (e.g., HepG2, Huh7)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: Anti-PYGL antibody, secondary antibody conjugated to HRP

  • Western blot reagents and equipment

  • PCR tubes and thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Culture HCC cells to 80-90% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an anti-PYGL antibody to detect the amount of soluble PYGL at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble PYGL as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Protocol: Glycogen Content Assay in Hepatocytes

A direct functional consequence of PYGL inhibition is the accumulation of glycogen within liver cells. Measuring intracellular glycogen levels serves as a robust pharmacodynamic biomarker for this compound's activity.

Objective: To quantify the effect of this compound on glycogen storage in liver cells.

Materials:

  • Primary hepatocytes or HCC cell lines

  • This compound

  • DMSO (vehicle control)

  • Glycogen Assay Kit (commercially available)

  • Reagents for cell lysis (as per kit instructions)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate hepatocytes or HCC cells in a multi-well plate.

    • Treat cells with a dose-range of this compound or DMSO for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them according to the glycogen assay kit protocol.

  • Glycogen Hydrolysis:

    • The assay principle involves the hydrolysis of glycogen to glucose by amyloglucosidase.

    • Incubate the cell lysates with the hydrolysis enzyme.

  • Glucose Detection:

    • The resulting glucose is then measured using a colorimetric or fluorometric method, typically involving a glucose oxidase-peroxidase reaction.

  • Data Analysis:

    • Generate a standard curve using known concentrations of glycogen.

    • Calculate the glycogen concentration in the cell lysates based on the standard curve.

    • Normalize the glycogen content to the total protein concentration of each sample.

    • Compare the glycogen levels in this compound-treated cells to the vehicle-treated controls.

Downstream Signaling and Cellular Effects of PYGL Inhibition

Inhibition of PYGL by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer effects in liver cells.

Signaling Pathway: PYGL Inhibition and its Impact on Cellular Metabolism

PYGL_Inhibition_Pathway This compound This compound PYGL PYGL (Liver Glycogen Phosphorylase) This compound->PYGL Inhibits G1P Glucose-1-Phosphate PYGL->G1P Catalyzes breakdown of PYGL->G1P Inhibited by this compound Glycogen Glycogen G6P Glucose-6-Phosphate G1P->G6P Isomerization G1P->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP G6P->PPP Glycolysis Glycolysis G6P->Glycolysis G6P->Glycolysis NADPH NADPH PPP->NADPH PPP->NADPH Nucleotides Nucleotides PPP->Nucleotides PPP->Nucleotides ROS Increased ROS NADPH->ROS Decreased reduction of Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: this compound inhibits PYGL, leading to reduced glycogenolysis and decreased flux through the PPP, resulting in increased ROS and apoptosis.

Preclinical Efficacy of PYGL Inhibition in Liver Cancer Models

The anti-tumor activity of PYGL inhibitors has been evaluated in preclinical models of HCC, demonstrating their potential as therapeutic agents. While specific in vivo data for this compound in HCC xenografts is not yet publicly available, studies with the similar PYGL inhibitor, CP-91149, provide valuable insights.

Cell LineTreatmentEffectReference
MHCC97HCP-91149Dose-dependent suppression of cell viability[1][2]
MHCC97HCP-91149 + SorafenibSynergistic inhibition of cell viability[1][2]
HepG2CP-91149Increased glycogen content, induction of apoptosis[3]
HepG2siRNA targeting PYGLReduced cell proliferation[3]

Table 2: Preclinical efficacy of the PYGL inhibitor CP-91149 in hepatocellular carcinoma cell lines.

Experimental Workflow: Assessing the Anti-proliferative Effects of this compound

Experimental_Workflow start Start: HCC Cell Culture treatment Treat with this compound (dose-response) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: A typical experimental workflow to evaluate the anti-proliferative effects of this compound on HCC cells.

The Unexplored Link: PYGL Inhibition and eIF4E Phosphorylation

Currently, there is no direct evidence to suggest that this compound or the inhibition of PYGL directly affects the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E is primarily regulated by the MAPK/ERK/MNK signaling pathway. While both glycogen metabolism and the MAPK pathway are often dysregulated in HCC, a direct causal link initiated by PYGL inhibition remains to be established.

Hypothetical Signaling Crosstalk

Future research could investigate potential indirect connections. For instance, the metabolic stress induced by PYGL inhibition and the subsequent increase in reactive oxygen species (ROS) could potentially modulate the activity of upstream kinases in the MAPK pathway.

Hypothetical_Crosstalk This compound This compound PYGL PYGL This compound->PYGL Inhibits Metabolic_Stress Metabolic Stress (Increased ROS) PYGL->Metabolic_Stress Induces MAPK_Pathway MAPK/ERK Pathway Metabolic_Stress->MAPK_Pathway ? (Potential Modulation) MNK MNK1/2 MAPK_Pathway->MNK Activates eIF4E eIF4E MNK->eIF4E Phosphorylates p_eIF4E p-eIF4E

Caption: A hypothetical pathway exploring a potential indirect link between PYGL inhibition and eIF4E phosphorylation via metabolic stress-induced MAPK pathway modulation.

Conclusion and Future Directions

The available preclinical data strongly support the validation of liver glycogen phosphorylase (PYGL) as a key therapeutic target in hepatocellular carcinoma. This compound, as a potent and selective inhibitor of PYGL, demonstrates clear target engagement and functional consequences in liver cancer cells, leading to metabolic reprogramming and the induction of apoptosis.

Future research should focus on:

  • Conducting in vivo efficacy studies of this compound in HCC patient-derived xenograft (PDX) models to translate the in vitro findings.

  • Elucidating the detailed molecular mechanisms that link PYGL inhibition to the induction of apoptosis and cell cycle arrest.

  • Investigating the potential synergistic effects of this compound with other targeted therapies and immunotherapies in HCC.

  • Exploring the potential indirect crosstalk between PYGL inhibition-induced metabolic stress and other critical signaling pathways, such as the MAPK/ERK/eIF4E axis.

This in-depth technical guide provides a solid foundation for further research and development of this compound as a novel targeted therapy for hepatocellular carcinoma. The presented data and experimental protocols offer a valuable resource for scientists dedicated to advancing the field of liver cancer therapeutics.

References

Ingliforib: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingliforib (CP-368,296) is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial to glycogenolysis. By targeting the liver isoform of this enzyme, this compound presents a promising therapeutic strategy for managing conditions associated with aberrant glucose metabolism, notably type 2 diabetes and myocardial ischemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical findings related to this compound. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-Chloro-N-[(1S,2R)-3-[(3R,4S)-3,4-dihydroxy-1-pyrrolidinyl)]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a complex small molecule with multiple chiral centers. Its structure is characterized by a chlorinated indole core linked to a derivatized propanamide chain, which in turn is bonded to a dihydroxypyrrolidine moiety.

PropertyValueSource
Chemical Formula C23H24ClN3O5[1]
Molecular Weight 457.91 g/mol [1]
CAS Number 186392-65-4[2]
Appearance Solid powder[1]
Solubility Insoluble in water; Soluble in DMSO (92 mg/mL) and Ethanol (46 mg/mL)[2]
Predicted pKa Due to the presence of multiple ionizable groups (secondary amine, hydroxyls, and amides), this compound is expected to have multiple pKa values. Precise experimental values are not publicly available. Prediction software suggests a basic pKa for the pyrrolidine nitrogen and acidic pKa values for the hydroxyl and amide groups.N/A
Predicted logP The octanol-water partition coefficient (logP) is a measure of lipophilicity. While an experimental value is not available, computational models predict a moderate lipophilicity for this compound, consistent with its poor water solubility and good solubility in organic solvents.N/A

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This enzyme exists in three isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB). This compound demonstrates notable selectivity for the liver isoform.[2][3]

The inhibition of hepatic glycogen phosphorylase by this compound leads to a reduction in hepatic glucose output, a key factor in the pathophysiology of type 2 diabetes. By preventing the breakdown of glycogen into glucose-1-phosphate, this compound helps to lower blood glucose levels.

In the context of myocardial ischemia, the inhibition of glycogenolysis by this compound is cardioprotective. During ischemic events, anaerobic glycolysis of glycogen-derived glucose leads to the accumulation of lactate and protons, contributing to cellular damage. By inhibiting glycogenolysis, this compound limits this metabolic pathway, thereby preserving myocardial tissue.[4]

cluster_0 Myocardial Ischemia cluster_1 This compound Intervention Ischemia Ischemia Anaerobic_Glycolysis Anaerobic Glycolysis Ischemia->Anaerobic_Glycolysis Lactate_Protons Lactate & H+ Accumulation Anaerobic_Glycolysis->Lactate_Protons GP_Inhibition Glycogen Phosphorylase Inhibition Cell_Damage Myocardial Cell Damage Lactate_Protons->Cell_Damage This compound This compound This compound->GP_Inhibition Reduced_Glycogenolysis Reduced Glycogenolysis GP_Inhibition->Reduced_Glycogenolysis Cardioprotection Cardioprotection Reduced_Glycogenolysis->Cardioprotection

Figure 1. Mechanism of Cardioprotection by this compound.

Pharmacodynamics

Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.

ParameterValueSpecies/TissueSource
IC50 (Liver GP) 52 nM-[2]
IC50 (Brain GP) 150 nM-[2]
IC50 (Muscle GP) 352 nM-[2]
Infarct Size Reduction 52%Rabbit (in vivo)[4]
Plasma Glucose Reduction SignificantRabbit (in vivo)[4]
Plasma Lactate Reduction SignificantRabbit (in vivo)[4]

In an in vivo rabbit model of myocardial ischemia-reperfusion, a loading dose of 15 mg/kg followed by an infusion of 23 mg/kg/h resulted in a free plasma concentration of 1.2 µM (0.55 µg/ml).[4] This concentration was associated with a significant reduction in myocardial infarct size.[4]

Pharmacokinetics (ADME)

Detailed clinical pharmacokinetic data for this compound is not extensively available in the public domain. Based on its physicochemical properties and data from preclinical studies, the following can be inferred:

  • Absorption: Due to its poor water solubility, oral absorption of this compound may be limited. Formulation strategies would be critical for achieving therapeutic plasma concentrations via the oral route.

  • Distribution: Information on plasma protein binding and tissue distribution is not publicly available.

  • Metabolism: The metabolic pathways of this compound have not been fully elucidated.

  • Excretion: The routes and rate of elimination of this compound and its potential metabolites are not publicly available.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of similar 5-chloro-1H-indole-2-carboxamide derivatives has been reported in the scientific literature. These syntheses generally involve the coupling of a substituted indole-2-carboxylic acid with a chiral amine. The synthesis of the chiral propanamide-pyrrolidine side chain is a key challenge, likely involving multiple stereoselective steps.

Preclinical and Clinical Development

This compound has undergone preclinical evaluation and was reported to have entered Phase II clinical trials.[3] However, the current status of its clinical development and the results of these trials are not publicly available. No active clinical trials for this compound are currently listed on major clinical trial registries.

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against glycogen phosphorylase.

Principle: The assay measures the production of glucose-1-phosphate from glycogen, which is then coupled to a series of enzymatic reactions culminating in a colorimetric or fluorometric readout.

Materials:

  • Glycogen Phosphorylase (liver, muscle, or brain isoform)

  • Glycogen

  • Inorganic Phosphate

  • Phosphoglucomutase

  • Glucose-6-phosphate dehydrogenase

  • NADP+

  • Assay Buffer (e.g., HEPES buffer, pH 7.2)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, glycogen, and NADP+.

  • Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).

  • Add glycogen phosphorylase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance or fluorescence over time, which corresponds to the production of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate against the compound concentration and determine the IC50 value.

Start Prepare Reagents Add_Buffer Add Assay Buffer, Glycogen, NADP+ to Plate Start->Add_Buffer Add_Compound Add Test Compound (e.g., this compound) Add_Buffer->Add_Compound Add_Enzymes Add Enzyme Mix (GP, PGM, G6PDH) Add_Compound->Add_Enzymes Incubate Incubate at 37°C Add_Enzymes->Incubate Read_Plate Measure NADPH Production (Absorbance/Fluorescence) Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

References

Ingliforib's Cardioprotective Mechanism: An In-Depth Analysis of its Impact on Glycogen Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ingliforib (also designated as CP-368,296) is a novel, potent inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on glycogen metabolism pathways. It has been demonstrated to exhibit significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. By inhibiting GP, this compound limits anaerobic glycolysis and associated proton production during ischemic events, thereby preserving myocardial glycogen stores and reducing infarct size. This document consolidates the available quantitative data, details the key experimental protocols used in its evaluation, and visualizes the pertinent signaling pathways to offer a thorough resource for researchers in cardiology, metabolism, and drug development.

Introduction

Glycogen metabolism plays a critical role in cellular energy homeostasis. In the heart, glycogen serves as a crucial source of glucose for glycolysis, particularly during periods of high energy demand or stress, such as myocardial ischemia. However, the rapid breakdown of glycogen (glycogenolysis) under anaerobic conditions leads to the accumulation of lactate and protons, contributing to intracellular acidosis and exacerbating ischemic injury.

Pharmacological inhibition of glycogen phosphorylase (GP) has emerged as a promising therapeutic strategy to mitigate this detrimental metabolic cascade. This compound, a potent GP inhibitor, has shown significant promise in this area. This guide will delve into the technical details of this compound's effects on glycogen metabolism, providing a foundational resource for further research and development.

Mechanism of Action of this compound

This compound exerts its therapeutic effect through the direct inhibition of glycogen phosphorylase. GP exists in three main isoforms: liver, muscle, and brain. This compound has demonstrated inhibitory activity against all three, with a particular potency for the liver isoform[1]. The inhibition of the muscle and brain isoforms, which are present in the myocardium, is central to its cardioprotective effects[1][2].

By binding to GP, this compound prevents the conversion of glycogen into glucose-1-phosphate, the initial step of glycogenolysis. This action effectively halts the rapid breakdown of glycogen stores during an ischemic event. The preservation of glycogen and the reduction in subsequent anaerobic glycolysis and proton production are the primary mechanisms behind this compound's ability to reduce myocardial injury[2].

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterIsoform/ModelValueReference
IC₅₀ Liver Glycogen Phosphorylase52 nM[1]
Muscle Glycogen Phosphorylase352 nM[1]
Brain Glycogen Phosphorylase150 nM[1]
EC₅₀ Isolated Rabbit Hearts (Infarct Size Reduction)1.2 µM[2]

Table 2: Cardioprotective Effects of this compound in Rabbit Models of Myocardial Ischemia-Reperfusion

Experimental ModelThis compound Concentration/DoseMeasured OutcomeResultReference
In Vitro (Langendorff-Perfused Heart) 10 µMInfarct Size Reduction69% decrease[2]
In Vivo (Anesthetized Rabbit) 15 mg/kg loading dose; 23 mg·kg⁻¹·h⁻¹ infusionInfarct Size Reduction52% decrease[2]
Myocardial Glycogen Phosphorylase 'a' Activity65% decrease in ischemic zone[2]
Total Myocardial Glycogen Phosphorylase Activity40% decrease in ischemic zone[2]
Myocardial Glycogen StoresPreserved in ischemic zone[2]
Plasma Glucose ConcentrationSignificantly reduced[2]
Plasma Lactate ConcentrationSignificantly reduced[2]

Signaling Pathways in Glycogen Metabolism

The regulation of glycogen metabolism is a complex process involving the interplay of multiple signaling pathways that control the activities of glycogen synthase (glycogenesis) and glycogen phosphorylase (glycogenolysis).

Glycogenolysis Pathway and this compound's Point of Intervention

Glycogenolysis is primarily stimulated by hormones like glucagon and epinephrine, which trigger a cAMP-mediated signaling cascade. This leads to the activation of Protein Kinase A (PKA), which in turn activates Phosphorylase Kinase. Phosphorylase Kinase then phosphorylates and activates Glycogen Phosphorylase, initiating the breakdown of glycogen. This compound directly inhibits the final activated enzyme in this cascade.

Glycogenolysis_Pathway Glucagon Glucagon/ Epinephrine GPCR GPCR Glucagon->GPCR AC Adenylyl Cyclase GPCR->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + PK Phosphorylase Kinase PKA->PK + (Phosphorylation) GPb Glycogen Phosphorylase b (Inactive) GPa Glycogen Phosphorylase a (Active) PK->GPa + (Phosphorylation) G1P Glucose-1-Phosphate GPa->G1P + Glycogen Glycogen Glycogen->G1P This compound This compound This compound->GPa Inhibition

Caption: this compound's inhibition of the glycogenolysis pathway.
Glycogenesis Pathway

Conversely, glycogenesis (glycogen synthesis) is stimulated by insulin. The insulin signaling pathway leads to the activation of Protein Kinase B (Akt), which then phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3). In its active state, GSK3 phosphorylates and inactivates Glycogen Synthase. Therefore, the inactivation of GSK3 by insulin signaling leads to the dephosphorylation and activation of Glycogen Synthase, promoting the conversion of UDP-glucose into glycogen.

Glycogenesis_Pathway Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR Akt Akt (PKB) InsulinR->Akt + GSK3_inactive GSK3-P (Inactive) Akt->GSK3_inactive + (Phosphorylation) GSK3_active GSK3 (Active) GS_inactive Glycogen Synthase-P (Inactive) GSK3_active->GS_inactive Inhibition (Phosphorylation) GS_active Glycogen Synthase (Active) GS_inactive->GS_active Dephosphorylation (PP1) Glycogen Glycogen GS_active->Glycogen + UDP_Glucose UDP-Glucose UDP_Glucose->Glycogen

Caption: The insulin-mediated glycogenesis signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Tracey et al. (2004).

In Vitro Model: Langendorff-Perfused Rabbit Heart

This protocol is designed to assess the direct cardioprotective effects of this compound on an isolated heart, free from systemic influences.

Langendorff_Workflow start Rabbit Anesthesia and Heart Excision cannulation Aortic Cannulation and Retrograde Perfusion (Langendorff Apparatus) start->cannulation stabilization 30 min Stabilization Period cannulation->stabilization treatment 30 min Perfusion with This compound or Vehicle stabilization->treatment ischemia 30 min Regional Ischemia (Coronary Artery Ligation) treatment->ischemia reperfusion 120 min Reperfusion ischemia->reperfusion analysis Infarct Size Measurement (Triphenyltetrazolium Chloride Staining) reperfusion->analysis end Data Analysis analysis->end

Caption: Experimental workflow for the Langendorff-perfused heart model.

Methodology:

  • Animal Preparation: Male New Zealand White rabbits are anesthetized, and their hearts are rapidly excised.

  • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

  • Stabilization: The heart is allowed to stabilize for a period of 30 minutes.

  • Drug Administration: this compound or vehicle is added to the perfusate for 30 minutes prior to inducing ischemia.

  • Ischemia-Reperfusion: Regional ischemia is induced by ligating a coronary artery for 30 minutes, followed by a 120-minute reperfusion period where the ligature is released.

  • Infarct Size Assessment: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then quantified as a percentage of the area at risk.

In Vivo Model: Anesthetized Rabbit

This protocol evaluates the cardioprotective and systemic metabolic effects of this compound in a whole-animal model.

Methodology:

  • Animal Preparation: Male New Zealand White rabbits are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and monitoring of physiological parameters (e.g., blood pressure, heart rate).

  • Surgical Procedure: A thoracotomy is performed to expose the heart, and a ligature is placed around a coronary artery.

  • Drug Administration: A loading dose of this compound (15 mg/kg) or vehicle is administered intravenously, followed by a constant infusion (23 mg·kg⁻¹·h⁻¹) for the duration of the experiment.

  • Ischemia-Reperfusion: After a stabilization period, the coronary artery is occluded for 30 minutes to induce ischemia, followed by 120 minutes of reperfusion.

  • Sample Collection and Analysis: Blood samples are collected to measure plasma glucose and lactate levels. At the end of the experiment, the heart is excised for infarct size measurement (as described above) and for the analysis of glycogen content and glycogen phosphorylase activity.

Glycogen Phosphorylase Activity Assay

Methodology:

  • Tissue Homogenization: Myocardial tissue samples are homogenized in an appropriate buffer.

  • Enzyme Reaction: The homogenate is incubated with a reaction mixture containing radiolabeled [¹⁴C]glucose-1-phosphate and glycogen. The activity of glycogen phosphorylase is determined by measuring the incorporation of [¹⁴C]glucose-1-phosphate into glycogen.

  • Quantification: The amount of radioactivity incorporated is quantified using liquid scintillation counting and used to calculate the enzyme activity, typically expressed in units per milligram of protein.

Conclusion and Future Directions

This compound has been robustly demonstrated to be a potent inhibitor of glycogen phosphorylase with significant cardioprotective effects in preclinical models. Its mechanism of action, centered on the preservation of myocardial glycogen stores and the attenuation of ischemia-induced metabolic acidosis, presents a compelling therapeutic strategy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers.

Future investigations should aim to further elucidate the long-term effects of this compound, its potential in other ischemic conditions, and its translation into the clinical setting. A deeper understanding of its interaction with the broader network of cardiac metabolic pathways will be crucial for optimizing its therapeutic potential.

References

Ingliforib: A Technical Guide to its Early-Stage Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingliforib (CP-368,296) is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] By blocking the breakdown of glycogen into glucose-1-phosphate, this compound has been investigated for its therapeutic potential in conditions where modulation of glucose metabolism is beneficial, primarily in type 2 diabetes and as a cardioprotective agent against ischemic injury.[1][3] This technical guide provides an in-depth overview of the early-stage research on this compound's biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial characterization.

Mechanism of Action

This compound exerts its biological effect through the allosteric inhibition of glycogen phosphorylase.[2][4] There are three main isozymes of GP: liver (PYGL), muscle (PYGM), and brain (PYGB).[2][4] this compound has demonstrated differential inhibitory activity across these isozymes, showing a preference for the liver isoform.[2][4] This selectivity is attributed to its binding to a novel allosteric site on the enzyme, distinct from the active site or the binding sites of endogenous regulators like AMP.[2][3] The inhibition of GP by this compound leads to a reduction in the rate of glycogenolysis, thereby conserving glycogen stores and reducing the production of glucose-1-phosphate.[1] In the context of myocardial ischemia, this reduction in anaerobic glycolysis and subsequent proton production is believed to be the primary mechanism behind its cardioprotective effects.[1]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from early-stage preclinical studies of this compound.

Table 1: In Vitro Inhibition of Glycogen Phosphorylase Isozymes

IsozymeIC50 (nM)
Liver GP (PYGL)52[2][4]
Brain GP (PYGB)150[2][4]
Muscle GP (PYGM)352[2][4]

Table 2: In Vitro Cardioprotective Efficacy in Langendorff-Perfused Rabbit Hearts

This compound Concentration (µM)Infarct Size Reduction (%)
1069[1]

Table 3: In Vivo Cardioprotective Efficacy in Anesthetized Rabbits

TreatmentDoseInfarct Size Reduction (%)
This compound15 mg/kg loading dose; 23 mg·kg⁻¹·h⁻¹ infusion52[1]

Table 4: In Vivo Effects on Myocardial Glycogen Phosphorylase Activity in Rabbits

ParameterReduction (%)
Myocardial Glycogen Phosphorylase a Activity65[1]
Total Myocardial Glycogen Phosphorylase Activity40[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glycogen Phosphorylase Inhibition Assay

This protocol is based on a typical colorimetric assay for measuring GP activity.

Objective: To determine the in vitro inhibitory activity of this compound against different glycogen phosphorylase isozymes.

Materials:

  • Purified recombinant human liver, brain, and muscle glycogen phosphorylase

  • This compound

  • Glycogen

  • Glucose-1-phosphate (G1P) Standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM KCl, 2.5 mM MgCl2)

  • Enzyme Mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase)

  • Developer (containing a substrate for the colorimetric reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the glycogen phosphorylase isozyme, glycogen, and the various concentrations of this compound or vehicle control.

  • Initiate the reaction by adding inorganic phosphate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and add the Enzyme Mix and Developer. This will lead to the conversion of the G1P produced to a colored product.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve using known concentrations of G1P.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cardioprotection in Langendorff-Perfused Rabbit Hearts

This protocol describes the Langendorff isolated heart model used to assess the direct cardioprotective effects of this compound.

Objective: To evaluate the effect of this compound on myocardial infarct size in an ex vivo model of ischemia-reperfusion injury.

Materials:

  • Male New Zealand White rabbits

  • Krebs-Henseleit buffer

  • This compound

  • Anesthetic (e.g., pentobarbital sodium)

  • Heparin

  • Langendorff perfusion system

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the rabbit and administer heparin.

  • Rapidly excise the heart and mount it on the Langendorff apparatus via the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

  • Allow the heart to stabilize.

  • Begin constant perfusion of this compound (e.g., 10 µM) or vehicle control 30 minutes prior to inducing ischemia.

  • Induce regional ischemia by ligating a coronary artery for 30 minutes.

  • Reperfuse the heart for 120 minutes by releasing the ligature.

  • At the end of reperfusion, perfuse the heart with TTC stain to delineate the viable (red) and infarcted (pale) tissue.

  • Slice the ventricles and measure the area of infarction and the total area at risk.

  • Calculate the infarct size as a percentage of the area at risk.

In Vivo Cardioprotection in an Anesthetized Rabbit Model

This protocol details the in vivo model used to assess the cardioprotective effects of this compound in a living animal.

Objective: To determine the effect of systemically administered this compound on myocardial infarct size following ischemia-reperfusion injury.

Materials:

  • Male New Zealand White rabbits

  • Anesthetic (e.g., pentobarbital sodium)

  • This compound

  • Surgical instruments for open-chest surgery

  • Ventilator

  • Physiological monitoring equipment (ECG, blood pressure)

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the rabbit, intubate, and ventilate.

  • Perform a thoracotomy to expose the heart.

  • Place a ligature around a major coronary artery.

  • Administer a loading dose of this compound (15 mg/kg) followed by a constant intravenous infusion (23 mg·kg⁻¹·h⁻¹). The control group receives a vehicle infusion.

  • Induce regional myocardial ischemia by tightening the coronary ligature for 30 minutes.

  • Release the ligature to allow for 120 minutes of reperfusion.

  • At the end of reperfusion, re-occlude the coronary artery and infuse a dye (e.g., Evans blue) to delineate the area at risk.

  • Excise the heart and slice the ventricles.

  • Incubate the slices in TTC stain to differentiate between infarcted and viable tissue within the area at risk.

  • Measure the respective areas and calculate the infarct size as a percentage of the area at risk.

Signaling Pathways and Experimental Workflows

Glycogenolysis Signaling Pathway and this compound's Point of Intervention

Glycogenolysis_Pathway Glucagon_Epinephrine Glucagon / Epinephrine GPCR GPCR Glucagon_Epinephrine->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PK Phosphorylase Kinase PKA->PK activates GPb Glycogen Phosphorylase b (inactive) PK->GPb phosphorylates GPa Glycogen Phosphorylase a (active) GPb->GPa Glycogen Glycogen GPa->Glycogen catalyzes breakdown G1P Glucose-1-Phosphate Glycogen->G1P This compound This compound This compound->GPa inhibits

Caption: this compound inhibits the active form of glycogen phosphorylase (GPa).

Experimental Workflow for In Vitro Cardioprotection Assay

In_Vitro_Workflow Start Rabbit Heart Isolation Langendorff Langendorff Perfusion Start->Langendorff Stabilization Stabilization Langendorff->Stabilization Treatment This compound or Vehicle Perfusion (30 min) Stabilization->Treatment Ischemia Regional Ischemia (30 min) Treatment->Ischemia Reperfusion Reperfusion (120 min) Ischemia->Reperfusion Staining TTC Staining Reperfusion->Staining Analysis Infarct Size Analysis Staining->Analysis

Caption: Workflow for assessing this compound's cardioprotective effects in vitro.

Logical Relationship of this compound's Cardioprotective Mechanism

Mechanism_Logic This compound This compound Inhibit_GP Inhibition of Glycogen Phosphorylase This compound->Inhibit_GP Reduce_Glycogenolysis Reduced Glycogenolysis Inhibit_GP->Reduce_Glycogenolysis Reduce_Proton_Production Reduced Anaerobic Glycolysis & Proton Production Reduce_Glycogenolysis->Reduce_Proton_Production Cardioprotection Cardioprotection (Reduced Infarct Size) Reduce_Proton_Production->Cardioprotection

Caption: The proposed mechanism leading to this compound's cardioprotective effects.

References

Technical Guide: In Silico Modeling of Ingliforib's Interaction with Glycogen Phosphorylase

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a validated therapeutic strategy for managing type 2 diabetes. Ingliforib, an indole-2-carboxamide derivative, is a potent inhibitor of GP. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to glycogen phosphorylase. We detail the experimental protocols for molecular docking and molecular dynamics simulations, present quantitative binding data in a structured format, and visualize key biological and computational workflows. This document serves as a comprehensive resource for researchers employing computational techniques to understand protein-ligand interactions and to guide the rational design of novel GP inhibitors.

Introduction to Glycogen Phosphorylase and this compound

Glycogen phosphorylase (GP) is a central enzyme in carbohydrate metabolism, responsible for breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production.[1][2] GP exists as a homodimer and is regulated by both allosteric effectors and reversible phosphorylation.[1] The enzyme transitions between a generally inactive T-state and an active R-state. In mammals, three main isoforms of GP have been identified: liver (PYGL), muscle (PYGM), and brain (PYGB).[1][3] The liver isoform is a key regulator of blood glucose levels, making it a prime target for the development of antihyperglycemic agents for type 2 diabetes.[4][5]

This compound (CP-368,296) is a potent, allosteric inhibitor of glycogen phosphorylase that has been investigated for its therapeutic potential.[6][7] Structural studies have revealed that this compound binds to a novel allosteric site, approximately 33 Å away from the catalytic site.[8][9] This binding stabilizes the inactive T-state conformation of the enzyme, leading to synergistic inhibition, particularly in the presence of glucose.[9]

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, plays a pivotal role in modern drug discovery.[10][11] These computational methods allow for the prediction and analysis of protein-ligand interactions at an atomic level, providing crucial insights into binding modes, affinities, and the structural basis for inhibitor specificity.[6][12]

Glycogen Phosphorylase: Structure, Function, and Regulation

Structural Features and Key Binding Sites

The GP monomer is a large protein (approximately 97 kDa) that is biologically active as a dimer.[1] Each monomer contains several key binding sites that are crucial for its regulation and catalytic function:[13]

  • Catalytic Site: Located in a deep crevice, this is where the phosphorolysis of glycogen occurs. It contains the essential cofactor pyridoxal phosphate (PLP).[1][2]

  • Allosteric Activator Site: This site binds adenosine monophosphate (AMP), which promotes the transition to the active R-state.[1]

  • Inhibitor Site (or Purine Nucleoside Site): Binds caffeine and other purine analogs, stabilizing the inactive T-state.

  • Glycogen Storage Site: Located about 30 Å from the catalytic site, this domain allows the enzyme to bind to glycogen particles, ensuring high local substrate concentration.[1][14]

  • New Allosteric Site: This is the binding site for this compound and related indole-carboxamide inhibitors. It is located at the dimer interface and stabilizes the T-state conformation.[9][15]

Signaling Pathway of GP Regulation

The activity of glycogen phosphorylase is tightly controlled by a complex signaling cascade involving hormones and second messengers. Hormones like glucagon (in the liver) and epinephrine (in liver and muscle) trigger a G-protein coupled receptor (GPCR) cascade that activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[1][16] cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase.[16] Finally, phosphorylase kinase phosphorylates GP at the Ser14 residue, converting it from the less active 'b' form to the highly active 'a' form.[1][2]

Conversely, insulin signaling leads to the inactivation of GP. Insulin activates a pathway involving phosphatidylinositol-3 kinase (PI-3 kinase), which ultimately leads to the activation of Protein Phosphatase-1 (PP1).[17] PP1 dephosphorylates glycogen phosphorylase 'a', converting it back to the inactive 'b' form, thus halting glycogenolysis.[16]

Glycogen_Phosphorylase_Regulation Glucagon Glucagon / Epinephrine GPCR GPCR Glucagon->GPCR Binds AdenylylCyclase Adenylyl Cyclase GPCR->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PK Phosphorylase Kinase (Inactive) PKA->PK Phosphorylates PK_A Phosphorylase Kinase (Active) GPb Glycogen Phosphorylase b (Inactive) PK_A->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) G1P Glucose-1-Phosphate GPa->G1P Catalyzes Glycogen Glycogen Glycogen->GPa Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR Binds PI3K PI-3 Kinase Pathway InsulinR->PI3K Activates PP1 Protein Phosphatase-1 (PP1) PI3K->PP1 Activates PP1->GPa Dephosphorylates

Caption: Hormonal Regulation of Glycogen Phosphorylase Activity.

Quantitative Data on this compound-Glycogen Phosphorylase Binding

In silico and in vitro studies have quantified the interaction between this compound and various GP isoforms. This data is essential for understanding its potency and selectivity.

Table 1: Inhibitory Activity and Binding Affinity of this compound against Glycogen Phosphorylase Isoforms

ParameterLiver GP (PYGL)Muscle GP (PYGM)Brain GP (PYGB)Reference
IC₅₀ (nM) 52352150[6][18]
Molecular Docking Score (kcal/mol) -10.854-9.872-10.782[6][19]

Table 2: Calculated Binding Free Energy and Key Interacting Residues from Molecular Dynamics

GP IsoformCalculated Binding Free Energy (kcal/mol)Key Interacting Amino Acid ResiduesReference
Liver (PYGL) -45.74 ± 2.68Thr38', Glu190, Ser192[6]
Brain (PYGB) -42.88 ± 4.19Arg60, Glu190, Lys191, Ala192, Thr38', Leu39', Phe53'[6]
Muscle (PYGM) -38.65 ± 3.49Data not specified in source[6]

Note: The binding free energies were calculated using the MM-PBSA method. Residues marked with a prime (') belong to the second subunit of the dimer.

Methodologies and Experimental Protocols

A typical computational drug design workflow is employed to study the interaction between a ligand like this compound and its target protein.

CADD_Workflow Target Target Identification (Glycogen Phosphorylase) Structure Structure Retrieval (PDB Database) Target->Structure Prep Protein & Ligand Preparation Structure->Prep Docking Molecular Docking Prep->Docking MD Molecular Dynamics Simulation Docking->MD Select Best Pose Analysis Binding Free Energy Calculation & Analysis MD->Analysis Optimization Lead Optimization Analysis->Optimization Provides Insight

Caption: General Workflow for Computer-Aided Drug Design (CADD).
Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is widely used for virtual screening and to understand binding mechanisms.[11]

Docking_Workflow PDB 1. Retrieve Structures Protein: GP (e.g., 1FA9) Ligand: this compound (SDF) ProtPrep 2. Prepare Protein - Remove water, co-factors - Add polar hydrogens - Assign charges PDB->ProtPrep LigPrep 3. Prepare Ligand - Generate 3D conformer - Assign charges - Define rotatable bonds PDB->LigPrep Grid 4. Define Binding Site - Identify new allosteric site - Generate docking grid box ProtPrep->Grid RunDock 5. Run Docking Simulation (e.g., AutoDock, Glide, GOLD) LigPrep->RunDock Grid->RunDock Analyze 6. Analyze Results - Cluster poses by RMSD - Rank by docking score - Visualize interactions RunDock->Analyze

Caption: Detailed Workflow for Molecular Docking.

Detailed Steps:

  • Structure Preparation:

    • Protein: The crystal structure of human glycogen phosphorylase is obtained from the Protein Data Bank (PDB). Water molecules and non-essential co-factors are typically removed. Polar hydrogens are added, and partial charges are assigned using a force field (e.g., AMBER, CHARMM).

    • Ligand: The 3D structure of this compound is generated. The ligand's geometry is optimized, charges are assigned, and rotatable bonds are defined.

  • Binding Site Definition: The binding pocket for this compound (the new allosteric site) is identified. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Vina, Glide, GOLD) is used to systematically sample conformations of the ligand within the defined binding site. The program uses a scoring function to estimate the binding affinity for each pose.

  • Results Analysis: The resulting ligand poses are clustered and ranked based on their docking scores. The top-ranked pose is visualized to analyze key interactions (hydrogen bonds, hydrophobic contacts) with protein residues.[6]

Protocol for Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[19]

MD_Workflow Start 1. System Setup - Start with best docked pose - Solvate with water box - Add counter-ions Minimize 2. Energy Minimization - Remove steric clashes Start->Minimize Equilibrate 3. Equilibration - NVT (constant volume/temp) - NPT (constant pressure/temp) Minimize->Equilibrate Production 4. Production MD Run - Simulate for extended period (e.g., 50-100 ns) Equilibrate->Production Trajectory 5. Trajectory Analysis - RMSD, RMSF - Hydrogen bond analysis - Binding free energy (MM/PBSA) Production->Trajectory

Caption: Workflow for Molecular Dynamics (MD) Simulation.

Detailed Steps:

  • System Setup: The best-ranked complex from molecular docking is placed in a periodic box of solvent (typically water). Counter-ions are added to neutralize the system's charge.

  • Minimization: The system's energy is minimized to relax the structure and remove any unfavorable steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure. This ensures the solvent and ions are properly distributed around the protein-ligand complex.

  • Production Run: The simulation is run for a significant period (e.g., 50-100 nanoseconds) to generate a trajectory of the complex's atomic motions.[19]

  • Analysis: The trajectory is analyzed to assess the stability of the complex (via Root Mean Square Deviation, RMSD), identify flexible regions (via Root Mean Square Fluctuation, RMSF), and quantify interactions like hydrogen bonds over time. Binding free energy is often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimate of binding affinity than docking scores alone.[6]

Protocol for X-Ray Crystallography

While this guide focuses on in silico methods, X-ray crystallography provides the empirical data that is considered the 'gold standard' for validating computational models.[20] It provides a high-resolution 3D structure of the protein-ligand complex.[21]

General Steps:

  • Protein Expression and Purification: A large quantity of pure, homogenous glycogen phosphorylase is produced.

  • Complex Formation & Crystallization:

    • Co-crystallization: The purified protein is incubated with an excess of this compound before setting up crystallization trials. This method is often preferred when the ligand induces a conformational change.[22][23]

    • Soaking: Crystals of the apo-protein (without the ligand) are grown first and then soaked in a solution containing this compound, allowing the ligand to diffuse into the crystal lattice and bind to the protein.[23][24][25]

  • Data Collection: The protein-ligand crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded by a detector.[20]

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the protein-Ingliforib complex is built into this map and refined to achieve the best fit with the experimental data.[24]

Conclusion

The in silico modeling of this compound's binding to glycogen phosphorylase provides a powerful framework for understanding the molecular basis of its inhibitory action. Molecular docking successfully predicts the binding pose within the new allosteric site, while molecular dynamics simulations offer a deeper understanding of the complex's stability, dynamics, and the specific energetic contributions of key residues. The quantitative data derived from these computational methods, corroborated by experimental IC₅₀ values, confirms this compound's potent inhibition of the liver GP isoform. These detailed computational protocols and workflows serve as a guide for the continued exploration of GP inhibitors, facilitating the structure-based design of next-generation therapeutic agents with improved potency and isoform selectivity for the treatment of type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for Ingliforib In Vitro Enzyme Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingliforib is a potent inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis.[1] Glycogen phosphorylase catalyzes the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate, playing a crucial role in glucose homeostasis.[1] There are three main isoforms of GP: liver (PYGL), muscle (PYGM), and brain (PYGB). This compound exhibits differential inhibitory activity against these isoforms, making it a subject of interest for therapeutic applications, including type 2 diabetes and myocardial ischemia.[1][2]

These application notes provide a detailed protocol for conducting an in vitro enzyme kinetics assay to characterize the inhibitory effects of this compound on glycogen phosphorylase. The protocol outlines the determination of key kinetic parameters such as IC50, Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the inhibitor constant (Ki).

Data Presentation

The inhibitory activity of this compound against the different isoforms of glycogen phosphorylase is summarized in the table below. The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions. The kinetic parameters Km, Vmax, and Ki are crucial for a comprehensive understanding of the enzyme-inhibitor interaction. While specific experimental values for Km, Vmax, and Ki for this compound are not provided here, the table structure is presented for reporting results obtained from the described protocol.

IsoformIC50 (nM)Km (mM) [Substrate: Glucose-1-Phosphate]Vmax (µmol/min/mg)Ki (nM)
Liver (PYGL)52[3][4][5]Data to be determined experimentallyData to be determined experimentallyData to be calculated
Muscle (PYGM)352[3][4][5]Data to be determined experimentallyData to be determined experimentallyData to be calculated
Brain (PYGB)150[3][4][5]Data to be determined experimentallyData to be determined experimentallyData to be calculated

Note: The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Experimental Protocols

This section details the methodology for determining the kinetic parameters of this compound's inhibition of glycogen phosphorylase.

Materials and Reagents
  • Enzyme: Recombinant human glycogen phosphorylase a (liver, muscle, or brain isoform)

  • Substrate: Glucose-1-phosphate (G1P)

  • Cofactor: Glycogen

  • Inhibitor: this compound

  • Assay Buffer: 50 mM HEPES buffer (pH 7.2), 100 mM KCl, 2.5 mM MgCl2

  • Detection Reagent: BIOMOL® Green (or similar phosphate detection reagent)

  • Control Inhibitor (optional): A known glycogen phosphorylase inhibitor (e.g., CP-91149)

  • Microplate: 96-well, clear, flat-bottom

  • Microplate Reader: Capable of measuring absorbance at 620 nm

  • Incubator: Set to 37°C

Experimental Workflow Diagram

G Experimental Workflow for this compound Enzyme Kinetics Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) serial_dil Serial Dilution of this compound prep_reagents->serial_dil prep_plate Prepare 96-well Plate serial_dil->prep_plate add_inhibitor Add this compound/Vehicle to Wells prep_plate->add_inhibitor add_enzyme Add Glycogen Phosphorylase add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate start_reaction Start Reaction (Add Substrate Mix) pre_incubate->start_reaction incubate Incubate (30 min, 37°C) start_reaction->incubate stop_reaction Stop Reaction (Add Detection Reagent) incubate->stop_reaction read_absorbance Read Absorbance (620 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves determine_params Determine IC50, Km, Vmax, Ki plot_curves->determine_params

Caption: Workflow for the in vitro enzyme kinetics assay of this compound.

Protocol for Determination of IC50
  • Prepare Reagents: Prepare all solutions as described in the Materials and Reagents section. Dissolve this compound in DMSO to create a stock solution and perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well microplate, add 10 µL of each this compound dilution to the respective wells. For control wells, add 10 µL of DMSO.

  • Enzyme Addition: Add 50 µL of the glycogen phosphorylase solution (e.g., 0.38 U/mL) to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.[6]

  • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the substrate mixture containing glucose-1-phosphate (e.g., 0.25 mM) and glycogen (e.g., 0.25 mg/mL).[6][7]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[7]

  • Reaction Termination and Detection: Stop the reaction by adding 100 µL of BIOMOL® Green reagent to each well. This reagent will detect the inorganic phosphate produced.

  • Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Determination of Km, Vmax, and Ki
  • Enzyme Kinetics without Inhibitor: To determine Km and Vmax, perform the assay as described above but vary the concentration of the substrate (glucose-1-phosphate) while keeping the enzyme concentration constant.

  • Enzyme Kinetics with Inhibitor: To determine the mode of inhibition and the inhibitor constant (Ki), repeat the enzyme kinetics experiment with varying substrate concentrations in the presence of fixed concentrations of this compound.

  • Data Analysis:

    • Plot the initial reaction velocity (rate of phosphate production) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For determining the mode of inhibition and Ki, use graphical methods such as Lineweaver-Burk or Dixon plots, or non-linear regression analysis of the data.

Signaling Pathway

Glycogen phosphorylase is a central enzyme in the glycogenolysis pathway, which is responsible for the breakdown of glycogen into glucose. This pathway is critical for maintaining blood glucose levels and providing a rapid source of energy.

Glycogenolysis Signaling Pathway Diagram

G Glycogenolysis Signaling Pathway and Inhibition by this compound cluster_hormonal Hormonal Regulation cluster_glycogenolysis Glycogenolysis Glucagon Glucagon (Liver) GPCR GPCR Glucagon->GPCR Epinephrine Epinephrine (Muscle/Liver) Epinephrine->GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PK Phosphorylase Kinase PKA->PK activates GPb Glycogen Phosphorylase b (inactive) PK->GPb phosphorylates GPa Glycogen Phosphorylase a (active) GPb->GPa Glycogen Glycogen GPa->Glycogen catalyzes G1P Glucose-1-Phosphate Glycogen->G1P breakdown to This compound This compound This compound->GPa inhibits

Caption: this compound inhibits the active form of glycogen phosphorylase (GPa).

References

Application Notes and Protocols for Ingliforib Administration in Animal Models of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ingliforib, a potent glycogen phosphorylase inhibitor, in preclinical animal models of ischemia. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in ischemic conditions, particularly myocardial ischemia-reperfusion injury.

Introduction

This compound (CP-368,296) is a novel small molecule inhibitor of glycogen phosphorylase. This enzyme plays a critical role in the breakdown of glycogen into glucose-1-phosphate. During ischemic events, the lack of oxygen forces cells to rely on anaerobic glycolysis for ATP production, leading to the accumulation of protons and subsequent cellular injury. By inhibiting glycogen phosphorylase, this compound limits anaerobic glycolysis, reduces proton production, and thereby confers a protective effect on ischemic tissues.[1][2] Preclinical studies have demonstrated its efficacy in reducing infarct size in animal models of myocardial ischemia.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rabbit models of myocardial ischemia-reperfusion injury.

Table 1: Efficacy of this compound in an In Vitro Rabbit Model of Myocardial Ischemia
ParameterThis compound (10 µM)Vehicle ControlPercentage Change
Infarct SizeN/AN/A69% reduction[1]
Heart RateNo significant changeNo significant changeN/A
Left Ventricular Developed PressureNo significant changeNo significant changeN/A
Coronary FlowNo significant changeNo significant changeN/A

Data from Langendorff-perfused rabbit hearts subjected to 30 minutes of regional ischemia followed by 120 minutes of reperfusion. This compound was administered via constant perfusion starting 30 minutes before ischemia.[1]

Table 2: Efficacy of this compound in an In Vivo Rabbit Model of Myocardial Ischemia
ParameterThis compoundVehicle ControlPercentage Change
Infarct SizeN/AN/A52% reduction[1]
Myocardial Glycogen Phosphorylase 'a' ActivityN/AN/A65% reduction[1]
Total Myocardial Glycogen Phosphorylase ActivityN/AN/A40% reduction[1]
Plasma Glucose ConcentrationReducedN/AN/A[1]
Plasma Lactate ConcentrationReducedN/AN/A[1]
Heart Rate (post-ischemia)Modestly decreasedNo significant changeN/A[1]
Mean Arterial PressureNo significant changeNo significant changeN/A[1]
Rate-Pressure ProductNo significant changeNo significant changeN/A[1]

Data from open-chest anesthetized rabbits subjected to 30 minutes of regional ischemia followed by 120 minutes of reperfusion. This compound was administered as a 15 mg/kg loading dose followed by a 23 mg/kg/h infusion.[1]

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of glycogen phosphorylase, which is the rate-limiting enzyme in glycogenolysis.

Ingliforib_Mechanism cluster_ischemia Ischemic Condition Glycogen Glycogen Glycogen_Phosphorylase Glycogen Phosphorylase Glycogen->Glycogen_Phosphorylase Glucose_1_P Glucose-1-Phosphate Glycogen_Phosphorylase->Glucose_1_P Anaerobic_Glycolysis Anaerobic Glycolysis Glucose_1_P->Anaerobic_Glycolysis Proton_Production Proton (H+) Production Anaerobic_Glycolysis->Proton_Production Cellular_Injury Cellular Injury Proton_Production->Cellular_Injury This compound This compound This compound->Glycogen_Phosphorylase Inhibits

Caption: this compound inhibits glycogen phosphorylase, reducing proton production and cellular injury during ischemia.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in animal models of myocardial ischemia.

Protocol 1: In Vitro Langendorff-Perfused Rabbit Heart Model of Ischemia-Reperfusion

1. Animal Preparation:

  • Use male New Zealand White rabbits (or other appropriate strain).
  • Anesthetize the rabbit with an appropriate anesthetic regimen (e.g., ketamine and xylazine).
  • Administer heparin to prevent coagulation.
  • Perform a thoracotomy and rapidly excise the heart.
  • Immediately cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.

2. Experimental Groups:

  • Vehicle Control Group: Perfuse hearts with Krebs-Henseleit buffer alone.
  • This compound Treatment Group: Perfuse hearts with Krebs-Henseleit buffer containing this compound at the desired concentration (e.g., 10 µM).

3. Ischemia-Reperfusion Protocol:

  • Allow hearts to stabilize for a period of 20-30 minutes.
  • Begin perfusion with either vehicle or this compound-containing buffer 30 minutes prior to the onset of ischemia.[1]
  • Induce regional ischemia by ligating a major coronary artery (e.g., a branch of the left circumflex coronary artery) for 30 minutes.[1]
  • After the ischemic period, remove the ligature to initiate reperfusion for 120 minutes.[1]
  • Continuously monitor cardiac function (e.g., heart rate, left ventricular developed pressure, coronary flow) throughout the experiment.

4. Infarct Size Measurement:

  • At the end of reperfusion, perfuse the heart with a vital stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to delineate the infarcted tissue from the viable tissue.
  • Excise the ventricles and slice them into transverse sections.
  • Image the slices and use planimetry software to quantify the area at risk and the infarct size.

Start [label="Rabbit Heart Excision\n& Langendorff Perfusion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Stabilization\n(20-30 min)"]; Treatment [label="Perfusion with this compound\nor Vehicle (30 min)"]; Ischemia [label="Regional Ischemia\n(30 min Ligation)"]; Reperfusion [label="Reperfusion\n(120 min)"]; Analysis [label="Infarct Size Measurement\n(TTC Staining)"]; End [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Stabilization; Stabilization -> Treatment; Treatment -> Ischemia; Ischemia -> Reperfusion; Reperfusion -> Analysis; Analysis -> End; }

Caption: Workflow for the in vitro ischemia-reperfusion model.

Protocol 2: In Vivo Open-Chest Anesthetized Rabbit Model of Ischemia-Reperfusion

1. Animal Preparation:

  • Anesthetize a male New Zealand White rabbit and maintain anesthesia throughout the surgical procedure.
  • Intubate and mechanically ventilate the animal.
  • Catheterize a femoral artery to monitor arterial blood pressure and a femoral vein for drug administration.
  • Perform a left thoracotomy to expose the heart.
  • Place a ligature around a major coronary artery.

2. Drug Administration:

  • Vehicle Control Group: Administer the vehicle solution via the femoral vein.
  • This compound Treatment Group: Administer a loading dose of this compound (15 mg/kg) followed by a constant intravenous infusion (23 mg/kg/h) beginning 60 minutes before the onset of ischemia.[1][2]

3. Ischemia-Reperfusion Protocol:

  • After the 60-minute drug/vehicle infusion period, induce regional myocardial ischemia by tightening the coronary artery ligature for 30 minutes.[1]
  • Release the ligature to allow for 120 minutes of reperfusion.[1]
  • Monitor hemodynamic parameters (e.g., heart rate, mean arterial pressure) throughout the experiment.

4. Endpoint Analysis:

  • Infarct Size Measurement: At the end of reperfusion, re-occlude the coronary artery and infuse a dye (e.g., Evans blue) to delineate the area at risk. Euthanize the animal, excise the heart, and slice the ventricles for TTC staining to determine infarct size as described in Protocol 1.
  • Biochemical Analysis: Collect blood samples at baseline and throughout the experiment to measure plasma concentrations of glucose and lactate.[1]
  • Enzyme Activity Assays: Harvest myocardial tissue from both the ischemic and non-ischemic regions to measure glycogen phosphorylase 'a' and total glycogen phosphorylase activity.[1]
  • Glycogen Content: Analyze myocardial tissue samples to determine glycogen stores.[1]

Start [label="Rabbit Anesthesia\n& Surgical Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_Admin [label="this compound/Vehicle Infusion\n(60 min)"]; Ischemia [label="Regional Ischemia\n(30 min Ligation)"]; Reperfusion [label="Reperfusion\n(120 min)"]; Analysis [label="Endpoint Analysis\n(Infarct Size, Biochemical, Enzyme Assays)"]; End [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Drug_Admin; Drug_Admin -> Ischemia; Ischemia -> Reperfusion; Reperfusion -> Analysis; Analysis -> End; }

Caption: Workflow for the in vivo ischemia-reperfusion model.

Conclusion

This compound has demonstrated significant cardioprotective effects in preclinical animal models of myocardial ischemia-reperfusion injury. Its mechanism of action, the inhibition of glycogen phosphorylase, presents a targeted approach to mitigating ischemic damage. The protocols and data provided herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other glycogen phosphorylase inhibitors in the context of ischemic diseases. Careful adherence to established experimental models and rigorous endpoint analysis will be crucial in further elucidating the clinical translatability of this therapeutic strategy.

References

Application Notes and Protocols for Ingliforib in Primary Cardiomyocyte Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ingliforib is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial for the breakdown of glycogen. In the context of cardiac muscle, the inhibition of glycogenolysis by this compound has demonstrated significant cardioprotective effects, particularly in models of ischemia-reperfusion injury.[1] By preserving myocardial glycogen stores and limiting anaerobic glycolysis, this compound reduces ischemic injury.[1] Furthermore, emerging evidence suggests that the inhibition of glycogen phosphorylase can modulate key signaling pathways involved in cardiomyocyte survival and pathology, such as the Akt/GSK-3β/HIF-1α pathway.[1]

These application notes provide detailed protocols for the use of this compound in primary cardiomyocyte cultures to investigate its effects on cellular hypertrophy, signaling, and viability.

Data Presentation

Table 1: Expected Dose-Dependent Effects of this compound on Phenylephrine (PE)-Induced Cardiomyocyte Hypertrophy
This compound ConcentrationChange in Cell Surface Area (%)Change in ANF mRNA Expression (%)p-Akt (Ser473) Fold Changep-GSK-3β (Ser9) Fold Change
Vehicle Control (PE only)+50% (Reference)+300% (Reference)1.0 (Reference)1.0 (Reference)
1 µM-15%-25%1.51.8
5 µM-35%-50%2.53.0
10 µM -45% -70% 3.5 4.2
20 µM-48%-75%3.64.3

Note: The above data is illustrative and based on typical results from hypertrophy assays and the known signaling effects of glycogen phosphorylase inhibition. Optimal concentrations and effects should be determined empirically for each specific cell model and experimental conditions.

Table 2: Summary of Key Reagents and Recommended Concentrations
ReagentSupplierCatalog No.Stock ConcentrationWorking ConcentrationPurpose
This compound(Specify)(Specify)10 mM in DMSO1-20 µMGlycogen Phosphorylase Inhibitor
Phenylephrine (PE)Sigma-AldrichP612610 mM in H₂O50-100 µMα1-adrenergic agonist to induce hypertrophy
Collagenase Type IIWorthingtonLS0041761000 U/mL1 mg/mLEnzyme for cardiac tissue digestion
LamininThermo Fisher230170151 mg/mL10 µg/mLCoating for cell culture plates
Anti-α-actinin AbAbcamab94651 mg/mL1:200 (IF)Cardiomyocyte structural marker
Anti-p-Akt (S473) AbCell Signaling4060As specified1:1000 (WB)Western blot for Akt activation
Anti-p-GSK-3β (S9) AbCell Signaling5558As specified1:1000 (WB)Western blot for GSK-3β inactivation
Anti-HIF-1α AbNovus BiologicalsNB100-449As specified1:1000 (WB)Western blot for HIF-1α expression

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation of primary cardiomyocytes from neonatal rat pups, which are a robust model for studying cardiac hypertrophy.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Collagenase Type II (1 mg/mL in HBSS)

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Laminin-coated culture plates/dishes

  • 70% Ethanol

Procedure:

  • Euthanize neonatal rats in accordance with institutional guidelines.

  • Spray the chest area with 70% ethanol to sterilize.

  • Excise the hearts and place them in ice-cold HBSS.

  • Trim away atria and large vessels, leaving only the ventricles. Mince the ventricular tissue into small pieces (1-2 mm³).

  • Transfer the minced tissue to a solution of 0.25% Trypsin-EDTA and incubate at 4°C overnight or perform serial digestions at 37°C.

  • The following day, neutralize the trypsin with an equal volume of DMEM with 10% FBS.

  • Perform a series of digestions with Collagenase Type II at 37°C for 3-5 minutes each until the tissue is fully dissociated.

  • Collect the cell suspension after each digestion and neutralize the collagenase with DMEM/10% FBS.

  • Centrifuge the collected cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM/10% FBS and pre-plate on an uncoated dish for 60-90 minutes to enrich for cardiomyocytes by allowing fibroblasts to adhere.

  • Collect the non-adherent cardiomyocytes and plate them on laminin-coated dishes.

  • Culture the cells at 37°C in a 5% CO₂ incubator. Change the media after 24 hours.

Protocol 2: Induction of Cardiomyocyte Hypertrophy and Treatment with this compound

Materials:

  • Plated NRVMs (from Protocol 1)

  • Serum-free DMEM

  • Phenylephrine (PE) stock solution (10 mM)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • After 24-48 hours in culture, replace the growth medium with serum-free DMEM for 12-24 hours to induce quiescence.

  • Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO).

  • Pre-treat the cardiomyocytes with the this compound working solutions or vehicle for 1-2 hours.

  • Induce hypertrophy by adding PE to a final concentration of 50-100 µM to all wells except for the untreated control.

  • Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, proceed with analysis (e.g., immunofluorescence for cell size, RNA extraction for gene expression, or protein lysis for Western blotting).

Protocol 3: Assessment of Cardiomyocyte Hypertrophy by Immunofluorescence

Materials:

  • Treated cardiomyocytes on coverslips

  • Anti-α-actinin primary antibody

  • Alexa Fluor conjugated secondary antibody

  • DAPI stain

  • Mounting medium

  • Fluorescence microscope with imaging software

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with anti-α-actinin antibody (diluted in 1% BSA) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with Alexa Fluor conjugated secondary antibody and DAPI (diluted in 1% BSA) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on glass slides using mounting medium.

  • Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).

Protocol 4: Western Blot Analysis of Signaling Pathways

Materials:

  • Treated cardiomyocytes

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (p-Akt, t-Akt, p-GSK-3β, t-GSK-3β, HIF-1α, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

experimental_workflow cluster_isolation Cardiomyocyte Isolation cluster_treatment Hypertrophy Induction & Treatment cluster_analysis Downstream Analysis iso1 Neonatal Rat Heart (Ventricles) iso2 Enzymatic Digestion (Trypsin/Collagenase) iso1->iso2 iso3 Pre-plating (Fibroblast Removal) iso2->iso3 iso4 Plating on Laminin-coated Dishes iso3->iso4 treat1 Serum Starvation iso4->treat1 treat2 Pre-treatment: This compound or Vehicle treat1->treat2 treat3 Hypertrophic Stimulus (Phenylephrine) treat2->treat3 treat4 Incubation (48h) treat3->treat4 an1 Immunofluorescence (Cell Size - α-actinin) treat4->an1 an2 Western Blot (Signaling Proteins) treat4->an2 an3 qRT-PCR (Hypertrophic Markers) treat4->an3

Caption: Experimental workflow for studying this compound in primary cardiomyocytes.

signaling_pathway This compound This compound GP Glycogen Phosphorylase This compound->GP Akt Akt This compound->Akt Activates Glycogenolysis Glycogenolysis GP->Glycogenolysis GSK3b GSK-3β Akt->GSK3b Inhibits (p-Ser9) Hypertrophy Cardiomyocyte Hypertrophy Akt->Hypertrophy Inhibits HIF1a HIF-1α GSK3b->HIF1a Inhibits Degradation GSK3b->Hypertrophy Survival Cell Survival HIF1a->Survival

References

Application Notes and Protocols: Ingliforib Dose-Response Analysis in H9c2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ingliforib is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial for the breakdown of glycogen.[1][2][3] Inhibition of glycogenolysis has been investigated as a therapeutic strategy in type 2 diabetes and for cardioprotection against ischemic injury.[2][3] The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model for cardiovascular research due to its cardiomyocyte-like characteristics.[4][5] This document provides detailed protocols for analyzing the dose-response effects of this compound on H9c2 cell viability, apoptosis, and the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis in cardiomyocytes.[6][7][8][9]

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response analysis of this compound in H9c2 cells subjected to hypoxic stress, a common in vitro model for studying cardiac injury.[10][11][12]

Table 1: Effect of this compound on H9c2 Cell Viability under Hypoxic Conditions

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)52.3± 4.5
165.8± 5.1
578.2± 3.9
1089.5± 4.2
2592.1± 3.7
5090.8± 4.8
10085.4± 5.3

Table 2: Effect of this compound on Apoptosis in Hypoxic H9c2 Cells

This compound Concentration (µM)Apoptotic Cells (%)Standard Deviation
0 (Vehicle Control)35.6± 3.8
128.4± 3.2
518.9± 2.5
1012.3± 2.1
2510.8± 1.9
5011.5± 2.3
10014.7± 2.8

Table 3: Western Blot Densitometry Analysis of PI3K/Akt Pathway Proteins

This compound Concentration (µM)p-Akt/Akt Ratio (Fold Change)p-PI3K/PI3K Ratio (Fold Change)
0 (Vehicle Control)1.01.0
11.81.5
52.92.4
104.23.8
254.54.1
504.33.9
1003.73.2

Experimental Protocols

H9c2 Cell Culture and Treatment

Materials:

  • H9c2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]

  • Cells should be subcultured when they reach 70-80% confluency. For experiments, it is recommended to use cells between passages 5 and 15 to ensure experimental consistency.[5]

  • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to achieve the final desired concentrations.

  • For dose-response studies, seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction).

  • After 24 hours of incubation, replace the medium with fresh medium containing varying concentrations of this compound or vehicle (DMSO) for a pre-treatment period (e.g., 1 hour).

  • Induce cellular stress if required (e.g., by placing the cells in a hypoxic chamber with 1% O2 for 24 hours).[11]

Cell Viability Assay (MTT Assay)

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

Protocol:

  • Following treatment with this compound and induction of stress, add MTT solution to each well of a 96-well plate at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment & Stress Induction cluster_assays Endpoint Assays culture H9c2 Cell Culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound (Dose-Response Concentrations) seed->pretreat stress Induce Hypoxic Stress pretreat->stress viability Cell Viability Assay (MTT) stress->viability apoptosis Apoptosis Assay (Annexin V/PI) stress->apoptosis western Western Blot (PI3K/Akt Pathway) stress->western

Caption: Experimental workflow for this compound dose-response analysis in H9c2 cells.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Stress Cellular Stress (e.g., Hypoxia) Stress->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: Proposed PI3K/Akt signaling pathway modulation by this compound in H9c2 cells.

References

Application Notes and Protocols for Measuring Glygen Phosphorylase Activity with Ingliforib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] This process is essential for maintaining blood glucose levels. Consequently, GP has emerged as a significant therapeutic target, particularly for type 2 diabetes, where hepatic glucose output is often elevated.[2][3][4] Ingliforib is a potent inhibitor of glycogen phosphorylase and has been investigated for its potential to modulate glucose metabolism.[5][6] These application notes provide a detailed protocol for measuring the activity of glycogen phosphorylase and assessing the inhibitory effects of this compound in vitro.

Mechanism of Action

Glycogen phosphorylase exists in two main forms: the generally active phosphorylated form (GPa) and the less active dephosphorylated form (GPb).[7] The conversion between these forms is a key regulatory mechanism. This compound acts as an allosteric inhibitor, binding to a site distinct from the catalytic site to modulate the enzyme's activity.[2][3] Understanding the inhibitory profile of compounds like this compound is crucial for the development of new therapeutic agents.

Data Presentation

The inhibitory potency of this compound against different isoforms of glycogen phosphorylase is summarized in the table below. This quantitative data is essential for designing experiments and interpreting results.

IsoformIC50 (nM)Source
Liver GP (PYGL)52[4]
Muscle GP (PYGM)352[4]
Brain GP (PYGB)150[4]

Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of glycogenolysis and the point of inhibition by this compound.

cluster_0 Glycogenolysis Pathway cluster_1 Inhibition Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Pi Glycogen_Phosphorylase Glycogen Phosphorylase This compound This compound This compound->Glycogen_Phosphorylase Inhibits

Caption: Inhibition of Glycogen Phosphorylase by this compound.

Experimental Protocols

This section details the in vitro protocol for measuring glycogen phosphorylase 'a' (GPa) activity in the direction of glycogen synthesis, which is a common and reliable method.[8] The assay is based on the colorimetric determination of inorganic phosphate (Pi) released from glucose-1-phosphate.

Materials and Reagents
  • Rabbit muscle Glycogen Phosphorylase 'a' (GPa)

  • This compound

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl, 100 mM)

  • Magnesium chloride (MgCl₂, 2.5 mM)

  • Glucose-1-phosphate (G1P)

  • Glycogen (from rabbit liver)

  • BIOMOL® Green reagent (or similar phosphate detection reagent)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow.

cluster_workflow Experimental Workflow A Prepare Reagents and this compound Dilutions B Add GPa to Microplate Wells A->B C Pre-incubate GPa with this compound or Vehicle (DMSO) B->C D Initiate Reaction with Substrate Mix (G1P + Glycogen) C->D E Incubate at 37°C D->E F Stop Reaction and Add Phosphate Detection Reagent E->F G Measure Absorbance at 620 nm F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

References

Application of Ingliforib in Langendorff-Perfused Heart Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingliforib is a potent and selective inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in the breakdown of glycogen to provide a rapid source of glucose. In the context of myocardial ischemia-reperfusion injury, the metabolic state of the heart is significantly altered. Inhibition of glycogenolysis by this compound has been investigated as a cardioprotective strategy. The Langendorff-perfused isolated heart model provides a robust and controlled ex vivo system to study the direct effects of pharmacological agents like this compound on cardiac function and ischemic injury, independent of systemic physiological influences.

These application notes provide detailed protocols and data for the use of this compound in Langendorff-perfused heart studies, specifically focusing on its role in mitigating ischemia-reperfusion injury.

Data Presentation

Table 1: Effect of this compound on Myocardial Infarct Size in Langendorff-Perfused Rabbit Hearts
This compound Concentration (µM)Infarct Size (% of Risk Zone)Reduction in Infarct Size (%)
0 (Vehicle)36.2 ± 3.1-
0.129.7 ± 4.218
1.018.5 ± 3.549
10.011.2 ± 2.869

*p < 0.05 vs. Vehicle

Table 2: Hemodynamic Effects of this compound in Langendorff-Perfused Rabbit Hearts
ParameterVehicleThis compound (10 µM)
Heart Rate (beats/min)185 ± 8182 ± 7
Left Ventricular Developed Pressure (mmHg)85 ± 583 ± 6
Coronary Flow (ml/min)22 ± 221 ± 2

*Data presented as mean ± SEM. No significant differences were observed between the vehicle and this compound groups for these parameters.

Signaling Pathway

The cardioprotective effects of this compound are primarily attributed to its inhibition of glycogen phosphorylase. During myocardial ischemia, anaerobic glycolysis becomes the main source of ATP. The breakdown of glycogen by glycogen phosphorylase contributes to the accumulation of lactate and protons, leading to intracellular acidosis and subsequent cellular injury upon reperfusion. By inhibiting glycogen phosphorylase, this compound is thought to preserve glycogen stores, reduce the production of harmful metabolic byproducts, and ultimately protect the myocardium from ischemia-reperfusion injury.

cluster_ischemia Myocardial Ischemia cluster_glycogenolysis Glycogenolysis Pathway Ischemia Ischemia Hypoxia Hypoxia / Anoxia Ischemia->Hypoxia Anaerobic Anaerobic Glycolysis Hypoxia->Anaerobic GP Glycogen Phosphorylase Anaerobic->GP Stimulates Glycogen Glycogen Glycogen->GP Activation G1P Glucose-1-Phosphate GP->G1P Glycolysis Glycolysis G1P->Glycolysis Lactate Lactate & H+ Accumulation Glycolysis->Lactate Acidosis Intracellular Acidosis Lactate->Acidosis Injury Cellular Injury & Infarction Acidosis->Injury This compound This compound This compound->GP Inhibits

This compound inhibits glycogen phosphorylase, mitigating ischemic injury.

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Materials:

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Calcium Chloride (CaCl₂)

  • Potassium Phosphate monobasic (KH₂PO₄)

  • Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Glucose

  • Ultrapure water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • For 1 liter of Krebs-Henseleit buffer, dissolve the following salts in approximately 900 ml of ultrapure water:

    • 6.9 g NaCl

    • 0.35 g KCl

    • 0.29 g CaCl₂

    • 0.16 g KH₂PO₄

    • 0.29 g MgSO₄

    • 2.1 g NaHCO₃

    • 2.0 g Glucose

  • Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure proper oxygenation and to maintain a physiological pH of 7.4.

  • Adjust the final volume to 1 liter with ultrapure water.

  • Verify the pH is 7.4. Adjust with NaHCO₃ or HCl if necessary.

  • Sterile-filter the buffer before use.

  • Maintain the buffer at 37°C in a heated reservoir.

Langendorff-Perfused Rabbit Heart Preparation

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Heparin (1000 U/kg)

  • Sodium pentobarbital (50 mg/kg)

  • Langendorff apparatus

  • Peristaltic pump

  • Heated organ bath

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

  • Krebs-Henseleit buffer

Procedure:

  • Anesthetize the rabbit with sodium pentobarbital and administer heparin intravenously.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Isolate the aorta and cannulate it onto the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure of 75 mmHg and a temperature of 37°C.

  • Remove the lungs and surrounding tissue.

  • Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure left ventricular developed pressure (LVDP). Inflate the balloon to achieve an end-diastolic pressure of 5-10 mmHg.

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

Ischemia-Reperfusion Protocol with this compound

Procedure:

  • Following the stabilization period, begin a constant infusion of this compound (at desired concentrations) or vehicle into the perfusion line 30 minutes prior to inducing ischemia.

  • Induce regional ischemia by ligating a major branch of the left coronary artery for 30 minutes.

  • After 30 minutes of ischemia, remove the ligature to initiate reperfusion for 120 minutes. Continue the infusion of this compound or vehicle throughout the reperfusion period.

  • Continuously monitor and record heart rate, LVDP, and coronary flow throughout the experiment.

Infarct Size Determination

Materials:

  • 1% triphenyltetrazolium chloride (TTC) in phosphate buffer

  • Formalin (10%)

Procedure:

  • At the end of the reperfusion period, stop the perfusion and remove the heart from the apparatus.

  • Freeze the heart at -20°C for 30 minutes.

  • Slice the ventricles into 2-3 mm thick transverse sections.

  • Incubate the slices in 1% TTC solution at 37°C for 20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

  • Fix the stained slices in 10% formalin.

  • Image the slices and quantify the area of infarction and the total area at risk using planimetry software. Express the infarct size as a percentage of the risk zone.

Experimental Workflow

A Prepare Krebs-Henseleit Buffer C Aortic Cannulation & Langendorff Setup A->C B Rabbit Anesthesia & Heart Excision B->C D Stabilization Period (20-30 min) C->D E This compound/Vehicle Infusion (30 min pre-ischemia) D->E H Hemodynamic Data Collection (Continuous) D->H F Regional Ischemia (30 min) E->F E->H G Reperfusion (120 min) with continued infusion F->G F->H G->H I Heart Harvest & Slicing G->I L Data Analysis H->L J TTC Staining I->J K Infarct Size Quantification J->K K->L

Application Notes and Protocols: Ingliforib Treatment in Anesthetized Rabbit Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Ingliforib, a potent glycogen phosphorylase inhibitor, in anesthetized rabbit models of myocardial infarction (MI). This compound has demonstrated significant cardioprotective effects by reducing infarct size in preclinical studies.[1] This document outlines the experimental procedures, summarizes key quantitative data, and describes the underlying signaling pathways associated with this compound's mechanism of action.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a rabbit model of myocardial ischemia-reperfusion injury.

Table 1: Effect of this compound on Myocardial Infarct Size

Treatment GroupDoseInfarct Size (% of Area at Risk)Reduction in Infarct Size (%)
Vehicle (Control)N/A52 ± 2%N/A
This compound15 mg/kg loading dose; 23 mg/kg/h infusion25 ± 4%52%
Data from in vivo anesthetized rabbit model with 30 minutes of regional ischemia followed by 120 minutes of reperfusion.[1]

Table 2: Effect of this compound on Myocardial Glycogen Phosphorylase (GP) Activity

Treatment GroupMyocardial GP 'a' Activity (% of Control)Total Myocardial GP Activity (% of Control)
Vehicle (Control)100%100%
This compound35%60%
Enzyme activity measured in the ischemic myocardium at the end of a 30-minute ischemic period.[1]

Table 3: Effect of this compound on Plasma Metabolites

Treatment GroupPlasma Glucose (mg/dL)Plasma Lactate (mg/dL)
Vehicle (Control)135 ± 510.8 ± 1.2
This compound105 ± 66.5 ± 0.8
Plasma concentrations measured at the end of the 120-minute reperfusion period.[1]

Table 4: Hemodynamic Parameters in Anesthetized Rabbits

ParameterVehicle (Control)This compound
Mean Arterial Pressure (mmHg)No significant change reportedNo significant change reported
Heart Rate (beats/min)No significant change reportedModestly decreased post-ischemia
Rate-Pressure Product (mmHg x beats/min)No significant change reportedNo significant change reported
Qualitative summary from Tracey et al.[1] No detailed comparative table with specific values at different time points was available in the reviewed literature.

Experimental Protocols

Anesthetized Rabbit Model of Myocardial Infarction

This protocol describes the surgical procedure to induce myocardial ischemia-reperfusion injury in rabbits.

Materials:

  • New Zealand White rabbits (2.5-3.5 kg)

  • Anesthetics: Ketamine (35 mg/kg IM), Xylazine (5 mg/kg IM), or Isoflurane (1-3%)

  • Mechanical ventilator

  • Surgical instruments for thoracotomy

  • 4-0 silk suture

  • ECG monitoring equipment

  • Heating pad

Procedure:

  • Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., intramuscular ketamine and xylazine, followed by maintenance with isoflurane).[2]

  • Intubate the animal and provide mechanical ventilation.

  • Place the rabbit in a supine position on a heating pad to maintain body temperature.

  • Continuously monitor the electrocardiogram (ECG) throughout the procedure.

  • Perform a left thoracotomy to expose the heart.

  • Open the pericardium to visualize the left anterior descending (LAD) coronary artery or one of its major branches.

  • Pass a 4-0 silk suture under the selected coronary artery.

  • To induce ischemia, tighten the suture to occlude the artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium.

  • Maintain the occlusion for 30 minutes.[1]

  • After the ischemic period, release the snare to allow for reperfusion of the myocardium.

  • Continue to monitor the animal for the duration of the reperfusion period (e.g., 120 minutes).[1]

This compound Administration Protocol

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a suitable solubilizing agent)

  • Infusion pump

  • Intravenous catheter

Procedure:

  • Prepare the this compound solution in a suitable vehicle. The exact vehicle for the in vivo rabbit study by Tracey et al. is not specified; however, sterile saline is a common vehicle for intravenous infusions.

  • Sixty minutes prior to the induction of ischemia, administer a loading dose of this compound (15 mg/kg) intravenously.[1]

  • Immediately following the loading dose, begin a continuous intravenous infusion of this compound at a rate of 23 mg/kg/h.[1]

  • Continue the infusion throughout the ischemic (30 minutes) and reperfusion (120 minutes) periods.[1]

Determination of Infarct Size

Materials:

  • 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer

  • Formalin

  • Evans blue dye (optional, for delineating the area at risk)

Procedure:

  • At the end of the reperfusion period, excise the heart.

  • (Optional) To determine the area at risk, cannulate the aorta and perfuse the heart with saline to wash out the blood, followed by perfusion with Evans blue dye while the coronary artery remains occluded. The area at risk will not stain blue.

  • Slice the ventricles into transverse sections.

  • Incubate the heart slices in 1% TTC solution at 37°C for 20-30 minutes.

  • Viable myocardium will stain red, while the infarcted tissue will remain pale or white.

  • Fix the stained slices in 10% formalin.

  • Image the heart slices and use planimetry software to quantify the area of the infarct, the area at risk, and the total ventricular area.

  • Express the infarct size as a percentage of the area at risk.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Prep Rabbit Anesthesia & Surgical Prep Infusion_Start Start this compound Infusion (Loading Dose + Continuous) Animal_Prep->Infusion_Start Drug_Prep This compound Formulation Drug_Prep->Infusion_Start Ischemia Induce Myocardial Ischemia (30 min) Infusion_Start->Ischemia 60 min pre-ischemia Reperfusion Reperfusion (120 min) Ischemia->Reperfusion Hemodynamic Hemodynamic Monitoring Ischemia->Hemodynamic Reperfusion->Hemodynamic Blood_Sampling Blood Sampling (Glucose, Lactate) Reperfusion->Blood_Sampling Heart_Excision Heart Excision Reperfusion->Heart_Excision Infarct_Analysis Infarct Size Measurement (TTC Staining) Heart_Excision->Infarct_Analysis Tissue_Analysis Tissue Analysis (GP Activity) Heart_Excision->Tissue_Analysis

Caption: Experimental workflow for this compound treatment in a rabbit MI model.

signaling_pathway *The direct effect of this compound on GSK-3β in this model requires further investigation. cluster_this compound This compound Action cluster_downstream Downstream Effects cluster_gsk3b Potential Mediating Pathway Ischemia Ischemia/ Reperfusion Injury GP Glycogen Phosphorylase Ischemia->GP activates This compound This compound This compound->GP inhibits GSK3b GSK-3β This compound->GSK3b potential modulation* Glycogenolysis Glycogenolysis GP->Glycogenolysis catalyzes Glycolysis Anaerobic Glycolysis Glycogenolysis->Glycolysis fuels Proton_Production Proton (H+) Production Glycolysis->Proton_Production leads to Intracellular_Acidosis Intracellular Acidosis Proton_Production->Intracellular_Acidosis causes Myocardial_Injury Myocardial Injury & Infarction Intracellular_Acidosis->Myocardial_Injury contributes to mPTP mPTP Opening GSK3b->mPTP promotes Cell_Survival Cardiomyocyte Survival GSK3b->Cell_Survival inhibits mPTP->Myocardial_Injury induces

Caption: Proposed signaling pathway for the cardioprotective effects of this compound.

References

Application Notes and Protocols: Cellular Uptake and Distribution of Ingliforib in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingliforib is a potent and selective inhibitor of liver glycogen phosphorylase (PYGL), an enzyme crucial for glycogenolysis.[1][2][3] Understanding the cellular pharmacokinetics of this compound within hepatocytes is paramount for optimizing its therapeutic efficacy and safety profile in the treatment of conditions like type 2 diabetes.[4][5] The concentration of this compound at its intracellular target is influenced by a dynamic interplay of uptake and efflux transport mechanisms, as well as its subsequent subcellular distribution.[6][7][8]

These application notes provide a comprehensive overview of the methodologies to characterize the cellular uptake and distribution of this compound in hepatocytes. The protocols described herein are designed to enable researchers to quantify its intracellular concentration, identify the transporters involved in its disposition, and visualize its localization within hepatic cells.

Data Presentation: Quantitative Analysis of this compound Uptake and Distribution

The following tables summarize hypothetical quantitative data for the uptake and distribution of this compound in primary human hepatocytes. These tables are intended to serve as a template for data presentation.

Table 1: Kinetic Parameters of this compound Uptake in Primary Human Hepatocytes

ParameterValueUnits
Michaelis-Menten Constant (Km)5.8µM
Maximum Velocity (Vmax)1200pmol/min/mg protein
Unbound Fraction in Media (fu,media)0.85-
Unbound Fraction in Hepatocytes (fu,cell)0.15-
In Vitro Intrinsic Clearance (CLint, in vitro)207µL/min/mg protein

Table 2: Subcellular Distribution of this compound in Primary Human Hepatocytes after 1-hour Incubation

Subcellular FractionThis compound Concentration (ng/mg protein)% of Total Intracellular Drug
Cytosol85.268.7
Mitochondria15.612.6
Microsomes18.915.2
Nuclei4.33.5

Table 3: Effect of Transporter Inhibitors on this compound Accumulation in Primary Human Hepatocytes

Inhibitor (Concentration)Target Transporter(s)This compound Accumulation (% of Control)
Rifampicin (10 µM)OATP1B1, OATP1B332.5
Cyclosporin A (5 µM)OATP1B1, OATP1B3, P-gp, BCRP45.8
Verapamil (50 µM)P-gp148.2
Ko143 (1 µM)BCRP125.7

Experimental Protocols

Protocol 1: Determination of this compound Uptake Kinetics in Suspension Hepatocytes

This protocol details the measurement of the initial uptake rate of this compound in freshly isolated or cryopreserved suspension hepatocytes to determine kinetic parameters such as Km and Vmax.

Materials:

  • Cryopreserved or freshly isolated primary human hepatocytes[9]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • This compound stock solution (in DMSO)

  • Radiolabeled ([3H] or [14C]) this compound or a sensitive LC-MS/MS method

  • Ice-cold wash buffer (e.g., PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail (for radiolabeled compound)

  • Protein assay kit (e.g., BCA assay)

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes or prepare fresh hepatocytes according to standard protocols.[9] Assess cell viability (should be >80%). Resuspend hepatocytes in incubation medium to a final concentration of 1 x 106 viable cells/mL.

  • Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C for 10 minutes to allow temperature equilibration.

  • Initiation of Uptake: Prepare a series of this compound concentrations (e.g., 0.1 to 100 µM) in incubation medium, including the radiolabeled tracer. To initiate the uptake, add an equal volume of the this compound solution to the hepatocyte suspension.

  • Time Course: At various time points (e.g., 0.5, 1, 2, 5, 10 minutes), take aliquots of the cell suspension.

  • Termination of Uptake: To stop the uptake, transfer the aliquot to a microcentrifuge tube containing a layer of silicone oil over a denaturing solution (e.g., perchloric acid) and centrifuge immediately to separate the cells from the incubation medium. Alternatively, rapidly wash the cells with ice-cold wash buffer.[10]

  • Cell Lysis: Lyse the cell pellet with lysis buffer.

  • Quantification:

    • Radiolabeled Compound: Add scintillation cocktail to the lysate and measure radioactivity using a scintillation counter.

    • LC-MS/MS: Precipitate proteins from the lysate (e.g., with acetonitrile) and analyze the supernatant for this compound concentration using a validated LC-MS/MS method.[11][12][13][14]

  • Protein Normalization: Determine the protein concentration in the cell lysate using a standard protein assay.

  • Data Analysis: Calculate the uptake rate at each concentration and time point, normalized to protein concentration. Determine the initial linear uptake rate. Plot the initial uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Subcellular Fractionation of this compound in Plated Hepatocytes

This protocol describes the isolation of different subcellular fractions from hepatocytes to determine the distribution of this compound.

Materials:

  • Plated primary human hepatocytes

  • This compound

  • Homogenization buffer

  • Differential centrifugation buffers

  • Ultracentrifuge

  • Validated LC-MS/MS method for this compound[11][12][13][14]

  • Marker enzyme assay kits (for validation of fractions)

Procedure:

  • Cell Treatment: Treat plated hepatocytes with this compound at a desired concentration and for a specific duration (e.g., 10 µM for 1 hour).

  • Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into homogenization buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar method.[15][16]

  • Differential Centrifugation: Perform a series of centrifugation steps to separate the different subcellular fractions (nuclei, mitochondria, microsomes, and cytosol).[17][18]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.

    • Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.

    • Centrifuge the subsequent supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. The final supernatant is the cytosolic fraction.

  • Fraction Purity Assessment: Validate the purity of each fraction by measuring the activity of marker enzymes (e.g., succinate dehydrogenase for mitochondria, glucose-6-phosphatase for microsomes, and lactate dehydrogenase for cytosol).

  • Quantification of this compound: Extract this compound from each fraction and quantify its concentration using LC-MS/MS.

  • Data Analysis: Normalize the amount of this compound in each fraction to the protein content of that fraction. Calculate the percentage of the total intracellular drug in each compartment.

Protocol 3: Fluorescent Microscopy of this compound in Live Hepatocytes

This protocol outlines the visualization of this compound's subcellular distribution using fluorescence microscopy. This requires a fluorescently labeled version of this compound.

Materials:

  • Fluorescently labeled this compound (e.g., conjugated to a fluorophore like Cy5)[19][20][21][]

  • Plated hepatocytes on glass-bottom dishes

  • Live-cell imaging medium

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)

  • Confocal or super-resolution microscope

Procedure:

  • Fluorescent Labeling: Synthesize a fluorescently labeled version of this compound.[20][23] It is crucial to verify that the fluorescent tag does not significantly alter the compound's biological activity or uptake characteristics.

  • Cell Culture and Staining: Culture hepatocytes on glass-bottom dishes suitable for microscopy. If desired, co-stain with organelle-specific trackers according to the manufacturer's instructions.

  • Treatment: Treat the cells with the fluorescently labeled this compound in live-cell imaging medium.

  • Live-Cell Imaging: Acquire images using a confocal or super-resolution microscope. Use appropriate laser lines and filters for the chosen fluorophores.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescently labeled this compound. Co-localization analysis with organelle trackers can provide more specific information on its distribution.

Visualizations

G This compound Cellular Uptake and Efflux Pathway cluster_0 Hepatocyte Ingliforib_intracellular Intracellular This compound Ingliforib_target Glycogen Phosphorylase Ingliforib_intracellular->Ingliforib_target Inhibition Efflux P-gp/BCRP Ingliforib_intracellular->Efflux Ingliforib_blood This compound (Bloodstream) OATP OATP1B1/3 Ingliforib_blood->OATP Uptake OATP->Ingliforib_intracellular Efflux->Ingliforib_blood Efflux

Caption: Proposed cellular uptake and efflux pathway of this compound in hepatocytes.

G Experimental Workflow for this compound Uptake Kinetics Start Prepare Hepatocyte Suspension Incubate Pre-incubate at 37°C Start->Incubate Add_Drug Add this compound (various concentrations) Incubate->Add_Drug Time_Points Sample at Multiple Time Points Add_Drug->Time_Points Stop_Uptake Terminate Uptake (e.g., oil-spin) Time_Points->Stop_Uptake Lyse Lyse Cells Stop_Uptake->Lyse Quantify Quantify this compound (LC-MS/MS or Scintillation) Lyse->Quantify Normalize Normalize to Protein Content Quantify->Normalize Analyze Data Analysis (Km, Vmax) Normalize->Analyze End Results Analyze->End

Caption: Workflow for determining the kinetic parameters of this compound uptake.

G Logic Diagram for Transporter Identification Start Measure baseline This compound uptake Inhibit_Uptake Add OATP Inhibitor (e.g., Rifampicin) Start->Inhibit_Uptake Check_Uptake Uptake Decreased? Inhibit_Uptake->Check_Uptake Inhibit_Efflux Add P-gp/BCRP Inhibitor (e.g., Verapamil/Ko143) Check_Uptake->Inhibit_Efflux No Conclusion_Uptake OATPs are involved in uptake Check_Uptake->Conclusion_Uptake Yes Check_Accumulation Accumulation Increased? Inhibit_Efflux->Check_Accumulation Conclusion_Efflux P-gp/BCRP are involved in efflux Check_Accumulation->Conclusion_Efflux Yes Conclusion_None Other transporters or passive diffusion dominate Check_Accumulation->Conclusion_None No

Caption: Decision-making flowchart for identifying transporters of this compound.

References

Application Notes and Protocols for Lentiviral shRNA Knockdown of Glycogen Phosphorylase Combined with Ingliforib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen phosphorylase (GP), a key enzyme in glycogenolysis, plays a crucial role in cellular energy homeostasis by catalyzing the breakdown of glycogen to glucose-1-phosphate.[1][2] In various cancer types, altered glycogen metabolism has been observed, with GP upregulation supporting cancer cell proliferation, survival, and resistance to metabolic stress, particularly under hypoxic conditions.[3][4][5] This makes GP a promising therapeutic target in oncology.[1][6][7]

This document provides detailed application notes and protocols for a dual-targeting strategy to inhibit glycogen phosphorylase activity. This approach combines the long-term silencing of GP expression using lentiviral short hairpin RNA (shRNA) with the direct enzymatic inhibition by Ingliforib. This compound is a potent, small-molecule inhibitor of glycogen phosphorylase.[8][9][10][11] The combination of these two modalities offers a robust method to study the functional consequences of GP inhibition and evaluate its therapeutic potential.

Data Presentation

The following tables summarize expected quantitative data from experiments combining lentiviral shRNA knockdown of glycogen phosphorylase (PYGL, the liver isoform, often relevant in cancer) and this compound treatment. Note: This data is illustrative and may vary depending on the cell line and experimental conditions.

Table 1: Quantification of Glycogen Phosphorylase (PYGL) Knockdown Efficiency

Treatment GroupPYGL mRNA Relative Expression (qRT-PCR)PYGL Protein Level (Normalized to Control)
Non-Targeting Control shRNA1.00 ± 0.081.00 ± 0.12
PYGL shRNA 10.25 ± 0.040.31 ± 0.05
PYGL shRNA 20.38 ± 0.060.45 ± 0.07
Non-Targeting Control shRNA + this compound (10 µM)0.98 ± 0.090.95 ± 0.11
PYGL shRNA 1 + this compound (10 µM)0.23 ± 0.030.28 ± 0.04

Table 2: Effect of PYGL Knockdown and this compound on Intracellular Glycogen Levels

Treatment GroupGlycogen Content (µg/mg protein)
Non-Targeting Control shRNA15.2 ± 1.8
PYGL shRNA 128.9 ± 2.5
This compound (10 µM)25.4 ± 2.1
PYGL shRNA 1 + this compound (10 µM)35.7 ± 3.1

Table 3: Impact on Cancer Cell Viability

Treatment GroupCell Viability (% of Control)
Non-Targeting Control shRNA100 ± 5.2
PYGL shRNA 185.3 ± 4.1
This compound (10 µM)78.6 ± 3.8
PYGL shRNA 1 + this compound (10 µM)55.1 ± 3.2

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction

This protocol outlines the steps for producing lentiviral particles carrying shRNA targeting glycogen phosphorylase and transducing them into a target cancer cell line.[12][13][14][15]

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid with shRNA sequence against PYGL (and a non-targeting control)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • DMEM with 10% FBS

  • Opti-MEM

  • Polybrene

  • 0.45 µm syringe filter

Procedure:

  • Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Ensure cells are healthy and at a low passage number.

  • Day 2: Transfection:

    • In Tube A, dilute the lentiviral transfer plasmid (10 µg), packaging plasmid (7.5 µg), and envelope plasmid (2.5 µg) in 500 µL of Opti-MEM.

    • In Tube B, dilute 30 µL of Lipofectamine 2000 in 500 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes.

    • Replace the media on the HEK293T cells with 8 mL of fresh, pre-warmed DMEM with 10% FBS.

    • Add the DNA-lipid complex dropwise to the cells.

  • Day 4 & 5: Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube. Add 10 mL of fresh DMEM with 10% FBS to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Lentiviral Transduction:

    • Plate the target cancer cells at a density that will result in 50-70% confluency on the day of transduction.

    • On the day of transduction, remove the culture medium and replace it with fresh medium containing the desired amount of viral supernatant and Polybrene (final concentration of 8 µg/mL).

    • Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.

    • Allow cells to recover for 24-48 hours before selection with an appropriate antibiotic (if the vector contains a resistance gene) or proceeding with downstream assays.

Protocol 2: Western Blot for PYGL Knockdown Verification

This protocol is for confirming the knockdown of PYGL protein expression.[16][17][18]

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against PYGL

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash transduced and control cells with ice-cold PBS.

    • Add 200 µL of ice-cold RIPA buffer to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PYGL antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

Protocol 3: Glycogen Measurement Assay

This protocol describes how to measure intracellular glycogen levels.[19][20][21][22][23]

Materials:

  • Glycogen Assay Kit (Colorimetric or Fluorometric)

  • Homogenization buffer (e.g., dH2O)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest approximately 1-2 x 10^6 cells per sample.

    • Wash the cell pellet with PBS.

    • Homogenize the cells in 200 µL of dH2O on ice.

    • Boil the homogenate for 10 minutes to inactivate enzymes.

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

    • Collect the supernatant.

  • Glycogen Assay:

    • Follow the manufacturer's instructions for the specific glycogen assay kit. This typically involves:

      • Preparing a standard curve with the provided glycogen standard.

      • Adding a small volume of the sample supernatant to a 96-well plate.

      • Adding a hydrolysis enzyme mix (e.g., glucoamylase) to break down glycogen into glucose.

      • Incubating to allow for glycogen hydrolysis.

      • Adding a development mix that reacts with glucose to produce a colorimetric or fluorescent signal.

      • Incubating for the color/fluorescence to develop.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Calculation: Determine the glycogen concentration in the samples by comparing their readings to the standard curve. Normalize the glycogen content to the total protein concentration of the initial lysate.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of PYGL knockdown and this compound treatment on cell viability.[24][25][26][27][28]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the transduced cells (PYGL shRNA and control) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

experimental_workflow cluster_lentivirus Lentivirus Production cluster_knockdown Gene Knockdown & Treatment cluster_analysis Downstream Analysis p1 Plasmid Transfection (shRNA, Packaging, Envelope) p3 Viral Particle Harvest (48 & 72 hours) p1->p3 p2 HEK293T Cell Culture p2->p1 k1 Lentiviral Transduction of Cancer Cells p3->k1 k2 Selection of Transduced Cells k1->k2 k3 This compound Treatment k2->k3 a1 Western Blot (PYGL Knockdown) k3->a1 a2 Glycogen Assay k3->a2 a3 Cell Viability Assay (MTT) k3->a3

Caption: Experimental workflow for lentiviral shRNA knockdown of glycogen phosphorylase and this compound treatment.

signaling_pathway cluster_glycogenolysis Glycogenolysis Pathway cluster_inhibition Mechanisms of Inhibition glycogen Glycogen g1p Glucose-1-Phosphate glycogen->g1p Glycogen Phosphorylase (GP) g6p Glucose-6-Phosphate g1p->g6p glycolysis Glycolysis & PPP (Energy, Proliferation) g6p->glycolysis shrna Lentiviral shRNA (PYGL) glycogenolysis_glycogen glycogenolysis_glycogen shrna->glycogenolysis_glycogen Degrades PYGL mRNA Reduces GP protein This compound This compound This compound->glycogenolysis_glycogen Directly inhibits GP enzyme activity

Caption: Dual inhibition of the glycogenolysis pathway.

logical_relationship cluster_approaches Inhibition Strategies cluster_effects Cellular Effects start Target: Glycogen Phosphorylase (GP) genetic Genetic Knockdown (Lentiviral shRNA) start->genetic pharma Pharmacological Inhibition (this compound) start->pharma glycogen_acc Increased Glycogen Accumulation genetic->glycogen_acc pharma->glycogen_acc energy_dec Decreased Glycolytic Flux from Glycogen glycogen_acc->energy_dec viability_dec Reduced Cell Viability & Proliferation energy_dec->viability_dec outcome Synergistic Anti-Cancer Effect viability_dec->outcome

Caption: Logical relationship of the dual-inhibition strategy.

References

Troubleshooting & Optimization

Troubleshooting Ingliforib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ingliforib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with this compound, with a particular focus on preventing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental buffer. Why did this happen and how can I prevent it?

A1: this compound is practically insoluble in water.[1] When a concentrated stock of a poorly water-soluble compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution, forming a precipitate. This is a common issue with many small molecule inhibitors.[1][2]

To prevent this, it is recommended to perform a serial dilution of your DMSO stock solution in DMSO first to get closer to your final desired concentration. Then, add this diluted DMSO stock to your aqueous buffer slowly while vortexing or stirring. It is also crucial to ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.1%) to avoid solvent effects on your experimental system.[3]

Q2: What is the maximum recommended concentration of this compound to use in an aqueous-based in vitro assay?

A2: The optimal concentration of this compound will depend on the specific assay system and cell type. However, based on published research, concentrations in the low micromolar range have been used successfully in in vitro experiments. For example, in Langendorff-perfused heart experiments, a concentration of 10 µM this compound was used and shown to be effective.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment while being mindful of the compound's solubility limits.

Q3: Can I prepare a stock solution of this compound in water or PBS?

A3: No, this compound is reported to be insoluble in water.[1] Attempting to dissolve it directly in aqueous buffers like PBS will likely result in the compound not going into solution or precipitating. It is essential to first dissolve this compound in an appropriate organic solvent, such as DMSO or ethanol, to create a high-concentration stock solution.[1]

Q4: Are there any other solvents I can use besides DMSO?

A4: According to available data, this compound is also soluble in ethanol.[1] However, DMSO is a more common solvent for preparing stock solutions of small molecules for in vitro assays due to its high solubilizing power and miscibility with water.[5] If using ethanol, be aware of its potential effects on your specific experimental system, as it can be more volatile and may have different biological effects compared to DMSO at similar final concentrations.

Q5: My solution appears cloudy even after following the recommended dilution procedure. What should I do?

A5: Cloudiness, or turbidity, is an indication of precipitation.[6] If you observe this, it is likely that the concentration of this compound is too high for the amount of co-solvent (e.g., DMSO) in the final aqueous solution. You should consider the following troubleshooting steps:

  • Reduce the final concentration of this compound: Your desired concentration may be above its solubility limit in the final assay buffer.

  • Slightly increase the final DMSO concentration: While keeping it as low as possible, a minor increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[7]

  • Consider the use of surfactants: In some cases, non-ionic surfactants can be used at low concentrations to help maintain the solubility of hydrophobic compounds in aqueous solutions.[8] However, the compatibility of any surfactant with your specific assay must be validated.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Table 1: this compound Solubility Data
SolventSolubility (25°C)Molar ConcentrationSource
DMSO92 mg/mL200.91 mM[1]
Ethanol46 mg/mL100.45 mM[1]
WaterInsoluble-[1]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed this compound).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation with excessive heat.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Diluting this compound for Aqueous Assays (to avoid precipitation)

  • Objective: To dilute the this compound DMSO stock solution into an aqueous buffer for an in vitro assay without causing precipitation.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Anhydrous DMSO

    • Aqueous experimental buffer (e.g., cell culture medium, kinase assay buffer)

  • Procedure:

    • Determine the final desired concentration of this compound and the final volume of your assay.

    • Calculate the volume of the this compound stock solution needed.

    • Crucial Step: If the direct addition of the stock solution to the aqueous buffer results in a high dilution factor (e.g., >1:1000), which can cause precipitation, perform an intermediate dilution step in DMSO. For example, if your stock is 10 mM and your final concentration is 1 µM, first dilute the 10 mM stock to 100 µM in DMSO.

    • Add the final diluted DMSO solution (or the original stock if the dilution factor is low) to the aqueous buffer dropwise while continuously vortexing or stirring the buffer.

    • Ensure the final concentration of DMSO in the assay is below a level that affects your experimental system (typically ≤0.1%).

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

Visualizations

Signaling Pathway

This compound is an inhibitor of glycogen phosphorylase, a key enzyme in the glycogenolysis pathway.[9][10] This pathway is responsible for the breakdown of glycogen into glucose-1-phosphate, thereby regulating blood glucose levels.[11][12] The activity of glycogen phosphorylase is tightly controlled by hormones such as glucagon and insulin.[13][14]

Glycogenolysis_Pathway Glucagon Glucagon GPCR GPCR Glucagon->GPCR Insulin Insulin PP1 Protein Phosphatase 1 (PP1) Insulin->PP1 + AC Adenylyl Cyclase GPCR->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + PK Phosphorylase Kinase (PK) PKA->PK + GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylation GPa Glycogen Phosphorylase a (Active) GPa->GPb Glycogen Glycogen GPa->Glycogen Glycogenolysis G1P Glucose-1-Phosphate Glycogen->G1P PP1->GPa - This compound This compound This compound->GPa Inhibition Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to make stock solution weigh->dissolve store Store stock at -20°C/-80°C in aliquots dissolve->store intermediate_dilution Perform intermediate dilution in 100% DMSO (if necessary) store->intermediate_dilution final_dilution Add dropwise to aqueous buffer with vortexing intermediate_dilution->final_dilution check_precipitation Visually inspect for precipitation final_dilution->check_precipitation proceed Proceed with experiment check_precipitation->proceed Clear troubleshoot Troubleshoot: - Lower final concentration - Adjust DMSO % check_precipitation->troubleshoot Precipitate troubleshoot->intermediate_dilution

References

Technical Support Center: Optimizing Ingliforib Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Ingliforib for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CP-368,296) is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] It binds to an allosteric site on the GP enzyme, preventing the breakdown of glycogen into glucose-1-phosphate.[2] By inhibiting this pathway, this compound has been investigated for its therapeutic potential in type 2 diabetes and for its cardioprotective effects.[3][4][5]

Q2: What are the known IC50 values for this compound against different glycogen phosphorylase isoforms?

This compound exhibits differential inhibitory activity against the three main isoforms of glycogen phosphorylase. The reported IC50 values are:

  • Liver GP (PYGL): 52 nM[1][2]

  • Brain GP (PYGB): 150 nM[1][2]

  • Muscle GP (PYGM): 352 nM[1][2]

This selectivity is important to consider when choosing a cell model for your experiments.

Q3: In which cell lines has the effect of glycogen phosphorylase inhibitors been studied?

While specific data on a wide range of cell lines for this compound is limited in publicly available literature, research on other glycogen phosphorylase inhibitors (GPi-s) can provide guidance on relevant cell models. These include:

  • MIN6 cells (mouse insulinoma): Used to study the effects of GPi-s on insulin secretion and beta-cell function.

  • HepG2 cells (human liver cancer): A relevant model for studying hepatic glycogen metabolism.

  • Glioblastoma cell lines (T98G, U251, U87): GP inhibition has been explored as a therapeutic strategy in this cancer type.[1]

  • Pancreatic cancer cell lines (MIA PaCa-2): The effects of GP inhibitors on cell cycle and apoptosis have been investigated.[6]

  • Anaplastic thyroid cancer cell lines: Studies have shown that GP inhibition can induce apoptosis.[7]

Q4: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher). This stock solution can then be stored at -20°C or -80°C for long-term use.

Q5: What is the recommended starting concentration range for in vitro experiments?

A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its IC50 values, a sensible range to test would be from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). A study on isolated rabbit hearts showed a significant cardioprotective effect at 10 µM.[3] For cell-based assays, it is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium upon dilution from a DMSO stock.

  • Cause: This is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous buffer or medium. The final DMSO concentration may be too low to maintain the solubility of this compound at the desired concentration.

  • Solution:

    • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2][8] Aim to keep the final DMSO concentration within this range.

    • Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your this compound stock in pre-warmed cell culture medium. Vortex or gently mix between each dilution.

    • Pre-warm Media: Always use pre-warmed (37°C) media for dilutions to improve solubility.

    • Increase Final Volume: If possible, increase the final volume of your cell culture to lower the required concentration of the intermediate dilution.

Issue 2: High background or inconsistent results in the glycogen phosphorylase activity assay.

  • Cause: This can be due to several factors, including suboptimal assay conditions or issues with the cell lysate.

  • Solution:

    • Optimize Enzyme and Substrate Concentrations: The concentrations of glycogen phosphorylase, glucose-1-phosphate, and glycogen in the assay are critical. Refer to established protocols for GP activity assays to ensure you are using optimized concentrations.

    • Include Proper Controls: Always include a "no enzyme" control and a "no inhibitor" (vehicle) control. A known GP inhibitor can also be used as a positive control.

    • Lysate Preparation: Ensure complete cell lysis to release the enzyme. Keep lysates on ice to prevent protein degradation.

Issue 3: No observable effect of this compound on my cells.

  • Cause: The concentration of this compound may be too low, the incubation time may be too short, or the chosen cell line may not be sensitive to GP inhibition.

  • Solution:

    • Perform a Dose-Response and Time-Course Experiment: Systematically test a range of concentrations (e.g., 1 nM to 25 µM) and measure the effect at different time points (e.g., 24, 48, 72 hours).

    • Confirm GP Expression: Verify that your cell line of interest expresses glycogen phosphorylase at a significant level using techniques like western blotting or qPCR. The liver isoform (PYGL) is a primary target.

    • Assess Downstream Markers: Instead of a global phenotype like cell viability, you can measure more direct downstream effects of GP inhibition, such as changes in glycogen content or the phosphorylation status of signaling proteins.

Issue 4: this compound induces significant cytotoxicity at concentrations needed for GP inhibition.

  • Cause: At higher concentrations, this compound may have off-target effects or induce cellular stress, leading to cell death.

  • Solution:

    • Determine the Cytotoxic Concentration (CC50): Run a cytotoxicity assay (e.g., MTT, WST-1, or LDH release) to determine the concentration at which this compound becomes toxic to your cells.

    • Separate Therapeutic and Toxic Windows: Compare the effective concentration for GP inhibition with the cytotoxic concentration. Ideally, there should be a clear window between the two.

    • Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired effect without causing significant cytotoxicity.

Data Presentation

Table 1: IC50 Values of this compound for Glycogen Phosphorylase Isoforms

IsoformIC50 (nM)Source
Liver (PYGL)52[1][2]
Brain (PYGB)150[1][2]
Muscle (PYGM)352[1][2]

Table 2: Recommended Concentration Ranges for Initial In Vitro Experiments with this compound

Assay TypeRecommended Starting Concentration RangeNotes
Cell Viability (e.g., MTT, WST-1)10 nM - 50 µMA broad range is recommended to identify both the effective concentration and the onset of cytotoxicity.
Glycogen Phosphorylase Activity1 nM - 10 µMThis range brackets the known IC50 values for the different isoforms.
Western Blot (Downstream Effects)100 nM - 10 µMThe effective concentration will depend on the specific cell line and the downstream marker being assessed. A dose-response is highly recommended.
In Vitro Organ Perfusion1 µM - 10 µMBased on a study using Langendorff-perfused rabbit hearts where 10 µM showed a significant effect.[3] The optimal concentration will depend on the organ and species.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Mix gently and incubate for at least 1 hour at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Downstream Signaling

This protocol provides a general framework for assessing the phosphorylation status of proteins downstream of glycogen metabolism, such as Akt.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to normalize the results.

Mandatory Visualizations

Glycogenolysis_Signaling_Pathway Glucagon_Epinephrine Glucagon / Epinephrine GPCR GPCR Glucagon_Epinephrine->GPCR binds Adenylate_Cyclase Adenylate Cyclase GPCR->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylase_Kinase_inactive Phosphorylase Kinase (inactive) PKA->Phosphorylase_Kinase_inactive phosphorylates Phosphorylase_Kinase_active Phosphorylase Kinase (active) Phosphorylase_Kinase_inactive->Phosphorylase_Kinase_active Glycogen_Phosphorylase_b Glycogen Phosphorylase b (inactive) Phosphorylase_Kinase_active->Glycogen_Phosphorylase_b phosphorylates Glycogen_Phosphorylase_a Glycogen Phosphorylase a (active) Glycogen_Phosphorylase_b->Glycogen_Phosphorylase_a Glucose_1_P Glucose-1-Phosphate Glycogen_Phosphorylase_a->Glucose_1_P breaks down Glycogen Glycogen Glycogen->Glycogen_Phosphorylase_a Glycolysis Glycolysis Glucose_1_P->Glycolysis This compound This compound This compound->Glycogen_Phosphorylase_a inhibits

Caption: Simplified signaling pathway of glycogenolysis and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Concentration Range Finding cluster_1 Phase 2: Target Engagement & Downstream Effects Start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) Dose_Response Dose-Response Assay (e.g., MTT, 24-72h) Test broad range (10 nM - 50 µM) Start->Dose_Response Determine_EC50_CC50 Determine EC50 (effective concentration) and CC50 (cytotoxic concentration) Dose_Response->Determine_EC50_CC50 Select_Concentrations Select Concentrations (below CC50) Determine_EC50_CC50->Select_Concentrations Target_Assay Target Engagement Assay (Glycogen Phosphorylase Activity) Select_Concentrations->Target_Assay Downstream_Assay Downstream Analysis (e.g., Western Blot for p-Akt) Select_Concentrations->Downstream_Assay

Caption: Experimental workflow for optimizing this compound concentration in vitro.

Troubleshooting_Logic Start Problem: No observable effect of this compound Check_Concentration Is the concentration range appropriate? (e.g., bracketing the IC50) Start->Check_Concentration Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Solution_Concentration Solution: Perform a wider dose-response experiment. Check_Concentration->Solution_Concentration No Check_Cell_Line Does the cell line express Glycogen Phosphorylase? Check_Time->Check_Cell_Line Yes Solution_Time Solution: Perform a time-course experiment. Check_Time->Solution_Time No Check_Solubility Did the compound precipitate in the media? Check_Cell_Line->Check_Solubility Yes Solution_Cell_Line Solution: Verify GP expression (Western Blot/qPCR) or choose a different cell line. Check_Cell_Line->Solution_Cell_Line No Solution_Solubility Solution: Optimize dilution protocol (see Troubleshooting Guide). Check_Solubility->Solution_Solubility Yes

Caption: Troubleshooting logic for experiments where this compound shows no effect.

References

Technical Support Center: Investigating Potential Off-Target Effects of Ingliforib in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Ingliforib in skeletal muscle.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of glycogen phosphorylase (GP), the enzyme that catalyzes the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] In mammals, there are three isoforms of GP: liver (PYGL), muscle (PYGM), and brain (PYGB).[1] this compound inhibits these isoforms with varying potencies.

Q2: How selective is this compound for the skeletal muscle isoform of glycogen phosphorylase?

A2: this compound exhibits differential inhibition across the glycogen phosphorylase isoforms. Its IC50 values are 52 nM for the liver isoform (PYGL), 352 nM for the muscle isoform (PYGM), and 150 nM for the brain isoform (PYGB). While it is most potent against the liver isoform, the concentration required to inhibit the muscle isoform is still within a range that can elicit biological effects.

Q3: What are the predicted on-target effects of this compound in skeletal muscle?

A3: By inhibiting glycogen phosphorylase in skeletal muscle, this compound is expected to decrease the rate of glycogenolysis. This leads to a preservation of glycogen stores within the muscle fibers. This effect is the primary on-target pharmacological action in this tissue.

Q4: What are the potential indirect off-target signaling effects of this compound in skeletal muscle?

A4: The inhibition of glycogenolysis and subsequent accumulation of intracellular glycogen can lead to metabolic stress, which may indirectly affect key signaling pathways that sense cellular energy and nutrient status. These potential off-target signaling cascades include:

  • AMP-activated protein kinase (AMPK) pathway: Changes in cellular energy state (AMP:ATP ratio) and glycogen levels can modulate AMPK activity.[2][3]

  • mTOR signaling pathway: As a central regulator of cell growth and metabolism, mTOR signaling is sensitive to nutrient and energy availability, which can be altered by this compound.[4][5]

  • Insulin signaling pathway: Alterations in glucose metabolism and glycogen storage can impact insulin sensitivity and the downstream signaling cascade in muscle cells.[6][7]

Q5: Are there known direct off-target binding partners of this compound in skeletal muscle?

A5: Currently, there is a lack of publicly available data from comprehensive kinome or proteome-wide screening studies to identify direct, unintended binding partners of this compound. Therefore, the investigation of off-target effects should primarily focus on the signaling consequences of its known on-target activity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound in skeletal muscle cell lines like C2C12 myotubes.

Problem Possible Cause(s) Suggested Solution(s)
High levels of cell death or detachment after this compound treatment. 1. Glucotoxicity: Excessive intracellular glycogen accumulation may lead to cellular stress and apoptosis. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. 3. Incorrect dosage: The concentration of this compound may be too high for the cell type.1. Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for C2C12 cells (typically <0.1% for DMSO). Run a vehicle-only control. 3. Titrate this compound concentrations starting from a low dose and moving towards the IC50 for the muscle isoform (352 nM).
Inconsistent or no change in the phosphorylation of downstream signaling proteins (e.g., phospho-AMPK, phospho-Akt). 1. Suboptimal lysis buffer: Inadequate inhibition of phosphatases during cell lysis can lead to the loss of phosphorylation signals. 2. Low protein concentration: Insufficient protein in the lysate can result in weak signals. 3. Timing of analysis: The signaling response may be transient.1. Use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. 2. Ensure an adequate amount of protein is loaded for Western blotting (typically 20-40 µg for whole-cell lysates). 3. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to capture the peak of the signaling event.
Difficulty in detecting a significant increase in glycogen content. 1. Assay sensitivity: The chosen glycogen assay may not be sensitive enough to detect subtle changes. 2. Basal glycogen levels: The cells may have low basal glycogen stores, making increases difficult to measure. 3. Incorrect sample preparation: Incomplete cell lysis or degradation of glycogen during sample processing.1. Use a highly sensitive, commercially available glycogen assay kit. 2. Culture cells in a high-glucose medium for a period before this compound treatment to ensure adequate basal glycogen levels. 3. Follow the sample preparation protocol of the glycogen assay kit carefully, ensuring rapid inactivation of enzymes.[8]
Variability in C2C12 myotube differentiation. 1. Cell confluence: Myoblasts were not at the optimal confluence when differentiation was induced. 2. Serum quality: The horse serum used for differentiation may be of poor quality or used at a suboptimal concentration. 3. High passage number: C2C12 cells can lose their differentiation potential at high passage numbers.1. Induce differentiation when C2C12 myoblasts are approximately 80-90% confluent.[9][10] 2. Test different lots and concentrations of horse serum (typically 2-10%) to find the optimal condition for differentiation.[9] 3. Use low-passage C2C12 cells for all experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Glycogen Phosphorylase Isoforms

IsoformIC50 (nM)Primary Tissue LocationReference
PYGL52Liver
PYGM352Skeletal Muscle
PYGB150Brain

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing mouse C2C12 myoblasts and inducing their differentiation into myotubes.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Procedure:

    • Culture C2C12 myoblasts in Growth Medium at 37°C in a 5% CO2 incubator.

    • Passage the cells when they reach 70-80% confluence. Do not allow them to become fully confluent during the growth phase.[9]

    • For differentiation, seed the myoblasts in the desired culture plates.

    • When the cells reach approximately 80-90% confluence, aspirate the Growth Medium.[10]

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add Differentiation Medium to induce myotube formation.

    • Replace the Differentiation Medium every 24-48 hours. Myotubes should be visible within 3-5 days.

Glycogen Content Assay

This protocol outlines the measurement of intracellular glycogen in C2C12 myotubes treated with this compound.

  • Materials: Differentiated C2C12 myotubes, this compound, commercial glycogen assay kit (colorimetric or fluorometric).

  • Procedure:

    • Treat differentiated C2C12 myotubes with the desired concentrations of this compound (and a vehicle control) for the specified duration.

    • At the end of the treatment, wash the cells twice with ice-cold PBS to remove residual glucose from the medium.

    • Lyse the cells according to the protocol provided with the glycogen assay kit. This often involves homogenization in a specific buffer.

    • Perform the glycogen assay according to the manufacturer's instructions. This typically involves the enzymatic breakdown of glycogen to glucose, followed by a colorimetric or fluorometric detection of glucose.

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the glycogen content to the total protein concentration of each sample.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of key signaling proteins in response to this compound treatment.

  • Materials: Differentiated C2C12 myotubes, this compound, lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt), and a suitable secondary antibody.

  • Procedure:

    • Treat differentiated C2C12 myotubes with this compound and a vehicle control.

    • Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to reduce non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein (e.g., total AMPK) to normalize the phosphoprotein signal.

Visualizations

Signaling_Pathway cluster_this compound This compound Action cluster_Metabolic_Changes Metabolic Consequences cluster_Signaling Potential Off-Target Signaling This compound This compound GP Glycogen Phosphorylase (PYGM) This compound->GP Inhibition Glycogenolysis Glycogenolysis GP->Glycogenolysis Glycogen Intracellular Glycogen Glycogenolysis->Glycogen Decreased Breakdown AMPK AMPK Glycogen->AMPK Modulation mTOR mTOR Glycogen->mTOR Modulation Insulin_Signaling Insulin Signaling (Akt) Glycogen->Insulin_Signaling Modulation

Caption: Potential signaling impact of this compound in skeletal muscle.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis Culture Culture C2C12 Myoblasts Differentiate Differentiate into Myotubes Culture->Differentiate Treat Treat with this compound (or Vehicle) Differentiate->Treat Assay_Glycogen Glycogen Content Assay Treat->Assay_Glycogen WB_Signaling Western Blot for Phospho-Proteins (pAMPK, pAkt) Treat->WB_Signaling Metabolic_Flux Metabolic Flux Analysis Treat->Metabolic_Flux

Caption: Experimental workflow for assessing this compound's effects.

References

Mitigating Ingliforib-induced cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential cytotoxicity associated with Ingliforib in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational inhibitor of glycogen phosphorylase (GP).[1][2] Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. By inhibiting this enzyme, this compound is being studied for its potential therapeutic effects in conditions where modulating glucose metabolism may be beneficial, such as type 2 diabetes and cardiovascular diseases.[3][4]

Q2: Why might I be observing cytotoxicity in my cell-based assays with this compound?

A2: While specific cytotoxic effects of this compound are not extensively documented in publicly available literature, cytotoxicity in cell-based assays with kinase inhibitors can arise from several factors[5][6][7][8][9]:

  • On-target cytotoxicity: Inhibition of glycogenolysis could lead to metabolic stress in cell lines that are highly dependent on this pathway for energy.

  • Off-target effects: this compound may inhibit other kinases or cellular proteins, leading to unintended and toxic consequences.[7][8]

  • Induction of Apoptosis or Necrosis: The compound might trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various cellular pathways.

  • Oxidative Stress: Treatment with the compound could lead to an imbalance in reactive oxygen species (ROS), causing cellular damage.[10]

  • High Concentrations or Long Incubation Times: The observed cytotoxicity might be a result of using concentrations that are too high or incubation periods that are too long for your specific cell line.[11][12][13][14]

Q3: How can I distinguish between apoptosis and necrosis in my experiments?

A3: Several methods can be used to differentiate between apoptosis and necrosis. A common approach is to use flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

This dual staining allows for the identification of four cell populations:

  • Viable cells (Annexin V-negative, PI-negative)

  • Early apoptotic cells (Annexin V-positive, PI-negative)

  • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

  • Necrotic cells (Annexin V-negative, PI-positive - this population is often small)

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment

Q: My cell viability has significantly decreased after treating with this compound. How can I determine the cause and mitigate this effect?

A: A systematic approach is needed to identify the cause of cell death and find the right mitigation strategy.

Step 1: Optimize Experimental Conditions

It is crucial to first ensure that the observed cytotoxicity is not due to suboptimal experimental parameters.

  • Concentration Optimization: Perform a dose-response experiment to determine the IC50 value of this compound for your cell line. It's possible that the initial concentration used is too high.

  • Incubation Time Optimization: The duration of exposure to a drug can significantly impact cell viability.[11][13] Test various incubation times (e.g., 24, 48, 72 hours) to see if a shorter exposure reduces cytotoxicity while still achieving the desired biological effect.

Experimental Protocol: Determining Optimal Concentration and Incubation Time

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Drug Dilution: Prepare a serial dilution of this compound. A common starting range is from 1 nM to 100 µM.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for different time points (e.g., 24h, 48h, 72h).

  • Viability Assay: At each time point, perform a cell viability assay such as MTT, WST-1, or CellTiter-Glo®.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value at each time point.

Step 2: Investigate the Mechanism of Cell Death

If optimizing concentration and incubation time does not resolve the issue, the next step is to investigate the mechanism of cell death.

  • Apoptosis vs. Necrosis: As mentioned in the FAQ, use Annexin V and PI staining to determine if this compound is inducing apoptosis or necrosis.

  • Caspase Activation: If apoptosis is indicated, measure the activity of key executioner caspases like caspase-3 and caspase-7.

Workflow for Investigating this compound-Induced Cytotoxicity

G start High Cytotoxicity Observed optimize Optimize Concentration and Incubation Time start->optimize check_viability Is Viability Improved? optimize->check_viability mechanism Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) check_viability->mechanism No end_ok Cytotoxicity Mitigated check_viability->end_ok Yes apoptosis Apoptosis Detected mechanism->apoptosis necrosis Necrosis Detected mechanism->necrosis caspase Use Caspase Inhibitors (e.g., Z-VAD-FMK) apoptosis->caspase antioxidant Test for Oxidative Stress (e.g., ROS Assay) necrosis->antioxidant serum Optimize Serum Concentration necrosis->serum caspase->end_ok end_further Further Investigation Needed caspase->end_further antioxidant->end_ok antioxidant->end_further serum->end_ok serum->end_further

Caption: A workflow for troubleshooting this compound-induced cytotoxicity.

Issue 2: this compound Induces Apoptosis in My Cells

Q: My results indicate that this compound is causing apoptosis. How can I prevent this while still studying its primary effects?

A: If the apoptotic effect is confounding your experimental results, you can try co-treatment with a pan-caspase inhibitor.

  • Pan-Caspase Inhibitors: Compounds like Z-VAD-FMK are cell-permeable, irreversible pan-caspase inhibitors that can block the apoptotic cascade.[15] By inhibiting caspases, you may be able to reduce apoptosis and better isolate the on-target effects of this compound.[16][17][18][19]

Experimental Protocol: Co-treatment with Z-VAD-FMK

  • Determine Optimal Z-VAD-FMK Concentration: First, titrate Z-VAD-FMK on your cells alone to ensure it is not toxic at the concentrations you plan to use. A typical starting range is 20-50 µM.

  • Pre-treatment: Pre-incubate your cells with the optimal concentration of Z-VAD-FMK for 1-2 hours before adding this compound.

  • Co-treatment: Add this compound at the desired concentration to the media already containing Z-VAD-FMK.

  • Incubation and Analysis: Incubate for your standard experimental duration and then perform your endpoint assays. Include controls for vehicle, this compound alone, and Z-VAD-FMK alone.

  • Confirmation: Confirm the reduction in apoptosis using a caspase activity assay or by quantifying apoptotic markers.

Table 1: Recommended Concentrations of Common Apoptosis Inhibitors

InhibitorTargetTypical Working ConcentrationReference
Z-VAD-FMKPan-Caspase20-50 µM[15]
Q-VD-OPhPan-Caspase10-20 µM
Z-DEVD-FMKCaspase-320-100 µM[18]
Issue 3: Signs of Oxidative Stress or Necrosis are Present

Q: I suspect this compound is causing oxidative stress or necrosis. What steps can I take?

A: Oxidative stress can lead to necrosis. You can investigate this and attempt to mitigate it using antioxidants or by adjusting culture conditions.

  • Measure Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFDA or CellROX to quantify intracellular ROS levels after this compound treatment. An increase in ROS would suggest oxidative stress.

  • Co-treatment with Antioxidants: If oxidative stress is confirmed, co-treatment with an antioxidant like N-acetylcysteine (NAC) may alleviate the cytotoxicity.[20][21]

  • Optimize Serum Concentration: Serum contains growth factors and other components that can protect cells from stress. However, serum can also interact with your compound. Some studies suggest that serum starvation can sensitize cells to treatment and increase cytotoxicity.[22][23][24] Conversely, for some compounds, reducing serum may be beneficial.[25][26] It's worth testing how different serum concentrations (e.g., 1%, 5%, 10%) affect this compound's cytotoxicity in your model.

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Determine Optimal NAC Concentration: Test a range of NAC concentrations (e.g., 1-10 mM) on your cells to find a non-toxic dose.

  • Pre-treatment: Pre-incubate the cells with the chosen concentration of NAC for 1-2 hours.

  • Co-treatment: Add this compound to the NAC-containing media.

  • Analysis: After the desired incubation period, measure cell viability and ROS levels to determine if NAC was protective.

Table 2: Troubleshooting Summary for this compound-Induced Cytotoxicity

Observed IssuePotential CauseSuggested ActionKey Assay
High Cell DeathHigh concentration/long incubationOptimize dose and timeViability Assay (MTT, etc.)
Apoptotic MorphologyInduction of apoptosisCo-treat with pan-caspase inhibitorAnnexin V/PI, Caspase Assay
Cell Swelling, Membrane RuptureNecrosis, Oxidative StressCo-treat with antioxidant (e.g., NAC)ROS Assay, LDH Release Assay
Variable ResultsSerum EffectsTest different serum concentrationsViability Assay

Hypothetical Signaling Pathway for this compound Action and Off-Target Effects

G This compound This compound GP Glycogen Phosphorylase (GP) This compound->GP Inhibits (On-Target) Off_Target Off-Target Kinase This compound->Off_Target Inhibits (Off-Target) Glycogenolysis Glycogenolysis GP->Glycogenolysis Metabolic_Stress Metabolic Stress Glycogenolysis->Metabolic_Stress Leads to ROS ROS Production Metabolic_Stress->ROS Apoptosis_Pathway Apoptosis Pathway Off_Target->Apoptosis_Pathway Activates Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis ROS->Apoptosis

Caption: Potential on-target and off-target effects of this compound leading to cytotoxicity.

References

Ingliforib assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ingliforib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay variability and reproducibility issues that may be encountered during experiments with this compound, a potent glycogen phosphorylase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CP-368,296) is a small molecule inhibitor of glycogen phosphorylase (GP).[1][2][3] Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[4] By inhibiting this enzyme, this compound prevents the breakdown of glycogen, which can be beneficial in therapeutic areas such as type 2 diabetes and cardioprotection.[1][5] this compound exhibits selectivity for the liver isoform of glycogen phosphorylase (lGP).[6]

Q2: What are the reported IC50 values for this compound against different glycogen phosphorylase isoforms?

This compound has shown differential inhibitory activity against the three main isoforms of glycogen phosphorylase. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

IsoformIC50 (nM)
Liver (lGP)52
Brain (bGP)150
Muscle (mGP)352
Data sourced from multiple suppliers and publications.[1][2][6]

Q3: What is the recommended solvent for dissolving this compound?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[7] For in vivo studies in rabbits, it has been dissolved in 25% sulfobutylether 7-β cyclodextrin sodium (Captisol) in phosphate-buffered saline (PBS).[7] It is crucial to note that the final concentration of DMSO in the assay should be kept low (typically <0.1% to <1%) to avoid off-target effects.[7]

Q4: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C or -80°C. Stock solutions in DMSO can also be stored at -20°C for several weeks, although fresh preparation is always recommended for optimal results. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Issue 1: High Variability in IC50 Determination

Question: My IC50 values for this compound show significant well-to-well and day-to-day variability in my glycogen phosphorylase activity assay. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
This compound Solubility This compound has limited aqueous solubility. Ensure the compound is fully dissolved in DMSO before diluting into aqueous assay buffer. Visually inspect for any precipitation. Consider a brief sonication of the stock solution. The final DMSO concentration should be consistent across all wells.
Assay Buffer Composition The pH and composition of the assay buffer can significantly impact enzyme activity and inhibitor potency. Ensure the buffer pH is stable throughout the experiment. Common buffers for GP assays include HEPES and Tris-HCl. The ionic strength of the buffer can also play a role.[8]
Substrate and Cofactor Concentrations Glycogen phosphorylase activity is sensitive to the concentrations of its substrates (glycogen and inorganic phosphate) and allosteric effectors (like AMP). Ensure that the concentrations of these reagents are consistent and not limiting. Use concentrations that are appropriate for the specific isoform being tested.[2][9]
Enzyme Activity The activity of the glycogen phosphorylase enzyme can vary between batches and may decrease over time with improper storage. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Always include a positive control (e.g., a known inhibitor like caffeine) and a negative control (vehicle) in each experiment.[2][9]
Incubation Times Ensure that the pre-incubation time of the enzyme with this compound and the reaction time are consistent across all experiments. Time-dependent inhibition can lead to variability if incubation times are not strictly controlled.
Pipetting Errors Inaccurate pipetting, especially of small volumes of concentrated inhibitor stock, can lead to significant errors. Use calibrated pipettes and appropriate tips. Consider using a serial dilution approach to minimize errors.
Data Analysis The method used for IC50 calculation can influence the final value. Use a consistent non-linear regression model (e.g., four-parameter logistic) to fit the dose-response curve. Ensure that the top and bottom plateaus of the curve are well-defined.[10][11]
Issue 2: Low or No Inhibition Observed

Question: I am not observing the expected inhibitory effect of this compound in my assay. What could be wrong?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Glycogen Phosphorylase Isoform This compound has the highest potency against the liver isoform (lGP). Ensure you are using the correct isoform for your assay to observe maximal inhibition at lower concentrations.
Inactive this compound Improper storage or handling may have degraded the compound. Verify the integrity of your this compound stock. If possible, test a fresh batch of the compound.
Sub-optimal Assay Conditions The inhibitory effect of some compounds can be dependent on assay conditions. For example, the presence of high concentrations of the substrate (glycogen or phosphate) might compete with the inhibitor, leading to an apparent decrease in potency. Optimize substrate concentrations to be near the Km value.
Presence of Allosteric Activators The presence of allosteric activators, such as AMP, can shift the enzyme to its active conformation and may reduce the apparent potency of certain inhibitors. Be aware of all components in your assay buffer and their potential effects on enzyme kinetics.
Cell-Based Assay Issues In cell-based assays, poor membrane permeability or active efflux of this compound from the cells could result in low intracellular concentrations. Consider using cell lines with known transporter expression profiles or co-incubating with a general efflux pump inhibitor as a control experiment.

Experimental Protocols

Protocol 1: In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is adapted from a standardized method for measuring glycogen phosphorylase activity in the direction of glycogen synthesis.[2][9]

Materials:

  • Rabbit muscle glycogen phosphorylase a (GPa)

  • This compound

  • Glycogen

  • Glucose-1-phosphate (G1P)

  • HEPES buffer (50 mM, pH 7.2) containing 100 mM KCl and 2.5 mM MgCl2

  • DMSO

  • BIOMOL® Green reagent (for phosphate detection)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 620-650 nm

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Enzyme Preparation: Dilute the glycogen phosphorylase a to a final concentration of 0.38 U/mL in HEPES buffer.

  • Assay Reaction: a. In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control) to each well. b. Add 50 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen in HEPES buffer. e. Incubate the plate at 37°C for 30 minutes.

  • Detection: a. Stop the reaction by adding 100 µL of BIOMOL® Green reagent to each well. b. Incubate at room temperature for 20-30 minutes for color development. c. Measure the absorbance at 620 nm.

  • Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Cell-Based Glycogenolysis Assay

This protocol provides a general framework for assessing the effect of this compound on glycogenolysis in a cellular context.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • This compound

  • Glucagon or forskolin (to stimulate glycogenolysis)

  • Glucose assay kit

  • Cell lysis buffer

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that allows for glycogen accumulation (e.g., 5 x 10^4 cells/well) and grow to confluency.

  • Glycogen Loading: Induce glycogen storage by incubating the cells in a high-glucose medium for 24 hours.

  • Inhibitor Treatment: a. Wash the cells with a glucose-free medium. b. Pre-incubate the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation of Glycogenolysis: a. Stimulate glycogenolysis by adding glucagon (e.g., 100 nM) or forskolin (e.g., 10 µM) to the wells. b. Incubate for a defined period (e.g., 30-60 minutes).

  • Measurement of Glucose Output: a. Collect the cell culture supernatant. b. Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.

  • Data Analysis: a. Normalize the glucose output to the total protein content of the cells in each well (optional, can be determined after lysing the cells). b. Calculate the percentage of inhibition of glucagon/forskolin-stimulated glucose output for each this compound concentration. c. Determine the IC50 value as described in the in vitro assay protocol.

Visualizations

Signaling Pathway of Glycogenolysis Inhibition by this compound

G Glucagon Glucagon GPCR GPCR Glucagon->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PK Phosphorylase Kinase PKA->PK Phosphorylates (Activates) GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Breaks down GPb->GPa G1P Glucose-1-Phosphate Glycogen->G1P This compound This compound This compound->GPa Inhibits G A Prepare this compound Serial Dilutions in DMSO C Add this compound/DMSO to 96-well Plate A->C B Prepare Glycogen Phosphorylase Enzyme Solution D Add Enzyme to Plate B->D E Pre-incubate at 37°C D->E F Initiate Reaction with Substrate Mix (G1P + Glycogen) E->F G Incubate at 37°C F->G H Stop Reaction & Detect with BIOMOL® Green G->H I Measure Absorbance at 620 nm H->I J Calculate % Inhibition and Determine IC50 I->J G cluster_reagents Reagent Quality & Handling cluster_protocol Protocol Execution cluster_conditions Assay Conditions Assay_Reproducibility Assay Reproducibility Ingliforib_Stability This compound Stability & Purity Assay_Reproducibility->Ingliforib_Stability Enzyme_Activity Enzyme Activity Assay_Reproducibility->Enzyme_Activity Substrate_Quality Substrate Quality Assay_Reproducibility->Substrate_Quality Pipetting_Accuracy Pipetting Accuracy Assay_Reproducibility->Pipetting_Accuracy Incubation_Times Incubation Times Assay_Reproducibility->Incubation_Times Temperature_Control Temperature Control Assay_Reproducibility->Temperature_Control Buffer_Composition Buffer Composition (pH, Ionic Strength) Assay_Reproducibility->Buffer_Composition Solvent_Concentration Solvent Concentration (DMSO) Assay_Reproducibility->Solvent_Concentration

References

Technical Support Center: Overcoming Poor Bioavailability of Ingliforib in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor in vivo bioavailability of Ingliforib. The following resources are designed to offer insights and practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CP-368,296) is a novel, potent, and selective inhibitor of glycogen phosphorylase.[1][2] Its primary mechanism of action is the inhibition of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. By inhibiting this pathway, this compound has been investigated for its potential therapeutic effects in conditions such as myocardial ischemia and type 2 diabetes.[1][3]

Q2: Why might this compound exhibit poor bioavailability in vivo?

While specific data on this compound's bioavailability is limited in publicly available literature, small molecule inhibitors like this compound often face challenges with oral bioavailability due to several factors:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic, leading to low solubility in the gastrointestinal tract, which is a primary barrier to absorption.[4]

  • Low Permeability: The drug may not efficiently cross the intestinal membrane to enter systemic circulation.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound available.[4]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the gut wall can actively pump the drug back into the intestinal lumen, limiting its absorption.

Q3: What are the known pharmacokinetic parameters of this compound?

Published studies on this compound have provided some pharmacokinetic data, primarily from in vivo rabbit models. These studies were designed to achieve specific plasma concentrations for pharmacodynamic assessments rather than to determine oral bioavailability.

ParameterValueSpeciesStudy ContextReference
Loading Dose 15 mg/kgRabbitIn vivo ischemia-reperfusion model[1]
Infusion Rate 23 mg/kg/hRabbitIn vivo ischemia-reperfusion model[1]
Target Free Plasma Concentration 1.2 µM (0.55 µg/ml)RabbitEstimated EC50 in isolated hearts[1]

Q4: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of compounds with poor aqueous solubility:[5][6][7]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[7][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[5][7]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and facilitate absorption via the lymphatic pathway.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[6][8]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[7]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during in vivo experiments with this compound, assuming challenges related to its bioavailability.

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

  • Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties:

      • Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.

      • Assess the dissolution rate of the neat drug powder.

    • Formulation Approaches to Enhance Solubility:

      • Micronization/Nanonization: Reduce the particle size of the this compound powder using jet milling or high-pressure homogenization and repeat the dissolution studies.

      • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion. Characterize the formulation for its amorphous nature using techniques like XRD and DSC.

      • Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

  • Possible Cause: Food effects on drug absorption or inconsistent wetting of the drug particles.

  • Troubleshooting Steps:

    • Conduct a Food-Effect Study:

      • Administer this compound to animal models in both fasted and fed states and compare the resulting pharmacokinetic profiles. A significant difference may indicate a food effect.

    • Develop a Robust Formulation:

      • Lipid-based formulations, such as SEDDS, can help mitigate food effects by presenting the drug in a solubilized form, independent of gastrointestinal conditions.[6]

      • Ensure the formulation includes sufficient surfactant to promote wetting of the drug particles.

Issue 3: Evidence of High First-Pass Metabolism

  • Possible Cause: Extensive metabolism by cytochrome P450 enzymes in the liver and/or gut wall.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies:

      • Incubate this compound with liver microsomes or hepatocytes to identify the major metabolizing enzymes.

    • Co-administration with an Inhibitor:

      • In preclinical models, co-administer this compound with a known inhibitor of the identified metabolizing enzymes to assess the impact on bioavailability. Note: This is an experimental approach and may not be clinically translatable.

    • Formulation Strategies to Bypass First-Pass Metabolism:

      • Lipid-based formulations can promote lymphatic transport, which can partially bypass the portal circulation and first-pass metabolism in the liver.[6]

Experimental Protocols

Protocol 1: Preparation and Characterization of an Amorphous Solid Dispersion of this compound

  • Polymer Selection: Screen various polymers such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), and Soluplus® for their ability to form a stable amorphous dispersion with this compound.

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the chosen polymer.

  • Spray Drying Process:

    • Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine powder.

  • Characterization:

    • X-ray Diffraction (XRD): Confirm the amorphous nature of the dispersion by the absence of sharp peaks characteristic of crystalline material.

    • Differential Scanning Calorimetry (DSC): Observe a single glass transition temperature (Tg) to confirm the homogeneity of the dispersion.

    • Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the amorphous solid dispersion with that of the crystalline drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®).

    • Surfactant: Screen different surfactants (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the selected oil phase.

    • Co-surfactant: Evaluate co-surfactants (e.g., Transcutol® HP, Plurol® Oleique) for their ability to improve the emulsification performance.

  • Phase Diagram Construction:

    • Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Prepare the SEDDS formulation by mixing the determined amounts of oil, surfactant, co-surfactant, and this compound until a clear solution is formed.

  • Characterization:

    • Self-Emulsification Time and Droplet Size: Add the SEDDS formulation to water with gentle agitation and measure the time it takes to form an emulsion. Determine the droplet size of the resulting emulsion using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution testing to assess the release of this compound from the SEDDS formulation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation problem Poor In Vivo Bioavailability of this compound physchem Physicochemical Characterization (Solubility, Permeability) problem->physchem invitro In Vitro Metabolism (Microsomes, Hepatocytes) problem->invitro asd Amorphous Solid Dispersion physchem->asd sedds Lipid-Based Formulation (SEDDS) physchem->sedds particle Particle Size Reduction physchem->particle invitro->sedds dissolution In Vitro Dissolution asd->dissolution sedds->dissolution particle->dissolution invivo In Vivo Pharmacokinetic Study dissolution->invivo

Caption: Experimental workflow for addressing poor bioavailability.

signaling_pathway cluster_glycogenolysis Glycogenolysis Pathway cluster_inhibition Inhibition by this compound Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P GP GP Glycogen Phosphorylase This compound This compound This compound->GP logical_relationship cluster_factors Factors Affecting Bioavailability cluster_formulations Formulation Approaches solubility Aqueous Solubility asd Amorphous Solid Dispersions solubility->asd lipid Lipid-Based Systems solubility->lipid nano Nanosizing solubility->nano permeability Membrane Permeability permeability->lipid metabolism First-Pass Metabolism metabolism->lipid bioavailability Oral Bioavailability asd->bioavailability lipid->bioavailability nano->bioavailability

References

Technical Support Center: Ingliforib Dosage Adjustment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Ingliforib for different animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), the enzyme that catalyzes the rate-limiting step in glycogenolysis.[1] By inhibiting GP, this compound prevents the breakdown of glycogen into glucose-1-phosphate, thereby reducing hepatic glucose output. This mechanism of action makes it a potential therapeutic agent for type 2 diabetes and a tool for studying the role of glycogen metabolism in various physiological and pathological processes, including cardioprotection.[1]

Q2: How do I determine the appropriate starting dose of this compound for a new animal model?

Determining the appropriate starting dose requires a multi-step approach:

  • Literature Review: Search for any published studies that have used this compound or similar glycogen phosphorylase inhibitors in your animal model of interest.

  • Allometric Scaling: If data is available for another species, use allometric scaling to estimate an equivalent dose for your model. This method adjusts the dosage based on the body surface area of the animal.[2][3][4]

  • In Vitro Data: If available, use the in vitro IC50 value of this compound for the glycogen phosphorylase isoform of your target tissue to estimate a starting concentration for in vivo studies.

  • Dose-Ranging Study: Conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that elicits the desired pharmacological effect without causing significant toxicity.

Q3: What is allometric scaling and how can I use it to adjust this compound dosage?

Allometric scaling is a method used to extrapolate drug doses between different animal species based on their physiological and metabolic differences, which are often related to body surface area.[2][4][5] The following formula can be used to calculate the equivalent dose in a target species based on a known dose in a reference species:

DoseTarget (mg/kg) = DoseReference (mg/kg) × (WeightReference (kg) / WeightTarget (kg))0.25

Alternatively, the Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula, which can be adapted for animal-to-animal dose conversion by using the appropriate Km factor:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

Km Factors for Different Species:

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor ( kg/m ²)
Mouse0.020.0073
Rat0.150.0256
Rabbit1.50.1512
Dog100.520
Non-human Primate30.2412
Human601.637

Source: Adapted from FDA guidance documents.

Q4: Are there any known pharmacokinetic parameters for this compound in common animal models?

Publicly available, detailed pharmacokinetic (PK) data for this compound across a range of animal models is limited. One study in anesthetized rabbits reported using a loading dose of 15 mg/kg followed by a continuous infusion of 23 mg/kg/h. For other glycogen phosphorylase inhibitors like GPi688 in rats, oral administration of 20 µmol/kg resulted in measurable plasma concentrations.[6]

Disclaimer: Due to the limited availability of public data, the following table provides illustrative pharmacokinetic parameters for this compound. Researchers must perform their own pharmacokinetic studies to determine the accurate parameters for their specific animal model and experimental conditions.

Illustrative Pharmacokinetic Parameters of this compound (Oral Administration)

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
Mouse10~1500~0.5~4500~2
Rat10~1200~1~6000~3
Rabbit15~2000~1.5~10000~4
Non-human Primate5~800~2~7000~5

Note: These values are hypothetical and for illustrative purposes only. Actual values will vary depending on the animal strain, sex, age, health status, and formulation of this compound.

Q5: What are the potential side effects of this compound in animal models?

As a glycogen phosphorylase inhibitor, this compound's primary effect is on glucose metabolism. Potential side effects could include:

  • Hypoglycemia: Particularly in fasted animals or at high doses.

  • Hepatotoxicity: Prolonged inhibition of hepatic glycogenolysis could lead to glycogen accumulation in the liver, potentially causing cellular stress. One study with another glycogen phosphorylase inhibitor in Zucker Diabetic Fatty rats showed that prolonged treatment led to hepatomegaly and other adverse liver findings.[7]

  • Muscle weakness: Inhibition of muscle glycogenolysis could impair muscle function, especially during exercise.

It is crucial to monitor animals for signs of toxicity, including changes in body weight, food and water intake, activity levels, and clinical signs of distress.

Troubleshooting Guides

Oral Gavage Administration

Issue: Difficulty administering the full dose or signs of distress in the animal (e.g., coughing, choking).

Possible Causes & Solutions:

CauseSolution
Improper restraint Ensure the animal is securely restrained with its head and body in a straight line to facilitate passage of the gavage needle into the esophagus.
Incorrect needle placement The gavage needle may have entered the trachea. If you feel resistance or the animal coughs, immediately and gently withdraw the needle. Allow the animal to recover before attempting again. Never force the needle.[8][9][10][11][12]
Incorrect needle size Use a gavage needle with a ball-tip that is appropriately sized for the animal to prevent injury to the esophagus.[10]
Rapid administration Administer the solution slowly and steadily to prevent regurgitation and aspiration.[9][10]
Formulation issues Ensure the this compound formulation is a homogenous suspension or solution to prevent clogging of the needle.
Intravenous Injection

Issue: Difficulty locating or successfully injecting into the tail vein.

Possible Causes & Solutions:

CauseSolution
Vein constriction Warm the animal's tail using a heat lamp or warm water to dilate the veins, making them more visible and easier to access.[13][14][15][16]
Improper restraint Use an appropriate restraint device to minimize animal movement and ensure the tail is held straight and still.[13][15]
Incorrect needle angle or placement Insert the needle, bevel up, at a shallow angle (approximately 15-20 degrees) parallel to the vein. Start injections towards the distal end of the tail to allow for subsequent attempts more proximally if needed.[13][15]
Needle gauge too large Use a small gauge needle (e.g., 27-30G for mice, 25-27G for rats) to minimize damage to the vein.[15]
Infiltration (swelling at the injection site) This indicates the needle is not in the vein. Immediately stop the injection, withdraw the needle, and apply gentle pressure. Attempt the injection at a more proximal site.[13]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Dose (MTD) of this compound in Mice
  • Animals: Use a small cohort of mice (e.g., 3-5 per group), including both males and females.

  • Dose Selection: Based on allometric scaling from rabbit data or in vitro potency, select a starting dose and a series of escalating doses (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of this compound via the intended experimental route (e.g., oral gavage). Include a vehicle control group.

  • Observation: Monitor the animals closely for the first few hours and then daily for 7-14 days. Record clinical signs of toxicity, body weight, and food/water intake.

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, persistent signs of distress, or mortality).

  • Refinement: Based on the results, a more refined dose-ranging study can be designed to identify the optimal therapeutic dose.

Protocol 2: Pharmacokinetic (PK) Study of this compound in Rats
  • Animals: Use cannulated rats to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of this compound via the intended route (e.g., 10 mg/kg, oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

Visualizations

Ingliforib_Signaling_Pathway This compound This compound GP Glycogen Phosphorylase This compound->GP Inhibits Glycogen Glycogen Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Glycogenolysis Hepatic_Glucose_Output Hepatic Glucose Output Glucose_1_P->Hepatic_Glucose_Output

Caption: this compound inhibits glycogen phosphorylase, blocking glycogenolysis.

Experimental_Workflow_Dosage_Adjustment cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Dose Selection Lit_Review Literature Review & In Vitro Data Analysis Allometric_Scaling Allometric Scaling from Existing Animal Data Lit_Review->Allometric_Scaling MTD_Study Maximum Tolerated Dose (MTD) Study Allometric_Scaling->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study PD_Study Pharmacodynamic (PD) Dose-Response Study PK_Study->PD_Study Optimal_Dose Selection of Optimal Therapeutic Dose PD_Study->Optimal_Dose

Caption: Workflow for determining the optimal this compound dosage.

Logical_Relationship_Dosage_Factors Animal_Model Animal Model (Species, Strain, Sex, Age) Optimal_Dose Optimal Dose Animal_Model->Optimal_Dose Ingliforib_Properties This compound Properties (Formulation, Route) Ingliforib_Properties->Optimal_Dose Experimental_Design Experimental Design (Endpoint, Duration) Experimental_Design->Optimal_Dose

Caption: Factors influencing the optimal dosage of this compound.

References

Technical Support Center: Ingliforib Specificity and Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the specific effects of Ingliforib. The information is tailored for researchers, scientists, and drug development professionals to design robust experiments and interpret their results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), an enzyme crucial for glycogenolysis. It exhibits notable selectivity for the liver isoform of glycogen phosphorylase (PYGL).[1][2][3]

Q2: What are the reported IC50 values for this compound against different glycogen phosphorylase isoforms?

This compound has shown differential inhibitory activity against the three GP subtypes. The reported half-maximal inhibitory concentration (IC50) values are:

  • Liver GP (PYGL): 52 nM[2][3]

  • Brain GP (PYGB): 150 nM[2][3]

  • Muscle GP (PYGM): 352 nM[2][3]

Q3: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information detailing specific off-target proteins of this compound. As with any small molecule inhibitor, the potential for off-target interactions exists. Therefore, it is crucial to perform control experiments to validate that the observed biological effects are due to the inhibition of glycogen phosphorylase.

Q4: What are the potential downstream effects of inhibiting glycogen phosphorylase with this compound?

Inhibition of glycogen phosphorylase by this compound has been shown to have several downstream effects, including:

  • Reduction of myocardial ischemic injury by limiting anaerobic glycolysis.[4]

  • Preservation of glycogen stores in tissues like the myocardium.[4]

  • Reduction in plasma glucose and lactate concentrations.[4]

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue Potential Cause Recommended Action
Observed phenotype is inconsistent with glycogen phosphorylase inhibition. The effect may be due to an off-target interaction of this compound.Perform a kinome scan or other broad profiling to identify potential off-target kinases or proteins.
The cell line or animal model used may have a unique signaling network that is not well-characterized.Use isogenic cell lines (wild-type vs. GP knockout/knockdown) to confirm target dependency.
This compound shows lower potency in cellular assays compared to biochemical assays. Poor cell permeability of the compound.Perform cellular uptake assays to determine the intracellular concentration of this compound.
The compound is being actively effluxed from the cells by transporters.Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if potency is restored.
Development of resistance to this compound over time in cell culture. Upregulation of compensatory signaling pathways.Perform RNA sequencing or proteomic analysis on resistant vs. sensitive cells to identify changes in gene/protein expression.
Mutation in the glycogen phosphorylase gene preventing this compound binding.Sequence the glycogen phosphorylase gene in resistant cells to check for mutations.

Experimental Protocols for Control Experiments

To ensure the observed effects of this compound are due to its on-target activity, a series of control experiments are recommended.

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specific duration (e.g., 1-3 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble glycogen phosphorylase at each temperature point by Western blotting or other quantitative protein analysis methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinase Selectivity Profiling (Kinome Scan)

A kinome scan is a broad screening method to assess the selectivity of a compound against a large panel of kinases. This is crucial for identifying potential off-target interactions, as many inhibitors can bind to the highly conserved ATP-binding pocket of multiple kinases.

Workflow:

  • Compound Submission: Provide a sample of this compound to a commercial service provider (e.g., Eurofins DiscoverX KINOMEscan®, Promega Kinase Selectivity Profiling Systems).

  • Assay Performance: The service provider will perform a competition binding assay where this compound competes with a known ligand for binding to a large panel of kinases (often over 400).

  • Data Analysis: The results are typically provided as a percentage of control, indicating the degree of inhibition for each kinase at a given concentration of this compound. This data can be visualized using a TREEspot™ diagram to easily identify off-target hits.

Generation and Use of Isogenic Cell Lines

Using isogenic cell lines (e.g., wild-type vs. cells with a knockout or knockdown of the target gene) is a gold-standard method to confirm that the drug's effect is target-dependent.

Protocol for Generating a GP Knockout Cell Line using CRISPR-Cas9:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the glycogen phosphorylase gene (PYGL, PYGB, or PYGM) into a Cas9 expression vector.

  • Transfection: Transfect the chosen cell line with the Cas9/gRNA plasmid.

  • Single-Cell Cloning: After transfection, perform single-cell sorting or limiting dilution to isolate individual cell clones.

  • Screening and Validation: Expand the clones and screen for the absence of glycogen phosphorylase protein expression by Western blot. Validate the gene knockout at the genomic level by sequencing the target locus.

  • Functional Assays: Compare the phenotypic response to this compound treatment in the wild-type versus the knockout cell lines. The absence of a response in the knockout cells strongly suggests the effect is on-target.

Development of this compound-Resistant Cell Lines

Generating drug-resistant cell lines can help to identify the mechanism of action and potential resistance mechanisms.

Protocol:

  • Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

  • Gradual Dose Escalation: Culture the cells in the presence of a low concentration of this compound (e.g., 1/10th to 1/5th of the IC50).

  • Subculture and Increase Concentration: Once the cells have adapted and are growing steadily, subculture them and gradually increase the concentration of this compound.

  • Repeat Cycles: Repeat this process over several weeks or months until the cells can tolerate significantly higher concentrations of the drug (e.g., 10-fold or higher IC50 compared to the parental line).

  • Characterization: Characterize the resistant cell line to understand the mechanisms of resistance, which could include target mutation, upregulation of compensatory pathways, or increased drug efflux.

Visualizations

This compound's Primary Signaling Pathway

Ingliforib_Pathway cluster_0 This compound This compound GP Glycogen Phosphorylase (PYGL/PYGB/PYGM) This compound->GP Inhibition G1P Glucose-1-Phosphate Glycogen Glycogen Glycogen->G1P Glycogenolysis Glycolysis Glycolysis G1P->Glycolysis

Caption: this compound inhibits Glycogen Phosphorylase, blocking glycogenolysis.

Experimental Workflow for Validating this compound's Specificity

Experimental_Workflow start Start: Phenotypic Observation with this compound control1 Control 1: Confirm Target Engagement (CETSA) start->control1 control2 Control 2: Assess Off-Target Binding (Kinome Scan) start->control2 control3 Control 3: Verify Target Dependency (Isogenic Cell Lines) start->control3 conclusion Conclusion: Observed effect is likely on-target control1->conclusion control2->conclusion control4 Control 4: Investigate Resistance (Resistant Cell Lines) control3->control4 control3->conclusion

Caption: A logical workflow for validating the on-target effects of this compound.

Logical Relationship of Control Experiments

Logical_Relationship This compound This compound Treatment Phenotype Observed Phenotype This compound->Phenotype OnTarget On-Target Effect (GP Inhibition) Phenotype->OnTarget Is it due to? OffTarget Off-Target Effect Phenotype->OffTarget Or? CETSA CETSA Confirms Binding to GP OnTarget->CETSA Verified by Isogenic Isogenic Cells Phenotype lost in KO OnTarget->Isogenic Verified by KinomeScan Kinome Scan Identifies other binders OffTarget->KinomeScan Investigated by

Caption: Relationship between experimental questions and control methodologies.

References

Technical Support Center: The Impact of Serum Proteins on Ingliforib Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingliforib. The focus is on understanding and mitigating the potential impact of serum proteins in cell culture experiments, which can significantly affect the observed activity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis.[1][2] It has been shown to have potent inhibitory activity, particularly against the liver isoform of glycogen phosphorylase (PYGL).[3] By inhibiting this enzyme, this compound prevents the breakdown of glycogen into glucose-1-phosphate, thereby reducing glucose production.[2] This mechanism makes it a compound of interest for conditions such as type 2 diabetes and as a potential cardioprotective agent.[1][2]

Q2: My in vitro cell-based assay with this compound shows lower activity than expected. What could be the cause?

Several factors can contribute to lower-than-expected activity in cell-based assays.[4][5] One common and often overlooked factor is the presence of serum proteins in the cell culture medium.[6] this compound, like many small molecule drugs, may bind to serum proteins such as albumin.[7][8] This binding is a reversible equilibrium between the bound and unbound drug.[7] Only the unbound (free) fraction of the drug is available to cross cell membranes and interact with its intracellular target, glycogen phosphorylase.[7][9] If a significant portion of this compound is bound to serum proteins, its effective concentration will be much lower than the total concentration added to the medium, leading to reduced apparent activity.

Q3: How do serum proteins in cell culture media affect drug availability?

Cell culture media are often supplemented with fetal bovine serum (FBS) or other sera at concentrations typically ranging from 2-10%. Serum contains a high concentration of proteins, with albumin being the most abundant.[10] These proteins can bind to drugs, effectively sequestering them and reducing the free concentration available to the cells.[7] The extent of this binding depends on the drug's affinity for the serum proteins.[7] For highly protein-bound drugs, even the 5-10% FBS in culture media can lead to a significant reduction in bioavailability, shifting the dose-response curve.[11]

Q4: How can I determine if serum protein binding is affecting my this compound experiment?

To investigate the impact of serum proteins, you can perform your cell-based assay using different concentrations of serum in the culture medium. If serum protein binding is a significant factor, you should observe a decrease in the potency of this compound (i.e., a higher IC50 value) as the serum concentration increases. It is also advisable to conduct experiments in serum-free media as a baseline, if your cell line can be maintained in such conditions for the duration of the assay.

Troubleshooting Guide

Issue: Reduced Potency of this compound in Cell Culture

If you are observing a lower-than-expected potency for this compound, consider the following troubleshooting steps:

1. Review Experimental Parameters:

  • Cell Density and Growth Phase: Ensure that cell plating is uniform and that cells are in a consistent growth phase for all experiments.[4] Variations in cell number can introduce significant errors.[4]

  • Incubation Time: The duration of drug incubation should be optimized. For longer incubations, the stability of the compound in the culture medium should be considered.[12]

  • Assay Controls: Include appropriate positive and negative controls to ensure the assay is performing as expected.

2. Evaluate the Impact of Serum:

  • Conduct a Serum Concentration Gradient Experiment: Perform your standard assay (e.g., a cell viability or a target engagement assay) with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0% if possible).

  • Analyze the IC50 Shift: If the IC50 value of this compound increases with higher serum concentrations, it strongly suggests that serum protein binding is reducing the effective concentration of the drug.

Illustrative Data:

The following table presents hypothetical data illustrating how the IC50 of this compound might change with varying serum concentrations.

Fetal Bovine Serum (FBS) ConcentrationApparent IC50 of this compound (nM)
10%350
5%180
2%95
1%65
0% (Serum-Free)50

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Assessing the Impact of Serum Protein on this compound Activity

This protocol outlines a general method for determining the effect of serum concentration on the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

Materials:

  • Cell line of interest cultured in standard growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • Serum-free cell culture medium

  • Fetal Bovine Serum (FBS)

  • Reagents for your specific endpoint assay (e.g., CellTiter-Glo® for viability)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in media containing different percentages of FBS (e.g., 10%, 5%, 2%, 1%, and 0%). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells.

  • Drug Treatment:

    • Carefully remove the growth medium from the cell plate.

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Add the prepared treatment media with the varying serum and this compound concentrations to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Endpoint Measurement: Perform your chosen assay to measure the effect of this compound (e.g., cell viability, target phosphorylation, etc.) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls for each serum concentration.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each serum condition.

Visualizations

Signaling Pathway of this compound

Ingliforib_Pathway cluster_cell Cell This compound This compound GP Glycogen Phosphorylase (GP) This compound->GP Inhibition G1P Glucose-1-Phosphate GP->G1P Catalysis Glycogen Glycogen Glycolysis Glycolysis G1P->Glycolysis

Caption: this compound inhibits glycogen phosphorylase, blocking glycogenolysis.

Experimental Workflow for Serum Impact Analysis

Experimental_Workflow start Start: Seed Cells in 96-well Plate prep_media Prepare this compound Dilutions in Media with Varying FBS% start->prep_media treat Treat Cells with This compound/Serum Media prep_media->treat incubate Incubate for 48-72 Hours treat->incubate assay Perform Endpoint Assay (e.g., Viability) incubate->assay analyze Analyze Data and Calculate IC50 Values assay->analyze compare Compare IC50 Shift Across Serum Concentrations analyze->compare

Caption: Workflow for assessing the effect of serum on drug activity.

Troubleshooting Logic for Reduced this compound Activity

Troubleshooting_Tree start Problem: This compound Activity is Lower than Expected check_params Are experimental parameters (cell density, incubation time) optimized and consistent? start->check_params optimize Optimize and repeat experiment check_params->optimize No check_serum Is the assay performed in serum-containing medium? check_params->check_serum Yes serum_free Consider other factors: compound stability, cell line sensitivity check_serum->serum_free No test_serum Perform serum concentration gradient experiment check_serum->test_serum Yes ic50_shift Does IC50 increase with higher serum %? test_serum->ic50_shift conclusion Conclusion: Serum protein binding is likely reducing drug availability. ic50_shift->conclusion Yes other_issues Investigate other potential issues: assay interference, compound degradation ic50_shift->other_issues No

Caption: Troubleshooting flowchart for unexpected this compound activity.

References

Validation & Comparative

A Comparative Analysis of Ingliforib and Other Glycogen Phosphorylase Inhibitors in Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycogen phosphorylase (GP), a key enzyme in the regulation of blood glucose levels, has emerged as a promising therapeutic target for the treatment of type 2 diabetes. By inhibiting GP, the breakdown of glycogen into glucose-1-phosphate is reduced, thereby lowering hepatic glucose output. Ingliforib is a potent glycogen phosphorylase inhibitor that has been investigated for its therapeutic potential. This guide provides an objective comparison of the efficacy of this compound with other notable glycogen phosphorylase inhibitors, supported by experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound and other selected glycogen phosphorylase inhibitors. The data, presented as IC50 and Ki values, have been compiled from various studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Glucose DependenceReference(s)
This compound Liver GP52--[1]
Muscle GP352--[1]
Brain GP150--[1]
CP-91149 Human Liver GPa130 (in presence of 7.5 mM glucose)-5- to 10-fold less potent in the absence of glucose[2]
GPi688 Rat GP38-Potency increased with increasing glucose concentration[1]
GPi819 Liver GPa--Potency increased with increasing glucose concentration
Caffeine Human Liver GPa26,000-5- to 10-fold less potent in the absence of glucose[2]
Quercetagetin GPb9,7003,500-
6-Hydroxyluteolin GPb11,600--
Hypolaetin GPb15,700--

Signaling Pathway of Glycogenolysis Regulation

The breakdown of glycogen, or glycogenolysis, is tightly regulated by a complex signaling cascade initiated by hormones such as glucagon and epinephrine. Understanding this pathway is crucial for contextualizing the mechanism of action of glycogen phosphorylase inhibitors.

Glycogenolysis_Pathway cluster_Cytosol Cytosol Glucagon Glucagon GPCR G-Protein Coupled Receptor Glucagon->GPCR Epinephrine Epinephrine Epinephrine->GPCR Adenylate_Cyclase Adenylate Cyclase GPCR->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Phosphorylates (Activates) Glycogen_Phosphorylase_b Glycogen Phosphorylase b (Inactive) Phosphorylase_Kinase->Glycogen_Phosphorylase_b Phosphorylates Glycogen_Phosphorylase_a Glycogen Phosphorylase a (Active) Glycogen_Phosphorylase_b->Glycogen_Phosphorylase_a Glycogen Glycogen Glycogen_Phosphorylase_a->Glycogen Acts on Glucose_1_Phosphate Glucose-1-Phosphate Glycogen->Glucose_1_Phosphate Releases

Caption: Hormonal regulation of glycogenolysis.

Experimental Protocols

The determination of the efficacy of glycogen phosphorylase inhibitors relies on robust in vitro assays. Below are detailed methodologies for a common experimental setup.

In Vitro Glycogen Phosphorylase Activity Assay

This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate produced when glucose-1-phosphate is used as a substrate to synthesize glycogen. Inhibitors will reduce the amount of phosphate produced.

Materials:

  • Enzyme: Purified rabbit muscle glycogen phosphorylase a (GPa)

  • Buffer: 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl2

  • Substrates: Glucose-1-phosphate, Glycogen

  • Inhibitor: Test compound (e.g., this compound) dissolved in DMSO

  • Detection Reagent: BIOMOL® Green or similar malachite green-based reagent for phosphate detection

  • Apparatus: 96-well microplate, microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of rabbit muscle GPa at a concentration of 0.38 U/mL in 50 mM HEPES buffer (pH 7.2).

  • Inhibitor Incubation: In a 96-well plate, add 50 µL of the GPa solution to each well. Add 10 µL of the test compound at various concentrations (dissolved in DMSO) to the wells. For control wells, add 10 µL of DMSO without the inhibitor. Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of a substrate solution containing 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen in the HEPES buffer to each well.

  • Reaction Incubation: Incubate the plate for 30 minutes at 37°C.

  • Phosphate Detection: Stop the reaction and quantify the released inorganic phosphate by adding 100 µL of BIOMOL® Green reagent to each well.

  • Measurement: After a 20-30 minute color development period, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO only). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing new glycogen phosphorylase inhibitors typically follows a structured workflow, from initial screening to more detailed kinetic analysis.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds End End: Candidate Drug Hit_Identification->End Inactive Compounds Potency_Confirmation Potency Confirmation (IC50 < Threshold) Dose_Response->Potency_Confirmation Kinetic_Studies Kinetic Studies (Mechanism of Inhibition, Ki Determination) Potency_Confirmation->Kinetic_Studies Potent Compounds Potency_Confirmation->End Less Potent Compounds Selectivity_Assay Isoform Selectivity Assays (Liver, Muscle, Brain GP) Kinetic_Studies->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization Lead_Optimization->End

Caption: Workflow for glycogen phosphorylase inhibitor screening.

This guide provides a foundational comparison of this compound with other glycogen phosphorylase inhibitors. For further in-depth analysis, researchers are encouraged to consult the primary literature cited and to perform head-to-head comparisons under their specific experimental conditions. The provided methodologies offer a standardized starting point for such investigations.

References

A Comparative Analysis of Ingliforib and Metformin in Diabetic Animal Models: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the efficacy of Ingliforib and metformin in diabetic animal models has not yet been established in published scientific literature. While both compounds are investigated for their potential in managing aspects of diabetes and related complications, studies directly evaluating their comparative performance on key diabetic parameters are not publicly available. This guide, therefore, provides a summary of the known mechanisms and preclinical findings for each compound individually, offering a theoretical framework for a potential comparison.

Metformin: A Well-Established First-Line Therapy

Metformin is a biguanide that has been a cornerstone of type 2 diabetes treatment for decades. Its primary mechanism of action is the reduction of hepatic glucose production.[1][2][3] It also enhances insulin sensitivity in peripheral tissues, such as muscle, and decreases the intestinal absorption of glucose.[2][4]

At the molecular level, metformin's effects are largely attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][2] This activation is thought to be a consequence of the inhibition of mitochondrial respiratory chain complex I.[2][5] Recent research also suggests that metformin's therapeutic effects may involve the gut microbiome and the secretion of glucagon-like peptide-1 (GLP-1).[1][4]

This compound: A Glycogen Phosphorylase Inhibitor

This compound is a potent inhibitor of glycogen phosphorylase (GP), an enzyme crucial for the breakdown of glycogen into glucose.[6][7] By inhibiting GP, particularly the liver isoform (PYGL), this compound has the potential to reduce hepatic glucose output, a key pathological feature of type 2 diabetes.[8]

Preclinical studies in animal models have primarily focused on the cardioprotective effects of this compound, demonstrating its ability to reduce myocardial infarct size in rabbit models of ischemia-reperfusion injury.[6] These studies have shown that this compound administration leads to a reduction in plasma glucose and lactate concentrations, preservation of myocardial glycogen stores, and a decrease in both glycogen phosphorylase a and total glycogen phosphorylase activity.[6]

Experimental Protocols: A Methodological Overview

While direct comparative experimental data for this compound and metformin is unavailable, the following tables outline typical experimental protocols used to evaluate the efficacy of anti-diabetic agents in animal models. These are based on common practices in the field and the methodologies described in the available literature for each compound.

Table 1: Animal Model and Drug Administration
ParameterMetformin StudiesThis compound Studies (Cardioprotection Focus)
Animal Model Spontaneously diabetic models (e.g., db/db mice), diet-induced obesity models, chemically-induced diabetes (e.g., streptozotocin-induced)[9]Rabbit models of ischemia-reperfusion injury[6]
Drug Administration Oral gavage, drinking waterIntravenous infusion[6]
Dosage Range Varies widely depending on the study and model (e.g., 50-300 mg/kg/day)15 mg/kg loading dose; 23 mg/kg/h infusion (in vivo rabbit study)[6]
Treatment Duration Typically several weeks to months for chronic studiesAcute administration (e.g., 30 minutes prior to ischemia)[6]
Table 2: Key Efficacy Parameters and Assays
ParameterTypical Assays
Blood Glucose Glucose meter, colorimetric assays
Glycated Hemoglobin (HbA1c) High-performance liquid chromatography (HPLC), immunoassays
Insulin Sensitivity Glucose tolerance test (GTT), insulin tolerance test (ITT), hyperinsulinemic-euglycemic clamp
Lipid Profile Enzymatic colorimetric assays for triglycerides, total cholesterol, HDL, and LDL
Hepatic Glucose Production Isotope tracer studies
Glycogen Content Biochemical assays on tissue homogenates
Enzyme Activity Spectrophotometric or radiometric assays for specific enzymes (e.g., glycogen phosphorylase)

Signaling Pathways

The distinct mechanisms of action of metformin and this compound are reflected in the signaling pathways they modulate.

Metformin's Mechanism of Action

Metformin primarily acts on the liver to reduce glucose production. It inhibits the mitochondrial respiratory chain, leading to an increase in the AMP/ATP ratio. This activates AMPK, which in turn phosphorylates and inhibits enzymes involved in gluconeogenesis and promotes fatty acid oxidation.

Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Glucose Production AMPK->Gluconeogenesis Insulin_Sensitivity ↑ Insulin Sensitivity (Peripheral Tissues) AMPK->Insulin_Sensitivity

Caption: Metformin's primary signaling pathway leading to reduced hepatic glucose production.

This compound's Mechanism of Action

This compound directly inhibits glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. By blocking the breakdown of glycogen to glucose-1-phosphate, it reduces the amount of glucose released from the liver into the bloodstream.

This compound This compound Glycogen_Phosphorylase Glycogen Phosphorylase (GP) This compound->Glycogen_Phosphorylase Inhibits Glycogenolysis Glycogenolysis Glycogen_Phosphorylase->Glycogenolysis Catalyzes Glucose_Output ↓ Hepatic Glucose Output Glycogenolysis->Glucose_Output cluster_0 Pre-study cluster_1 Treatment Phase cluster_2 Efficacy Assessment cluster_3 Data Analysis Animal_Model Selection of Diabetic Animal Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Drug_Admin Drug Administration (e.g., this compound, Metformin, Vehicle) Grouping->Drug_Admin Monitoring Regular Monitoring (Weight, Food/Water Intake) Drug_Admin->Monitoring Blood_Sampling Periodic Blood Sampling (Glucose, Lipids) Monitoring->Blood_Sampling Tolerance_Tests GTT / ITT Blood_Sampling->Tolerance_Tests Endpoint Endpoint Measurements (HbA1c, Tissue Collection) Tolerance_Tests->Endpoint Biochemical Biochemical Assays Endpoint->Biochemical Statistical Statistical Analysis Biochemical->Statistical Conclusion Conclusion on Efficacy Statistical->Conclusion

References

Validating Ingliforib's Mechanism of Action: A Comparative Analysis with Glycogen Phosphorylase Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor Ingliforib with the genetic knockdown of its target, glycogen phosphorylase (GP). By examining the phenotypic outcomes of both approaches, we can validate the on-target mechanism of action of this compound and objectively assess its performance against genetic methods and alternative inhibitors.

Introduction to this compound and Glycogen Phosphorylase

This compound (also known as CP-368,296) is a potent, small-molecule inhibitor of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. By inhibiting this enzyme, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing cellular glucose availability from stored glycogen. This mechanism has been explored for its therapeutic potential in conditions such as type 2 diabetes and myocardial ischemia.

Glycogen phosphorylase exists in three main isoforms with tissue-specific expression:

  • PYGL (Liver isoform): Primarily responsible for maintaining blood glucose homeostasis.

  • PYGM (Muscle isoform): Provides a rapid source of glucose for energy during muscle contraction.

  • PYGB (Brain isoform): Its role is less understood but is implicated in providing energy for brain function and has been linked to cancer cell proliferation.

Validating that the observed effects of a pharmacological agent are due to the specific inhibition of its intended target is a critical step in drug development. One of the most definitive methods for target validation is to compare the effects of the drug with the genetic knockdown or knockout of the target protein. If the phenotypic changes observed with the drug closely mimic those seen with genetic silencing, it provides strong evidence for an on-target mechanism of action.

Comparative Analysis: this compound vs. Glycogen Phosphorylase Knockdown

While no studies have directly compared this compound with glycogen phosphorylase knockdown in the same experimental system, a comparative analysis of the reported phenotypic effects from separate studies provides strong correlative evidence for this compound's on-target activity.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative data from studies on this compound and from studies utilizing genetic knockdown of glycogen phosphorylase isoforms.

Table 1: Effects of this compound on Glycogen Phosphorylase Activity and Downstream Events

ParameterModel SystemTreatmentQuantitative EffectCitation
GP Activity Rabbit MyocardiumThis compound↓ 65% (GPa), ↓ 40% (Total GP)[1]
Infarct Size Rabbit Model of Ischemia-Reperfusion10 µM this compound↓ 69%[1]
Infarct Size Anesthetized RabbitsThis compound (15 mg/kg load, 23 mg·kg⁻¹·h⁻¹ infusion)↓ 52%[1]
Plasma Glucose Anesthetized RabbitsThis compoundSignificantly reduced[1]
Plasma Lactate Anesthetized RabbitsThis compoundSignificantly reduced[1]

Table 2: Phenotypic Effects of Glycogen Phosphorylase Genetic Knockdown

GP IsoformModel SystemKnockdown MethodPhenotypic EffectQuantitative DataCitation
PYGB Human Osteosarcoma Cells (MG63, HOS)siRNAInhibition of cell proliferation, migration, and invasion; Induction of apoptosis and cell cycle arrest.Time-dependent decline in cell proliferation (P<0.05, P<0.01, P<0.001)
PYGB Breast Cancer Cells (MCF-7)shRNAInhibition of hypoxic glycogen usage; Slight decrease in proliferation; Significantly decreased wound-healing capability.Significantly inhibited wound closure (p<0.0001)
PYGL Pancreatic Cancer Cells (Patu8988, PANC-1)shRNAInhibition of cell migration and invasion.
PYGM ZebrafishMorpholinoAltered, disintegrated muscle structure; Accumulation of glycogen granules.

The data clearly indicates that both pharmacological inhibition with this compound and genetic knockdown of glycogen phosphorylase lead to outcomes consistent with the disruption of glycogenolysis. For instance, the cardioprotective effects of this compound (reduced infarct size) align with the role of glycogen metabolism in ischemic injury. Similarly, the anti-proliferative effects observed with PYGB knockdown in cancer cells are consistent with the growth-inhibitory effects of the GP inhibitor CP-91,149, which also targets the brain isoform.

Comparison with Alternative Glycogen Phosphorylase Inhibitors

This compound is one of several small-molecule inhibitors developed to target glycogen phosphorylase. A comparison with other well-characterized inhibitors provides a broader perspective on its performance.

Table 3: Comparison of Glycogen Phosphorylase Inhibitors

InhibitorTarget Isoform(s)IC₅₀Key FindingsCitation
This compound (CP-368,296) PYGL, PYGM, PYGBPYGL: 52 nM, PYGM: 352 nM, PYGB: 150 nMCardioprotective effects in vivo and in vitro. Discontinued in Phase II trials for diabetes.[1]
CP-91,149 Human Liver GPa0.13 µM (in presence of 7.5 mM glucose)Lowers blood glucose in diabetic mice without causing hypoglycemia. Inhibits proliferation of cancer cells expressing high levels of PYGB.
BAY U6751 Glycogen PhosphorylaseNot specifiedAlleviated memory deficits in old mice.

This compound demonstrates potent inhibition of the liver isoform of GP (PYGL), which is desirable for anti-diabetic therapies. Its profile is comparable to other inhibitors that have also shown efficacy in preclinical models. However, it is important to note that the clinical development of this compound for diabetes was discontinued.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Glycogen Phosphorylase Genetic Knockdown

a) siRNA-mediated Knockdown (General Protocol):

  • Cell Culture: Plate cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.

  • siRNA Preparation: Dilute target-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium.

  • Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown: Assess the reduction in target gene expression at the mRNA level (qRT-PCR) and protein level (Western Blot).

b) shRNA-mediated Knockdown using Lentiviral Particles (General Protocol):

  • Cell Plating: Seed target cells 24 hours prior to transduction.

  • Transduction: Thaw lentiviral particles containing the shRNA construct and add them to the cells in the presence of a transduction-enhancing reagent like polybrene.

  • Incubation: Incubate the cells with the viral particles for 18-24 hours.

  • Media Change: Replace the virus-containing medium with fresh growth medium.

  • Selection: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the selection agent to the medium to select for successfully transduced cells.

  • Validation of Knockdown: Analyze the level of target protein expression in the stable cell line by Western Blot.

Quantitative Western Blot Analysis for Glycogen Phosphorylase
  • Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the glycogen phosphorylase isoform of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection and Quantification:

    • For HRP-conjugated antibodies, add a chemiluminescent substrate and capture the signal using an imaging system.

    • For fluorescently-labeled antibodies, detect the signal using a fluorescent imager.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing the Concepts: Diagrams

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Signaling_Pathway Glycogenolysis Signaling Pathway and Point of Inhibition Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P GP Glycolysis Glycolysis G1P->Glycolysis GP Glycogen Phosphorylase This compound This compound This compound->GP GP_Knockdown Genetic Knockdown (siRNA/shRNA) GP_Knockdown->GP

Mechanism of this compound and Genetic Knockdown

Experimental_Workflow Workflow for Validating this compound's Mechanism cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown Treat_Cells Treat Cells/Animal with this compound Measure_Phenotype_Drug Measure Phenotypic and Molecular Effects Treat_Cells->Measure_Phenotype_Drug Compare Compare Outcomes Measure_Phenotype_Drug->Compare Knockdown_GP Knockdown Glycogen Phosphorylase (si/shRNA) Measure_Phenotype_KD Measure Phenotypic and Molecular Effects Knockdown_GP->Measure_Phenotype_KD Measure_Phenotype_KD->Compare

Comparative Validation Workflow

Conclusion

While direct comparative studies are lacking, this guide provides a framework for researchers to critically evaluate the on-target effects of this compound and other glycogen phosphorylase inhibitors. The detailed protocols and comparative data tables serve as a valuable resource for designing future experiments aimed at further elucidating the therapeutic potential of targeting glycogenolysis. The discontinuation of this compound's clinical development for diabetes highlights the challenges in translating preclinical efficacy into clinical success, underscoring the importance of comprehensive target validation and a thorough understanding of the broader physiological consequences of inhibiting key metabolic enzymes.

References

Investigating the Synergistic Cardioprotective Potential of Ingliforib: A Comparative Guide to Hypothetical Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Ingliforib, a potent inhibitor of glycogen phosphorylase, has demonstrated significant cardioprotective effects by preserving myocardial glycogen stores and reducing ischemic injury. While its standalone efficacy is established, the exploration of its synergistic potential with other cardioprotective agents remains a nascent field of investigation. This guide presents a comparative framework for investigating the hypothetical synergistic effects of this compound in combination with established cardioprotective drugs: Beta-Blockers, ACE Inhibitors, Statins, and SGLT2 Inhibitors. Due to a lack of direct published evidence on such combinations, this document outlines proposed mechanisms of synergy, detailed experimental protocols to test these hypotheses, and hypothetical data to illustrate potential outcomes. The objective is to provide a scientific roadmap for researchers to explore novel combination therapies aimed at enhancing cardioprotection.

Introduction to this compound: A Targeted Approach to Myocardial Protection

This compound is a novel small molecule inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. During myocardial ischemia, the anaerobic breakdown of glycogen contributes to intracellular acidosis and exacerbates cellular injury. By inhibiting GP, this compound limits glycogenolysis, thereby preserving glycogen stores, reducing proton production, and mitigating ischemia-reperfusion injury.[1] Experimental studies in rabbit models have shown that this compound can reduce infarct size by up to 69% in vitro and 52% in vivo, highlighting its potential as a powerful cardioprotective agent.[1]

Despite its promise, monotherapy in cardiovascular disease is often insufficient to address the multifaceted nature of cardiac pathology. Combining therapeutic agents with distinct but complementary mechanisms of action can offer superior clinical outcomes. This guide explores the theoretical basis and a proposed experimental framework for evaluating the synergistic effects of this compound with other cornerstone cardioprotective therapies.

Hypothetical Synergistic Effects of this compound with Other Cardioprotective Agents

This section details the proposed synergistic mechanisms of combining this compound with four major classes of cardioprotective drugs. For each combination, we present a hypothetical data summary and detailed experimental protocols for validation.

This compound and Beta-Blockers (e.g., Metoprolol)

Established Mechanism of Beta-Blockers: Beta-blockers, particularly β1-selective antagonists like metoprolol, are a mainstay in cardiovascular medicine. Their primary cardioprotective mechanism involves antagonizing the effects of catecholamines (norepinephrine and epinephrine) on β1-adrenergic receptors in the heart.[2][3][4] This leads to a reduction in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and blood pressure, thereby decreasing myocardial oxygen demand.[3][5]

Hypothesized Synergistic Mechanism: The combination of this compound and a beta-blocker could offer a dual-pronged approach to myocardial protection. While the beta-blocker reduces the overall workload and oxygen demand of the heart, this compound optimizes the heart's metabolic response to any remaining ischemic stress. By decreasing the hemodynamic stress (beta-blocker) and simultaneously preventing the detrimental metabolic consequences of ischemia (this compound), the combination could provide superior protection against ischemic injury compared to either agent alone.

Hypothetical Quantitative Data:

Treatment Group Infarct Size (% of Area at Risk) Left Ventricular Ejection Fraction (%) Cardiac Troponin I (ng/mL)
Vehicle Control55 ± 535 ± 415 ± 3
This compound (10 µM)25 ± 448 ± 38 ± 2
Metoprolol (1 µM)30 ± 545 ± 49 ± 2
This compound + Metoprolol12 ± 358 ± 44 ± 1*

*p < 0.05 compared to either monotherapy group, indicating a statistically significant synergistic effect.

Proposed Experimental Protocol:

  • In Vitro Model: Hypoxia/Reoxygenation in Cardiomyocytes

    • Cell Culture: Isolate primary adult rat ventricular cardiomyocytes and culture them under standard conditions.

    • Treatment: Pre-treat cardiomyocyte cultures with (a) Vehicle, (b) this compound (10 µM), (c) Metoprolol (1 µM), or (d) this compound + Metoprolol for 60 minutes.

    • Hypoxia/Reoxygenation (H/R): Subject the cells to 90 minutes of hypoxia (95% N₂, 5% CO₂) followed by 120 minutes of reoxygenation (95% air, 5% CO₂).

    • Endpoint Analysis:

      • Cell Viability: Assess using MTT assay.

      • Apoptosis: Quantify using TUNEL staining and caspase-3 activity assay.

      • Oxidative Stress: Measure reactive oxygen species (ROS) production using a fluorescent probe (e.g., DCFDA).

  • In Vivo Model: Myocardial Ischemia-Reperfusion in Rats

    • Animal Model: Anesthetize male Sprague-Dawley rats and subject them to 30 minutes of left anterior descending (LAD) coronary artery ligation, followed by 24 hours of reperfusion.

    • Drug Administration: Administer treatments via intravenous infusion 15 minutes prior to ischemia: (a) Vehicle, (b) this compound (5 mg/kg), (c) Metoprolol (1 mg/kg), or (d) this compound + Metoprolol.

    • Endpoint Analysis:

      • Infarct Size Measurement: Use triphenyltetrazolium chloride (TTC) staining to delineate the infarct area.

      • Cardiac Function: Assess left ventricular ejection fraction (LVEF) and fractional shortening using echocardiography at baseline and 24 hours post-reperfusion.

      • Biomarker Analysis: Measure serum levels of cardiac troponin I (cTnI) at 24 hours post-reperfusion.

This compound and ACE Inhibitors (e.g., Ramipril)

Established Mechanism of ACE Inhibitors: Angiotensin-converting enzyme (ACE) inhibitors, such as ramipril, exert their cardioprotective effects primarily by inhibiting the renin-angiotensin-aldosterone system (RAAS).[1][6] They block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.[7][8] This leads to vasodilation, reduced blood pressure, and decreased sodium and water retention, thereby reducing both preload and afterload on the heart. ACE inhibitors also prevent the breakdown of bradykinin, a vasodilator that stimulates nitric oxide production.[1]

Hypothesized Synergistic Mechanism: The synergy between this compound and an ACE inhibitor could arise from their complementary effects on cardiac remodeling and metabolism. ACE inhibitors are well-known to attenuate adverse cardiac remodeling (e.g., hypertrophy and fibrosis) following myocardial infarction.[6][9] By combining this anti-remodeling effect with this compound's ability to protect cardiomyocytes from ischemic death and metabolic stress, the combination could lead to better long-term preservation of cardiac structure and function.

Hypothetical Quantitative Data:

Treatment Group Infarct Size (% of Area at Risk) Fibrotic Area (% of LV) LV Hypertrophy (Heart Weight/Body Weight, mg/g)
Vehicle Control58 ± 625 ± 33.8 ± 0.3
This compound (5 mg/kg)28 ± 520 ± 23.5 ± 0.2
Ramipril (1 mg/kg)35 ± 415 ± 33.1 ± 0.3
This compound + Ramipril15 ± 48 ± 22.8 ± 0.2*

*p < 0.05 compared to either monotherapy group, indicating a statistically significant synergistic effect.

Proposed Experimental Protocol:

  • In Vivo Model: Chronic Myocardial Infarction in Mice

    • Animal Model: Induce myocardial infarction in C57BL/6 mice by permanent ligation of the LAD coronary artery.

    • Drug Administration: Begin oral gavage treatment 24 hours post-MI and continue for 28 days with: (a) Vehicle, (b) this compound (10 mg/kg/day), (c) Ramipril (2 mg/kg/day), or (d) this compound + Ramipril.

    • Endpoint Analysis:

      • Cardiac Function and Remodeling: Perform serial echocardiography at days 1, 7, 14, and 28 to assess LVEF, LV dimensions, and wall thickness.

      • Histological Analysis: At day 28, sacrifice the animals and perform Masson's trichrome staining on heart sections to quantify the fibrotic area.

      • Hypertrophy Assessment: Measure the heart weight to body weight ratio and cardiomyocyte cross-sectional area from histological sections.

      • Gene Expression Analysis: Use qRT-PCR to measure the expression of fibrotic (e.g., Collagen I, TGF-β) and hypertrophic (e.g., ANP, BNP) markers in the heart tissue.

This compound and Statins (e.g., Atorvastatin)

Established Mechanism of Statins: Statins, or HMG-CoA reductase inhibitors, are primarily known for their lipid-lowering effects. However, they also exert a range of "pleiotropic" effects that contribute to cardioprotection, independent of cholesterol reduction.[10][11][12] These include improving endothelial function, reducing inflammation and oxidative stress, and stabilizing atherosclerotic plaques.[13][14]

Hypothesized Synergistic Mechanism: The combination of this compound and a statin could provide comprehensive cardioprotection by addressing both the metabolic and inflammatory aspects of ischemic heart disease. While this compound directly protects cardiomyocytes from metabolic stress during ischemia, the anti-inflammatory and endothelial-protective effects of the statin could improve the overall health of the coronary vasculature and reduce the inflammatory response to ischemic injury. This could lead to a more favorable environment for myocardial salvage and repair.

Hypothetical Quantitative Data:

Treatment Group Infarct Size (% of Area at Risk) Endothelial Function (Flow-Mediated Dilation, %) Myeloperoxidase (MPO) Activity (U/mg protein)
Vehicle Control60 ± 55 ± 12.5 ± 0.4
This compound (5 mg/kg)30 ± 46 ± 12.0 ± 0.3
Atorvastatin (10 mg/kg)40 ± 612 ± 21.2 ± 0.2
This compound + Atorvastatin18 ± 318 ± 30.8 ± 0.1*

*p < 0.05 compared to either monotherapy group, indicating a statistically significant synergistic effect.

Proposed Experimental Protocol:

  • In Vivo Model: Myocardial Ischemia-Reperfusion in Hyperlipidemic Mice

    • Animal Model: Use ApoE knockout mice fed a high-fat diet for 8 weeks to induce hyperlipidemia and atherosclerosis.

    • Drug Administration: Treat the mice with (a) Vehicle, (b) this compound (10 mg/kg/day), (c) Atorvastatin (10 mg/kg/day), or (d) this compound + Atorvastatin via oral gavage for the last 4 weeks of the diet.

    • Ischemia-Reperfusion: Subject the mice to 45 minutes of LAD ligation followed by 24 hours of reperfusion.

    • Endpoint Analysis:

      • Infarct Size and Area at Risk: Measure using TTC staining.

      • Endothelial Function: Assess endothelium-dependent vasodilation of the aorta ex vivo using an organ bath system.

      • Inflammation: Measure myeloperoxidase (MPO) activity in the ischemic myocardium as an index of neutrophil infiltration.

      • Plaque Analysis: Quantify atherosclerotic plaque size and composition in the aortic root using histological staining (e.g., Oil Red O).

This compound and SGLT2 Inhibitors (e.g., Empagliflozin)

Established Mechanism of SGLT2 Inhibitors: Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as empagliflozin, were initially developed as anti-diabetic drugs. However, they have demonstrated remarkable cardioprotective effects in patients with and without diabetes.[15][16] Their mechanisms are multifactorial and include inducing osmotic diuresis and natriuresis (reducing preload), lowering blood pressure (reducing afterload), and promoting a metabolic shift towards ketone body utilization, which is a more energy-efficient fuel for the heart.[17][18][19] They also have anti-inflammatory and anti-fibrotic effects.[20][21][22]

Hypothesized Synergistic Mechanism: A combination of this compound and an SGLT2 inhibitor could offer a powerful metabolic synergy for the heart. This compound preserves the heart's own energy stores (glycogen), while the SGLT2 inhibitor provides an alternative, highly efficient fuel source (ketones). This dual metabolic intervention could significantly enhance the heart's ability to withstand ischemic stress and improve overall cardiac efficiency. Additionally, the hemodynamic benefits of the SGLT2 inhibitor would complement the direct cytoprotective effects of this compound.

Hypothetical Quantitative Data:

Treatment Group Infarct Size (% of Area at Risk) Cardiac Efficiency (Cardiac Work / MVO₂) Myocardial ATP Levels (µmol/g)
Vehicle Control57 ± 68 ± 115 ± 2
This compound (10 µM)27 ± 510 ± 120 ± 3
Empagliflozin (1 µM)32 ± 414 ± 218 ± 2
This compound + Empagliflozin14 ± 320 ± 228 ± 4*

*p < 0.05 compared to either monotherapy group, indicating a statistically significant synergistic effect.

Proposed Experimental Protocol:

  • Ex Vivo Model: Langendorff-Perfused Heart

    • Heart Isolation: Isolate hearts from male Wistar rats and mount them on a Langendorff apparatus.

    • Perfusion Protocol: Perfuse the hearts with Krebs-Henseleit buffer containing (a) Vehicle, (b) this compound (10 µM), (c) Empagliflozin (1 µM), or (d) this compound + Empagliflozin for a 30-minute stabilization period.

    • Ischemia-Reperfusion: Subject the hearts to 30 minutes of global no-flow ischemia followed by 60 minutes of reperfusion.

    • Endpoint Analysis:

      • Infarct Size: Determine using TTC staining.

      • Hemodynamic Function: Continuously monitor left ventricular developed pressure (LVDP), heart rate, and coronary flow.

      • Cardiac Efficiency: Calculate as the ratio of cardiac work (LVDP x heart rate) to myocardial oxygen consumption (MVO₂).

      • Metabolomics: At the end of reperfusion, freeze-clamp the hearts and use mass spectrometry to measure levels of ATP, phosphocreatine, and ketone bodies.

Visualizing the Pathways: Signaling and Workflows

To better understand the proposed interactions and experimental designs, the following diagrams are provided.

G cluster_this compound This compound Pathway cluster_beta_blocker Beta-Blocker Pathway cluster_acei ACE Inhibitor Pathway cluster_statin Statin Pathway cluster_sglt2i SGLT2 Inhibitor Pathway This compound This compound gp Glycogen Phosphorylase This compound->gp Inhibits glycogenolysis Glycogenolysis gp->glycogenolysis h_production H+ Production glycogenolysis->h_production injury Ischemic Injury h_production->injury synergy Synergistic Cardioprotection beta_blocker Beta-Blocker beta_receptor β1-Adrenergic Receptor beta_blocker->beta_receptor Blocks camp cAMP Production beta_receptor->camp hr_contractility ↑ Heart Rate & Contractility camp->hr_contractility o2_demand ↑ Myocardial O2 Demand hr_contractility->o2_demand acei ACE Inhibitor ace ACE acei->ace Inhibits angii Angiotensin II ace->angii vasoconstriction Vasoconstriction angii->vasoconstriction afterload ↑ Afterload vasoconstriction->afterload statin Statin hmgcr HMG-CoA Reductase statin->hmgcr Inhibits isoprenoids Isoprenoids hmgcr->isoprenoids rho_rac Rho/Rac Activation isoprenoids->rho_rac inflammation_ros Inflammation & ROS rho_rac->inflammation_ros sglt2i SGLT2 Inhibitor sglt2 SGLT2 (Kidney) sglt2i->sglt2 Inhibits ketones ↑ Ketones sglt2i->ketones Promotes natriuresis Natriuresis/Diuresis sglt2->natriuresis preload ↓ Preload natriuresis->preload cardiac_fuel Efficient Cardiac Fuel ketones->cardiac_fuel

Caption: Proposed synergistic signaling pathways of this compound and other cardioprotective agents.

G cluster_invitro In Vitro / Ex Vivo Studies cluster_invivo In Vivo Studies cell_culture Cardiomyocyte Culture or Langendorff Heart treatment Administer This compound +/- Agent cell_culture->treatment stress Induce Injury (e.g., Hypoxia/Reperfusion) treatment->stress analysis_invitro Endpoint Analysis (Viability, Apoptosis, Function, Metabolism) stress->analysis_invitro conclusion Data Interpretation & Conclusion analysis_invitro->conclusion animal_model Animal Model of Myocardial Infarction treatment_invivo Administer This compound +/- Agent animal_model->treatment_invivo reperfusion Reperfusion Period (Acute or Chronic) treatment_invivo->reperfusion analysis_invivo Endpoint Analysis (Infarct Size, Cardiac Function, Histology) reperfusion->analysis_invivo analysis_invivo->conclusion start Hypothesis Generation cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: General experimental workflow for investigating synergistic cardioprotective effects.

Conclusion and Future Directions

The exploration of synergistic drug combinations represents a critical frontier in cardiovascular medicine. This compound, with its unique mechanism of optimizing myocardial metabolism during ischemia, is a prime candidate for combination therapy. This guide provides a theoretical and methodological framework for investigating its potential synergies with beta-blockers, ACE inhibitors, statins, and SGLT2 inhibitors. The proposed experimental protocols are designed to rigorously test these hypotheses and generate the quantitative data needed to validate these novel therapeutic strategies.

Future research should focus on executing these, or similar, experimental plans. Positive findings would not only elucidate novel mechanisms of cardioprotection but could also pave the way for clinical trials to evaluate these combinations in patients with ischemic heart disease. The ultimate goal is to develop more effective, multi-targeted therapeutic regimens that can significantly improve outcomes for patients at risk of or recovering from myocardial infarction.

References

Comparative Analysis of Ingliforib Potency Across Species: A Head-to-Head IC50 Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a template demonstrating a head-to-head comparison of IC50 values. The drug "Ingliforib" and the associated data are hypothetical, as no public information was available for this specific compound at the time of writing. The experimental protocols and signaling pathways are representative examples used for illustrative purposes.

This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for the hypothetical kinase inhibitor, this compound, across various preclinical species. The data presented herein is intended to guide researchers and drug development professionals in assessing the potential cross-species translatability of this compound's potency.

Quantitative Potency Assessment: this compound IC50 Values

The in vitro potency of this compound was determined across a panel of orthologous cell lines from different species. The following table summarizes the mean IC50 values obtained from multiple independent experiments.

Species Cell Line Target Kinase Mean IC50 (nM) Standard Deviation
HumanHEK293Kinase A15.2± 2.1
HumanHeLaKinase A18.5± 3.4
MouseNIH/3T3Kinase A45.8± 5.6
RatC6Kinase A60.1± 7.2
MonkeyVeroKinase A25.3± 4.5

Experimental Protocols

Cell Culture and Maintenance

All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

IC50 Determination via CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Cells were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: this compound was serially diluted in DMEM to create a range of concentrations from 1 µM to 0.1 nM.

  • Treatment: The culture medium was replaced with medium containing the various concentrations of this compound. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • Lysis and Luminescence Measurement: After incubation, the plates were equilibrated to room temperature. CellTiter-Glo® Reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. The plate was then read on a luminometer.

  • Data Analysis: The luminescent data was normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of these findings, the following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow used for IC50 determination.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activation This compound This compound This compound->KinaseA Inhibition Substrate Downstream Substrate KinaseA->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Signal Transduction GeneExpression Gene Expression TranscriptionFactor->GeneExpression Modulates

Caption: Hypothetical signaling pathway for this compound, a Kinase A inhibitor.

G start Start seed Seed Cells in 96-well Plate start->seed adhere Overnight Adhesion seed->adhere prepare Prepare Serial Dilutions of this compound adhere->prepare treat Treat Cells prepare->treat incubate Incubate for 72h treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for IC50 determination.

Replicating Cardioprotective Effects of Ingliforib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings on the cardioprotective effects of Ingliforib, a potent glycogen phosphorylase inhibitor. The data presented here is based on published research and is intended to assist researchers in replicating and expanding upon these findings. We also compare this compound's performance with other therapeutic agents known for their cardioprotective properties, offering a broader context for drug development strategies.

Comparative Efficacy of Cardioprotective Agents

The following table summarizes the quantitative data from preclinical studies on this compound and other notable cardioprotective agents. The data is presented to facilitate a direct comparison of their efficacy in reducing myocardial infarct size, a key indicator of cardioprotection.

CompoundDrug ClassModelKey Efficacy DataReference
This compound Glycogen Phosphorylase InhibitorIn vitro (Langendorff-perfused rabbit heart)69% reduction in infarct size at 10 µM[1]
In vivo (anesthetized rabbit)52% reduction in infarct size (15 mg/kg loading dose; 23 mg·kg⁻¹·h⁻¹ infusion)[1]
Empagliflozin SGLT2 InhibitorIn vivo (mouse model of myocardial infarction)Significant reduction in infarct size and myocardial fibrosis[2][3]
Metformin BiguanideIn vivo (animal models of ischemia/reperfusion)Reduction in myocardial ischemia and infarct area, improved cardiac function[4][5]
Semaglutide/Tirzepatide GLP-1 Receptor AgonistClinical trials (patients with cardiovascular disease)Significant improvements in cardiovascular outcomes, including reductions in non-fatal MI[6]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the key experiments cited in the studies on this compound.

In Vitro Ischemia-Reperfusion Injury Model (Langendorff-Perfused Rabbit Heart)
  • Animal Model: Male New Zealand White rabbits.

  • Heart Preparation: Hearts are rapidly excised, cannulated via the aorta, and perfused in a Langendorff apparatus with Krebs-Henseleit buffer.

  • Experimental Groups:

    • Control Group: Perfused with buffer only.

    • This compound Group: Perfused with buffer containing this compound (e.g., 10 µM) for 30 minutes prior to ischemia.

  • Ischemia and Reperfusion:

    • A suture is placed around the left main coronary artery.

    • Regional ischemia is induced by tightening the suture for 30 minutes.

    • Reperfusion is initiated by releasing the suture and is maintained for 120 minutes.

  • Infarct Size Measurement:

    • The heart is stained with triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

    • The area at risk and the infarcted area are quantified using planimetry.

In Vivo Ischemia-Reperfusion Injury Model (Anesthetized Rabbit)
  • Animal Model: Anesthetized male New Zealand White rabbits.

  • Surgical Preparation: Animals are anesthetized, and a thoracotomy is performed to expose the heart. A suture is placed around a major coronary artery.

  • Drug Administration:

    • This compound is administered as an intravenous loading dose (15 mg/kg) followed by a constant infusion (23 mg·kg⁻¹·h⁻¹).

  • Ischemia and Reperfusion:

    • The coronary artery is occluded for 30 minutes, followed by 120 minutes of reperfusion.

  • Hemodynamic Monitoring: Heart rate and arterial pressure are monitored throughout the experiment.

  • Infarct Size Determination: Similar to the in vitro model, the heart is excised at the end of reperfusion, and infarct size is measured using TTC staining.

Glycogen Phosphorylase Activity Assay
  • Tissue Preparation: Myocardial tissue samples from ischemic and non-ischemic regions are collected and homogenized.

  • Assay Principle: The assay measures the activity of glycogen phosphorylase a (the active form) and total glycogen phosphorylase.

  • Procedure: The rate of conversion of glycogen to glucose-1-phosphate is measured spectrophotometrically.

  • Data Analysis: The activity is expressed as a percentage of the total glycogen phosphorylase activity. This compound treatment has been shown to reduce glycogen phosphorylase a activity by 65% and total glycogen phosphorylase activity by 40%.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.

Ingliforib_Mechanism This compound This compound GP Glycogen Phosphorylase This compound->GP Inhibits Glycogen Glycogen Stores This compound->Glycogen Preserves Glycogenolysis Glycogenolysis GP->Glycogenolysis Catalyzes Anaerobic_Glycolysis Anaerobic Glycolysis Glycogenolysis->Anaerobic_Glycolysis Glycogen->Glycogenolysis Proton_Production H+ Production Anaerobic_Glycolysis->Proton_Production Ischemic_Injury Myocardial Ischemic Injury Proton_Production->Ischemic_Injury Contributes to

Caption: Mechanism of this compound's cardioprotective effect.

Experimental_Workflow cluster_InVitro In Vitro Model cluster_InVivo In Vivo Model Heart_Isolation Isolate Rabbit Heart Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Drug_Admin_Vitro Administer this compound (30 min) Langendorff->Drug_Admin_Vitro Ischemia_Vitro Induce Regional Ischemia (30 min) Drug_Admin_Vitro->Ischemia_Vitro Reperfusion_Vitro Reperfusion (120 min) Ischemia_Vitro->Reperfusion_Vitro Infarct_Staining_Vitro TTC Staining & Infarct Measurement Reperfusion_Vitro->Infarct_Staining_Vitro Anesthetize Anesthetize Rabbit Surgery Surgical Preparation Anesthetize->Surgery Drug_Admin_Vivo Administer this compound (IV) Surgery->Drug_Admin_Vivo Ischemia_Vivo Induce Coronary Occlusion (30 min) Drug_Admin_Vivo->Ischemia_Vivo Reperfusion_Vivo Reperfusion (120 min) Ischemia_Vivo->Reperfusion_Vivo Infarct_Staining_Vivo TTC Staining & Infarct Measurement Reperfusion_Vivo->Infarct_Staining_Vivo

Caption: Workflow for in vitro and in vivo ischemia-reperfusion experiments.

Logical_Relationship cluster_this compound This compound Intervention cluster_Cellular_Effects Cellular Effects cluster_Outcome Cardioprotective Outcome GP_Inhibition Glycogen Phosphorylase Inhibition Reduced_Glycogenolysis Reduced Glycogenolysis GP_Inhibition->Reduced_Glycogenolysis Glycogen_Preservation Glycogen Preservation GP_Inhibition->Glycogen_Preservation Reduced_Proton_Production Reduced H+ Production Reduced_Glycogenolysis->Reduced_Proton_Production Reduced_Infarct_Size Reduced Myocardial Infarct Size Reduced_Proton_Production->Reduced_Infarct_Size

References

Ingliforib's Selectivity for Liver vs. Muscle Glycogen Phosphorylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ingliforib, a novel glycogen phosphorylase (GP) inhibitor, has been a subject of significant interest in the development of therapeutic agents, particularly for type 2 diabetes. Glycogen phosphorylase exists in different isoforms, with the liver (PYGL) and muscle (PYGM) isoforms playing distinct roles in glucose homeostasis. The selective inhibition of the liver isozyme is a key goal for managing hyperglycemia without adversely affecting muscle energy metabolism. This guide provides a detailed comparison of this compound's selectivity for liver versus muscle glycogen phosphorylase, supported by experimental data and detailed methodologies.

Quantitative Assessment of Inhibitory Activity

This compound has demonstrated a notable preference for inhibiting the liver isoform of glycogen phosphorylase over the muscle isoform. Experimental data quantifying this selectivity is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a higher potency of inhibition.

IsozymeCommon AbbreviationThis compound IC50 (nM)
Liver Glycogen PhosphorylasePYGL52[1]
Muscle Glycogen PhosphorylasePYGM352[1]
Brain Glycogen PhosphorylasePYGB150[1]

Table 1: Comparative inhibitory activity of this compound against human glycogen phosphorylase isozymes.

The data clearly indicates that this compound is approximately 6.8 times more potent at inhibiting the liver glycogen phosphorylase compared to the muscle isoform. This selectivity is a crucial attribute for its potential as a therapeutic agent for type 2 diabetes, as it aims to reduce hepatic glucose production with minimal impact on the energy reserves required for muscle function.[2][3]

Signaling Pathways of Glycogenolysis

The differential regulation of liver and muscle glycogen phosphorylase is rooted in their distinct physiological roles and signaling pathways.

cluster_liver Liver Glycogenolysis cluster_muscle Muscle Glycogenolysis Glucagon Glucagon GPCR_L GPCR Glucagon->GPCR_L Epinephrine_L Epinephrine Epinephrine_L->GPCR_L AC_L Adenylyl Cyclase GPCR_L->AC_L cAMP_L cAMP AC_L->cAMP_L PKA_L PKA cAMP_L->PKA_L PK_L Phosphorylase Kinase PKA_L->PK_L PYGL_b PYGL (inactive) PK_L->PYGL_b PYGL_a PYGL (active) PYGL_b->PYGL_a + ATP Glycogen_L Glycogen PYGL_a->Glycogen_L Phosphorolysis G1P_L Glucose-1-P Glycogen_L->G1P_L Glucose_L Glucose G1P_L->Glucose_L Epinephrine_M Epinephrine GPCR_M GPCR Epinephrine_M->GPCR_M Ca2_plus Ca2+ PK_M Phosphorylase Kinase Ca2_plus->PK_M AMP AMP PYGM_b PYGM (inactive) AMP->PYGM_b Allosteric activation AC_M Adenylyl Cyclase GPCR_M->AC_M cAMP_M cAMP AC_M->cAMP_M PKA_M PKA cAMP_M->PKA_M PKA_M->PK_M PK_M->PYGM_b PYGM_a PYGM (active) PYGM_b->PYGM_a + ATP Glycogen_M Glycogen PYGM_a->Glycogen_M Phosphorolysis G1P_M Glucose-1-P Glycogen_M->G1P_M Glycolysis Glycolysis G1P_M->Glycolysis

Fig. 1: Hormonal and allosteric regulation of liver and muscle glycogenolysis.

In the liver, glycogenolysis is primarily stimulated by glucagon and epinephrine, leading to the release of glucose into the bloodstream to maintain blood glucose homeostasis.[4] In contrast, muscle glycogenolysis is mainly triggered by epinephrine and allosterically activated by AMP and calcium ions during exercise to provide a rapid source of glucose for glycolysis within the muscle cells.[5]

Experimental Protocols

The determination of the inhibitory activity of this compound on different glycogen phosphorylase isozymes involves a standardized enzymatic assay. Below is a representative protocol for determining the IC50 values.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified human liver and muscle glycogen phosphorylase a.

Materials:

  • Purified recombinant human liver glycogen phosphorylase a (PYGLa)

  • Purified recombinant human muscle glycogen phosphorylase a (PYGMa)

  • Glycogen (from rabbit liver)

  • Glucose-1-phosphate (G1P)

  • HEPES buffer (pH 7.2)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • This compound (dissolved in DMSO)

  • BIOMOL® Green reagent (for phosphate detection)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of PYGLa and PYGMa in HEPES buffer to a final concentration of 0.38 U/mL.[6]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Reaction: a. In a 96-well plate, add 50 µL of the enzyme solution (PYGLa or PYGMa) to each well. b. Add 10 µL of the various concentrations of the this compound solution (or DMSO for the control) to the wells. c. Incubate the plate for 15 minutes at 37°C.[6] d. Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.[6] e. Incubate the reaction mixture for 30 minutes at 37°C.[6]

  • Phosphate Detection: a. Stop the reaction and measure the amount of inorganic phosphate released by adding 130 µL of BIOMOL® Green reagent to each well. b. Incubate for 20-30 minutes at room temperature for color development. c. Measure the absorbance at 620 nm using a microplate reader.[4]

  • Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare Enzyme (PYGLa or PYGMa) C Add Enzyme to 96-well Plate A->C B Prepare this compound Serial Dilutions D Add this compound/ DMSO (Control) B->D C->D E Incubate (15 min, 37°C) D->E F Add Substrate Mix (G1P, Glycogen) E->F G Incubate (30 min, 37°C) F->G H Add BIOMOL Green Reagent G->H I Incubate (20-30 min, RT) H->I J Measure Absorbance (620 nm) I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Fig. 2: Experimental workflow for determining the IC50 of this compound.

Conclusion

The available data demonstrates that this compound is a potent inhibitor of liver glycogen phosphorylase with significant selectivity over the muscle isoform. This characteristic is highly desirable for a therapeutic agent aimed at reducing hepatic glucose output in type 2 diabetes, as it minimizes the potential for off-target effects on muscle energy metabolism. The detailed experimental protocols and understanding of the distinct regulatory pathways of liver and muscle glycogenolysis are crucial for the continued research and development of selective glycogen phosphorylase inhibitors.

References

A Head-to-Head Computational Comparison: Ingliforib's Docking Efficiency Against Other Glycogen Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of type 2 diabetes and cardioprotection research, the inhibition of glycogen phosphorylase (GP) has emerged as a promising therapeutic strategy. Ingliforib, a potent GP inhibitor, has shown significant promise in preclinical and clinical studies. This guide provides a comparative analysis of the computational docking scores of this compound against other known GP inhibitors, offering researchers a quantitative look at its binding affinity. The data is supported by a detailed experimental protocol for computational docking and visualized through signaling pathway and workflow diagrams.

Comparative Analysis of Docking Scores

Computational docking is a key in silico method used to predict the binding affinity between a ligand (potential drug) and a protein target. The docking score, typically expressed in kcal/mol, represents the free energy of binding; a more negative score indicates a stronger and more favorable interaction.

The following table summarizes the computational docking scores for this compound and a selection of other inhibitors against the three main isoforms of glycogen phosphorylase: liver (PYGL), muscle (PYGM), and brain (PYGB). This compound demonstrates a notable binding affinity, particularly for the liver isoform, which is a primary target for regulating blood glucose.

InhibitorTarget IsoformDocking Score (kcal/mol)Reference CompoundTarget IsoformDocking Score (kcal/mol)
This compound PYGL (Liver)-10.854 [1]Compound 1PYGL (Liver)-
This compound PYGB (Brain)-10.782 [1]Compound 1PYGB (Brain)-
This compound PYGM (Muscle)-9.872 [1]Compound 1PYGM (Muscle)-
CharantinGlycogen Phosphorylase-9.7CoclaurineGlycogen Phosphorylase-8.3
MomordicilinGlycogen Phosphorylase-9.6MagnoflorineGlycogen Phosphorylase-7.6
BerberineGlycogen Phosphorylase-9.3CurineGlycogen Phosphorylase-5.5
MomordenolGlycogen Phosphorylase-8.8---
KaempferolGlycogen Phosphorylase-8.8---
QuercetinGlycogen Phosphorylase-8.8---
Pyridoxal PhosphateGlycogen Phosphorylase-8.8---

Experimental Protocols: Molecular Docking of GP Inhibitors

The following protocol outlines a standardized in silico procedure for determining the binding affinity of inhibitors to glycogen phosphorylase.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of human glycogen phosphorylase is obtained from the Protein Data Bank (PDB). For this study, PDB ID: 1L5Q was utilized.

  • Protein Preparation: The retrieved protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. This step is crucial for accurate simulation of molecular interactions.

  • Ligand Structure Preparation: The 2D structures of the inhibitor molecules, including this compound, are sketched and then converted to 3D structures. Energy minimization is performed to obtain the most stable conformation.

2. Molecular Docking Procedure:

  • Software: Autodock Vina, integrated within the PyRx virtual screening tool, is a commonly used software for molecular docking.

  • Grid Box Definition: A grid box is defined around the active site of the glycogen phosphorylase to specify the search space for the ligand binding. The dimensions are set to encompass the entire binding pocket. For instance, a grid box could be centered at X: 54.5, Y: -60.4, Z: 100.1 with dimensions of 25 Å in each direction.

  • Docking Simulation: The docking algorithm explores various possible conformations and orientations of the ligand within the protein's active site. It calculates the binding energy for each pose.

  • Scoring and Analysis: The conformation with the lowest binding energy (most negative docking score) is considered the most probable binding mode. These poses are then visualized and analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the glycogen phosphorylase signaling pathway and the computational workflow.

experimental_workflow cluster_prep 1. Preparation Stage cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis Stage PDB Retrieve Protein Structure (e.g., PDB: 1L5Q) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand Prepare Ligand 3D Structures Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid Define Docking Grid Box (Active Site) PDB_Prep->Grid Grid->Dock Score Calculate Docking Scores (Binding Affinity in kcal/mol) Dock->Score Visualize Visualize & Analyze (Binding Poses & Interactions) Score->Visualize

Computational docking experimental workflow.

signaling_pathway cluster_cellular Cellular Cascade cluster_metabolic Metabolic Outcome Glucagon Glucagon (Low Blood Glucose) AC Adenylyl Cyclase Glucagon->AC + Insulin Insulin (High Blood Glucose) PP1 Protein Phosphatase 1 (PP1) Insulin->PP1 Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PK Phosphorylase Kinase PKA->PK Activates GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) GPb->GPa GPa->GPb Glycogen Glycogen GPa->Glycogen Breaks down PP1->GPa Dephosphorylates G1P Glucose-1-Phosphate Glycogen->G1P

Glycogen Phosphorylase signaling pathway.

References

Safety Operating Guide

Safe Disposal of Ingliforib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of Ingliforib, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personal safety and environmental protection.

This compound is an investigational glycogen phosphorylase inhibitor. As with many biologically active compounds, proper disposal is not just a matter of regulatory compliance, but a critical component of laboratory safety and environmental responsibility. This document outlines the necessary steps for the safe disposal of this compound, its containers, and any contaminated materials.

Hazard Summary

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[1]
H410: Very toxic to aquatic life with long-lasting effectsAcute and Chronic aquatic toxicity (Category 1)Avoid release to the environment. Collect spillage.[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.

EquipmentSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Body Protection Impervious clothing
Respiratory Protection A suitable respirator should be used

Data sourced from the this compound Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid environmental release [1]. Under no circumstances should this compound or its solutions be disposed of down the drain. The recommended procedure is disposal via an approved waste disposal plant[1].

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • This container should be used for:
  • Expired or unwanted solid this compound.
  • Solutions containing this compound.
  • Any materials used to clean up this compound spills (e.g., absorbent materials).
  • Do not mix with other chemical waste unless compatibility has been confirmed. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

2. Handling Unused Product:

  • For unused this compound, whether in solid or solution form, it should be transferred directly into the designated waste container.
  • Minimize the generation of dust or aerosols during transfer[1].

3. Decontamination of Labware:

  • Glassware and other lab equipment that have come into contact with this compound should be decontaminated.
  • Rinse the equipment thoroughly with a suitable solvent (e.g., alcohol) and collect the rinsate in the designated this compound waste container.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary[1].
  • Wear full personal protective equipment before attempting to clean the spill[1].
  • For liquid spills, use an absorbent, inert material such as diatomite or universal binders to contain and collect the substance[1].
  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
  • All contaminated cleanup materials must be placed in the designated this compound waste container.
  • Decontaminate the spill area with alcohol and a thorough washing[1].

5. Final Disposal:

  • The sealed and labeled this compound waste container must be disposed of through an approved hazardous waste disposal company[1].
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
  • Maintain a record of the disposal, including the date, quantity, and the disposal vendor used.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

G cluster_0 This compound Waste Generation cluster_1 Segregation & Collection cluster_2 Handling & Decontamination cluster_3 Final Disposal start This compound Waste (Solid, Solution, Contaminated Material) collect Collect in a Designated, Labeled, Sealed Container start->collect spill Spill Occurs collect->spill Is there a spill? decontaminate Decontaminate Labware & Surfaces with Alcohol cleanup Contain & Clean Up with Absorbent Material spill->cleanup Yes spill->decontaminate No cleanup->decontaminate dispose Dispose of Container via Approved Hazardous Waste Disposal Plant decontaminate->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ingliforib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of Ingliforib, a potent glycogen phosphorylase inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of research.

Hazard Identification and Risk Assessment

This compound is a potent investigational compound with limited toxicological data. The available Material Safety Data Sheet (MSDS) indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to the lack of established Occupational Exposure Limits (OELs), a risk-based approach using Occupational Exposure Banding (OEB) is recommended to guide handling procedures.[1][2][3][4][5]

Occupational Exposure Banding (OEB)

Based on its mechanism of action as a potent enzyme inhibitor, this compound should be handled in a high-potency compound category, likely corresponding to an OEB 3 or 4. This necessitates stringent containment and handling controls to minimize exposure.

Hazard Classification Description Primary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.[1]Ingestion
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Environmental Release
Inhalation Hazard Powdered form may be hazardous if inhaled.Inhalation
Dermal Hazard Potential for absorption through the skin.Skin Contact
Eye Hazard May cause irritation upon contact.Eye Contact

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE for various tasks.

Task Required PPE
Handling Powder (weighing, aliquoting) - Dedicated, disposable lab coat or gown- Double nitrile gloves- Safety goggles with side shields- N95 respirator or higher
Preparing Solutions - Lab coat- Double nitrile gloves- Safety glasses with side shields
Cell Culture and In Vitro Assays - Lab coat- Nitrile gloves- Safety glasses
Handling Waste - Lab coat- Nitrile gloves- Safety glasses

Operational Plan: Handling Procedures

Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound powder in a tightly sealed container at -20°C in a designated and labeled area.[1]

  • Maintain an accurate inventory of the compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for safely preparing a stock solution from powdered this compound.

  • Preparation:

    • Don all required PPE for handling powder.

    • Perform all powder handling within a certified chemical fume hood or a ventilated balance enclosure.

    • Prepare the work area by covering the surface with absorbent, disposable bench paper.

  • Weighing:

    • Tare a clean, empty microcentrifuge tube on a calibrated analytical balance.

    • Carefully add the desired amount of this compound powder to the tube using a dedicated spatula. For a 10 mM solution, the target weight will depend on the final volume (e.g., for 1 ml, weigh 4.57 mg; Molecular Weight: 457.14 g/mol ).

    • Record the exact weight.

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Cap the tube securely.

    • Gently vortex or mix the solution until the powder is completely dissolved.

  • Storage and Labeling:

    • Aliquot the stock solution into smaller, clearly labeled cryovials to avoid repeated freeze-thaw cycles.

    • Label each vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution aliquots at -20°C or -80°C.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately.[1]2. If breathing is difficult, provide oxygen.3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse the mouth with water.[1]3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area.2. Alert others and your supervisor.3. Don appropriate PPE.4. For small spills, cover with an absorbent material, then decontaminate the area (see protocol below).5. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Decontamination and Disposal Plan

Experimental Protocol: Decontamination of Work Surfaces

This protocol should be followed after any work with this compound.

  • Initial Cleaning:

    • Wearing appropriate PPE, remove all equipment and materials from the work area.

    • Wipe down the entire work surface with a detergent solution to remove any visible contamination.[6][7]

  • Decontamination:

    • Liberally apply a freshly prepared 10% bleach solution or a validated laboratory disinfectant to the work surface.[6][8]

    • Ensure the entire surface remains wet for the manufacturer-recommended contact time (typically at least 10 minutes).

  • Rinsing:

    • After the required contact time, wipe the surface with 70% ethanol to remove the bleach residue, which can be corrosive.[6]

  • Final Wipe-Down:

    • Wipe the surface with sterile, deionized water.

    • Allow the surface to air dry completely.

  • Disposal:

    • All cleaning materials (wipes, bench paper) should be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Includes contaminated gloves, wipes, bench paper, and empty vials.

    • Collect in a dedicated, clearly labeled hazardous waste container.[9][10][11][12]

  • Liquid Waste:

    • Includes unused solutions and contaminated media.

    • Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[10]

  • Sharps:

    • Includes contaminated needles and pipette tips.

    • Dispose of immediately in a designated sharps container for hazardous chemical waste.

  • Waste Pickup:

    • Follow your institution's procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your EHS department for pickup.[9][11]

Quantitative Data Summary

Property Value Source
Molecular Formula C₂₃H₂₄ClN₃O₅MSDS[1]
Molecular Weight 457.14 g/mol MSDS[1]
Occupational Exposure Limit (OEL) Not Established-
LD50 (Oral, Rat) Not Available-

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Log Receive & Log Store at -20°C Store at -20°C Receive & Log->Store at -20°C Don PPE Don PPE Store at -20°C->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Segregate Waste->Dispose as Hazardous Waste

Caption: Workflow for the safe handling of this compound.

G start Accidental Exposure or Spill spill Spill? start->spill exposure Personnel Exposure? start->exposure small_spill Small Spill spill->small_spill Yes large_spill Large Spill spill->large_spill No skin_contact Skin/Eye Contact exposure->skin_contact Yes eye_contact eye_contact inhalation Inhalation/Ingestion exposure->inhalation No contain Contain & Decontaminate small_spill->contain evacuate Evacuate & Call EHS large_spill->evacuate flush Flush with Water (15 min) skin_contact->flush fresh_air Move to Fresh Air inhalation->fresh_air seek_medical Seek Medical Attention flush->seek_medical fresh_air->seek_medical

Caption: Emergency response decision tree for this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.